2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAXPKVNVXMVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504065 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-85-1 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Properties, Reactivity, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dichlorinated Scaffold
In the landscape of modern medicinal chemistry, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline stands out as a pivotal heterocyclic intermediate. Its structure, featuring a pyrimidine ring fused to a cyclohexene, is adorned with two chlorine atoms that serve as versatile handles for synthetic elaboration. These chlorine atoms are not created equal; their differential reactivity is the key to the molecule's utility, enabling chemists to perform sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled and predictable construction of complex molecular architectures.
This guide provides an in-depth exploration of the core chemical properties, reactivity profile, and synthetic applications of this compound. We will move beyond a simple recitation of facts to explain the underlying principles that govern its behavior, offering field-proven insights for its practical application in a research and development setting. This molecule is a cornerstone for building libraries of compounds for screening and is particularly noted as a precursor for agents targeting the central nervous system and cardiovascular diseases.[1]
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral data is the foundation of its effective use in synthesis. The properties of this compound are well-defined, providing a clear fingerprint for identity and purity confirmation.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for reaction setup, purification, and regulatory documentation.
| Property | Value | Reference |
| CAS Number | 1127-85-1 | [1][2] |
| Molecular Formula | C₈H₈Cl₂N₂ | [1][3][4] |
| Molecular Weight | 203.07 g/mol | [3][4] |
| Appearance | Yellow solid | [2] |
| Melting Point | 72-73 °C | [1] |
| Boiling Point | 325.6 ± 42.0 °C (Predicted) | [1] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | Clc1nc(Cl)c2CCCCc2n1 | [3][4] |
| InChI Key | KBAXPKVNVXMVKV-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. The following data are characteristic of this compound.
| Technique | Data (Solvent: CDCl₃, 400 MHz for ¹H NMR) | Interpretation |
| ¹H NMR | δ 2.88 (br s, 2H), 2.73 (br s, 2H), 1.8 (br s, 4H) | The signals correspond to the protons on the saturated tetrahydro- portion of the ring system. The two signals at 2.88 and 2.73 ppm represent the two methylene groups adjacent to the pyrimidine ring (C5 and C8), while the broad singlet at 1.8 ppm accounts for the remaining four protons (C6 and C7).[2] |
| Mass Spec. | m/z: 203.1 [M+H]⁺ | The mass-to-charge ratio confirms the molecular weight of the protonated parent molecule.[2] The characteristic isotopic pattern for two chlorine atoms would also be a key feature in the full spectrum. |
Synthesis Protocol: From Dione to Dichloride
The most common and reliable synthesis of this compound involves the chlorination of its corresponding dione precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. The protocol leverages phosphoryl chloride (POCl₃) as both the chlorinating agent and the solvent.
Experimental Workflow
This protocol is a self-validating system; successful execution, confirmed by the spectroscopic data above, ensures the production of high-purity material ready for subsequent reactions.
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction: In a flask equipped with a reflux condenser and under an inert atmosphere, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (e.g., 8.0 g) with phosphoryl chloride (e.g., 40 mL).[2]
-
Heating: Heat the mixture to 120 °C and maintain for 1 hour. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Quenching & Extraction: After cooling to room temperature, carefully remove the excess phosphoryl chloride by distillation under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (e.g., 400 mL) and partition it with water (e.g., 200 mL).[2]
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[2]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product.[2]
Expertise Insight: The use of excess POCl₃ ensures complete conversion of the dione. The aqueous workup must be performed cautiously due to the reactivity of residual POCl₃ with water. The NaHCO₃ wash is critical to remove acidic impurities that could interfere with subsequent nucleophilic substitution reactions.
Core Reactivity: The Principle of Regioselective SNAr
The synthetic power of this compound lies in the differential electrophilicity of its C2 and C4 carbon atoms. This allows for a predictable and sequential reaction with nucleophiles.
Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Scientific literature consistently shows that for 2,4-dichloroquinazoline systems, nucleophilic attack occurs preferentially at the C4 position under mild conditions.[5][6] The substitution at the C2 position requires harsher conditions (e.g., higher temperatures).[5]
Causality of Regioselectivity:
-
C4 Position (More Reactive): The C4 carbon is analogous to a vinylogous iminoyl chloride. The nitrogen at position 3 provides strong electron-withdrawing activation, and the intermediate (Meisenheimer complex) formed upon nucleophilic attack can be effectively stabilized by resonance involving this nitrogen.
-
C2 Position (Less Reactive): The C2 carbon is flanked by two nitrogen atoms. While this increases its electrophilicity, the introduction of an electron-donating nucleophile at the C4 position reduces the overall electron deficiency of the ring, thereby deactivating the C2 position towards a second substitution.
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A Comprehensive Guide to the Structural Elucidation of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Intended Audience: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging biological activities.[1][2][3] Among its many derivatives, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline serves as a highly versatile intermediate for synthesizing novel therapeutic agents. Its reactive chlorine atoms at the C2 and C4 positions allow for tailored functionalization, making it a valuable building block in drug discovery pipelines.[1][4] This technical guide presents a comprehensive, multi-technique strategy for the unambiguous structural elucidation of this key intermediate. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, multi-dimensional NMR, IR Spectroscopy, and confirmatory chemical reactions creates a self-validating system for structural verification, ensuring the highest degree of scientific integrity.
Chapter 1: The Elucidation Strategy: A Framework of Hypothesis and Confirmation
The structural elucidation of a newly synthesized molecule is not a linear checklist but an iterative process of generating and confirming a hypothesis. Our initial hypothesis is derived directly from the synthetic route: the reaction of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione with a strong chlorinating agent like phosphoryl chloride is expected to yield the target compound, this compound.[5]
However, this hypothesis requires rigorous proof. No single analytical technique is sufficient; instead, we rely on a suite of orthogonal methods that provide complementary information.
-
Mass Spectrometry (MS): Acts as the initial gatekeeper, confirming the molecular weight and, with high resolution, the elemental formula.
-
Nuclear Magnetic Resonance (NMR): Provides the architectural blueprint of the molecule, mapping the C-H framework and establishing atom-to-atom connectivity.
-
Infrared (IR) Spectroscopy: Offers a rapid check for the presence or absence of key functional groups, confirming the chemical transformation.
-
Chemical Reactivity: Serves as a functional proof, where the observed reactivity of the molecule must align with its proposed structure.
This integrated workflow ensures that each piece of evidence corroborates the others, leading to an undeniable structural assignment.
Figure 1: The integrated workflow for structural elucidation, emphasizing the synergy between synthesis, purification, and orthogonal analytical techniques.
Chapter 2: Synthesis and Purification: Ensuring Analytical Integrity
The quality of all subsequent analytical data hinges on the purity of the starting material. The synthesis of this compound is reliably achieved via the chlorination of its corresponding dione precursor.
Experimental Protocol: Synthesis
-
Reaction Setup: To 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq), add excess phosphoryl chloride (POCl₃, approx. 5-10 volumes).
-
Heating: Heat the mixture to 120 °C and maintain for 1-2 hours.[5] The use of POCl₃ is critical; it serves as both the chlorinating agent and a dehydrating solvent, driving the tautomeric equilibrium of the dione towards the diol form, which is subsequently chlorinated.
-
Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and pour it over ice water. The organic phase is then washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove bulk water.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The resulting crude product must be purified by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to isolate the target compound from any partially reacted materials or byproducts. Only a chromatographically pure sample should be submitted for structural analysis.
Chapter 3: Mass Spectrometry: The Molecular Formula Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is the first analytical checkpoint. It provides the exact mass of the molecule, allowing for the confident determination of its elemental composition.
Experimental Protocol: HRMS
-
Technique: Electrospray Ionization (ESI) is typically used, coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
Data Interpretation: A Self-Validating System
The key to trustworthiness in the MS data for this compound lies in the distinct isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks.
-
[M+H]⁺: Contains two ³⁵Cl atoms.
-
[M+2+H]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4+H]⁺: Contains two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1 , providing an immediate and powerful validation of the presence of two chlorine atoms.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₈Cl₂N₂ | Based on the precursor and reaction.[6] |
| Monoisotopic Mass | 202.00645 Da | The calculated exact mass for C₈H₈³⁵Cl₂N₂.[7] |
| [M+H]⁺ (HRMS) | 203.01373 m/z | The measured mass should be within 5 ppm of this value. |
| Isotopic Ratio (M:M+2:M+4) | ~100:65:10 (or 9:6:1) | The characteristic signature for a dichlorinated compound. |
Confirming the elemental composition via HRMS provides the first robust piece of evidence, validating the molecular formula before proceeding to the more complex task of mapping its connectivity.
Chapter 4: NMR Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.
¹H NMR: Mapping the Protons
The proton NMR provides the initial sketch of the hydrogen environment.
-
Experimental Data: The literature reports a spectrum in CDCl₃ with signals at δ 1.8 (br s, 4H), 2.73 (br s, 2H), and 2.88 (br s, 2H).[5]
-
Interpretation:
-
δ ~1.8 ppm (4H): This multiplet corresponds to the four protons at the C6 and C7 positions, which are in a standard aliphatic environment.
-
δ ~2.7-2.9 ppm (4H): These two distinct signals correspond to the protons at the C5 and C8 positions. Their downfield shift relative to the C6/C7 protons is due to their proximity to the electron-withdrawing pyrimidine ring.
-
Signal Broadness: The broad, poorly resolved nature of the signals suggests potential conformational flexing of the tetrahydro ring at room temperature. Running a variable-temperature (VT) NMR experiment could potentially resolve these into sharper, more defined multiplets.
-
¹³C NMR & DEPT-135: The Carbon Skeleton
The ¹³C NMR, especially when paired with a DEPT-135 experiment, confirms the carbon types.
-
Expected Signals: Due to the molecule's C₂ symmetry, we expect 6 distinct carbon signals .
-
DEPT-135 Causality: This experiment is crucial for validation. It will show three negative-phase signals, confirming the presence of the three sets of CH₂ groups (C5/C8, C6/C7), and will be silent for the four quaternary carbons (C2, C4, C4a, C8a). This directly validates the hydrogen distribution across the carbon framework.
2D NMR: Unambiguous Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal the spin-spin coupling network within the tetrahydro ring. A clear correlation path from the protons at C5 through to C8 will definitively establish the cyclohexene fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton signal to the carbon it is attached to, allowing for the confident assignment of the ¹³C signals for C5, C6, C7, and C8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structural arbiter. It reveals 2- and 3-bond correlations between protons and carbons, locking the molecular fragments together. The key correlations to look for are:
-
Protons at C5 and C8 correlating to the quaternary carbons C4 and C4a .
-
Protons at C5 and C8 also correlating to the bridgehead carbon C8a .
-
These HMBC correlations are non-negotiable proofs. They bridge the aliphatic tetrahydro ring to the dichlorinated pyrimidine ring, confirming the complete quinazoline scaffold.
Figure 2: Key HMBC correlations from protons at C5 and C8 that unambiguously confirm the fusion of the tetrahydro and dichloropyrimidine rings.
| Technique | Result | Structural Confirmation |
| ¹H NMR | ~3 signals, integrals 4H, 2H, 2H | Confirms 8 protons in the tetrahydro ring. |
| ¹³C NMR | 6 unique carbon signals | Consistent with molecular symmetry. |
| DEPT-135 | 3 CH₂ signals, 4 quaternary C signals | Validates carbon types and hydrogen distribution. |
| COSY | Correlations between C5-H, C6-H, C7-H, C8-H | Confirms the cyclohexene fragment connectivity. |
| HSQC | Links proton signals to their attached carbons | Assigns the aliphatic carbon resonances. |
| HMBC | Correlations from C5/C8 protons to C4/C4a | Locks the two ring systems together. |
Chapter 5: Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy provides a rapid and effective confirmation that the intended chemical transformation has occurred. The analysis focuses on the disappearance of precursor functional groups and the appearance of those expected in the product.
Expected Spectral Features
-
Disappearance of Precursor Bands: The most critical observation is the complete absence of a strong C=O stretching band around 1650-1700 cm⁻¹ and the broad N-H stretching bands from the starting 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. This confirms the successful conversion of the dione.
-
Appearance of Product Bands:
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the tetrahydro ring.
-
~1500-1620 cm⁻¹: Aromatic/heterocyclic C=C and C=N stretching vibrations characteristic of the quinazoline core.
-
~600-800 cm⁻¹: C-Cl stretching vibrations.
-
Chapter 6: Chemical Reactivity: A Functional Confirmation
A powerful, classical method to validate a proposed structure is to demonstrate that it undergoes chemical reactions consistent with its architecture. The 2,4-dichloroquinazoline system is well-known for its susceptibility to regioselective nucleophilic aromatic substitution (SₙAr), with the C4 position being significantly more reactive than the C2 position under mild conditions.[1][4][8]
Protocol: Regioselective Amination
-
Dissolve the purified this compound (1.0 eq) in a suitable solvent like THF or ethanol.
-
At room temperature, add a primary amine such as benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct.
-
Stir the reaction for 0.5-3 hours and monitor by TLC for the consumption of starting material and the formation of a single major product.[1]
-
Isolate and purify the product.
Analysis and Expected Outcome
-
Mass Spectrometry: The product's mass will correspond to the addition of the aminobenzyl group and the loss of one HCl molecule.
-
NMR Spectroscopy: The key validation comes from an HMBC experiment on the new product. A clear correlation should be observed between the N-H proton of the newly added amine (or the benzylic CH₂ protons) and the C4 carbon of the quinazoline ring. This provides definitive, functional proof of the chlorine atom's position at C4 and, by extension, confirms the overall architecture of the parent compound. This experiment validates the electronic properties predicted by the proposed structure.
Conclusion: A Synthesis of Evidence
The unambiguous structural elucidation of this compound is not achieved by a single measurement but by the cohesive synthesis of evidence from multiple, orthogonal analytical techniques.
-
HRMS confirms the correct elemental formula and the presence of two chlorine atoms via the isotopic pattern.
-
1D and 2D NMR experiments collaboratively build the molecular skeleton, piece by piece, and then lock the fragments together with undeniable long-range correlations.
-
IR spectroscopy validates the successful chemical transformation by confirming the functional groups present.
-
Regioselective chemical reaction provides a functional proof that the molecule's electronic properties behave as predicted by the proposed structure.
This rigorous, multi-faceted approach ensures the highest level of confidence in the structure's identity, a non-negotiable requirement for its use in regulated environments like drug development and for building complex molecular architectures.
References
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- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025-03-15). Chemistry Stack Exchange. [Link]
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- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications.
- A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (2012). Tetrahedron Letters. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024-09-27). Research and Reviews: Journal of Chemistry. [Link]
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- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (2022).
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An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, a key heterocyclic intermediate in the development of novel therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, its strategic importance as a synthetic building block, and methodologies for its synthesis and characterization. We will explore the rationale behind its application in constructing libraries of bioactive molecules, with a focus on its role in the discovery of enzyme inhibitors.
Executive Summary: The Strategic Value of a Dichlorinated Intermediate
This compound is not an end-product therapeutic but rather a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its significance lies in the differential reactivity of its two chlorine atoms, which allows for sequential and site-selective nucleophilic substitution. This property enables medicinal chemists to introduce a variety of functional groups at the 2- and 4-positions of the quinazoline ring, thereby creating a library of analogues for structure-activity relationship (SAR) studies. The tetrahydro- prefix indicates a saturated cyclohexane ring fused to the pyrimidine core, providing a three-dimensional structure that can be further modified to optimize pharmacokinetic and pharmacodynamic properties. This scaffold has been instrumental in the development of compounds targeting enzymes such as dihydrofolate reductase (DHFR) and topoisomerase II, highlighting its broad applicability in oncology and infectious disease research.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring the purity of its derivatives.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈Cl₂N₂ | [1][2][3] |
| Molecular Weight | 203.07 g/mol | [1][2][3] |
| CAS Number | 1127-85-1 | |
| Appearance | Solid | [2] |
| Melting Point | 72-73 °C | [4] |
| Boiling Point (Predicted) | 325.6±42.0 °C | [4] |
| Density (Predicted) | 1.385±0.06 g/cm³ | [4] |
The Role of this compound in Drug Discovery and Development
The tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The dichlorinated version is particularly valuable as it serves as a versatile platform for generating diverse molecular architectures.
A Scaffold for Enzyme Inhibition
Research has demonstrated that the tetrahydroquinazoline moiety can be elaborated to create potent inhibitors of various enzymes. By acting as a synthetic intermediate, this compound has been pivotal in the development of:
-
Dihydrofolate Reductase (DHFR) Inhibitors: Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated as nonclassical inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii, as well as for their antitumor properties. This highlights the potential of this scaffold in developing novel antifolate therapeutics.
-
Topoisomerase IIα Inhibitors: Novel 6-amino-tetrahydroquinazoline derivatives have been identified as inhibitors of human topoisomerase IIα (topoIIα). These compounds are of particular interest as they do not act as topoII poisons, a mechanism associated with the development of secondary leukemias, suggesting a potentially safer profile for anticancer drugs.
Synthetic Strategy: Leveraging Differential Reactivity
The two chlorine atoms on the quinazoline ring exhibit different reactivity towards nucleophiles, a feature that is exploited in synthetic strategies. The C4-chloro group is generally more susceptible to nucleophilic substitution than the C2-chloro group. This allows for a stepwise functionalization, first at the 4-position and subsequently at the 2-position, enabling the controlled synthesis of disubstituted quinazolines with distinct functionalities.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol outlines a common method for the synthesis of the title compound from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Synthetic Workflow
Caption: A schematic overview of the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione with an excess of phosphoryl chloride (POCl₃).
-
Rationale: Phosphoryl chloride serves as both the solvent and the chlorinating agent, converting the hydroxyl groups of the dione tautomer into chloro groups. The excess ensures the reaction goes to completion.
-
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Rationale: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.
-
-
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Rationale: This step is crucial for simplifying the subsequent workup and purification process.
-
-
Aqueous Workup: Carefully quench the reaction residue by slowly adding it to a beaker of ice water with vigorous stirring. The crude product will precipitate out.
-
Rationale: The addition to ice water hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which is insoluble in water.
-
-
Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.
-
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Rationale: The sodium bicarbonate wash neutralizes any residual acidic components, while the brine wash helps to remove any remaining water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Rationale: The removal of water is essential before concentrating the solvent to prevent any potential side reactions.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Rationale: Column chromatography separates the desired product from any unreacted starting material and reaction byproducts based on their differential polarity.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Diagram of the Analytical Workflow
Sources
- 1. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (CAS: 1127-85-1): Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, reactivity, and strategic applications of this versatile intermediate. The content is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights to empower your research endeavors.
Introduction: The Strategic Importance of the Tetrahydroquinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The partially saturated 5,6,7,8-tetrahydroquinazoline variant offers a unique three-dimensional geometry compared to its aromatic counterpart, enabling access to novel chemical space and improved pharmacokinetic properties. This compound, with its two reactive chloro-substituents at key positions, serves as a highly valuable and versatile precursor for the synthesis of diverse libraries of bioactive molecules, particularly as inhibitors of kinases and dihydrofolate reductase (DHFR).[1][2]
This guide will provide a detailed exploration of this compound, from its fundamental properties and synthesis to its strategic deployment in the synthesis of pharmacologically relevant molecules.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1127-85-1 | [3] |
| Molecular Formula | C₈H₈Cl₂N₂ | |
| Molecular Weight | 203.07 g/mol | |
| IUPAC Name | This compound | [4] |
| Appearance | Yellow solid | [1] |
| Melting Point | 72-73 °C | [3] |
| Boiling Point (Predicted) | 325.6 ± 42.0 °C | [3] |
| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [3] |
| SMILES | Clc1nc(Cl)c2CCCCc2n1 | |
| InChI Key | KBAXPKVNVXMVKV-UHFFFAOYSA-N |
Synthesis of this compound
The most common and direct synthesis of the title compound involves the chlorination of the corresponding dione precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.
Synthetic Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the chlorination of quinazoline diones.[1]
Materials:
-
5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (8.0 g)
-
Phosphorus oxychloride (POCl₃, 40 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (8.0 g) and phosphorus oxychloride (40 mL).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 1 hour. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate (400 mL) and transfer to a separatory funnel.
-
Wash the organic phase sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude residue.
-
Purify the residue by column chromatography on silica gel to afford this compound as a yellow solid (Expected yield: ~4.0 g, 57%).[1]
Structural Characterization
Accurate structural confirmation is paramount. The following data is characteristic of this compound.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 2.88 (br s, 2H), 2.73 (br s, 2H), 1.8 (br s, 4H).[1]
The broad singlets are characteristic of the methylene protons of the tetrahydroquinazoline ring system. The chemical shifts are consistent with the electron-withdrawing nature of the dichloropyrimidine ring.
Mass Spectrometry
-
MS (ESI): m/z 203.1 [M+H]⁺.[1]
The mass spectrum shows a molecular ion peak corresponding to the protonated molecule, confirming the molecular weight of the compound. The isotopic pattern for two chlorine atoms should be observable.
Reactivity and Mechanistic Insights: The SNAr Reaction
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SₙAr).
Regioselectivity
The pyrimidine ring is inherently electron-deficient, and this is further amplified by the two electronegative chlorine atoms, making the C2 and C4 positions highly electrophilic. For 2,4-dichloroquinazoline systems, nucleophilic attack is highly regioselective and preferentially occurs at the C4 position. This is due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.
Caption: Generalized SNAr mechanism at the C4 position.
This high regioselectivity allows for a stepwise and controlled functionalization of the tetrahydroquinazoline core. The remaining chloro group at the C2 position can then be substituted under more forcing conditions or by using a more reactive nucleophile, enabling the synthesis of 2,4-disubstituted derivatives with different substituents at each position.
Representative Protocol for C4-Amination
The following is a representative protocol for the selective amination at the C4 position, adapted from procedures for related 2,4-dichloroquinazolines.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.0-1.2 mmol)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous solvent (e.g., THF, Dioxane, or Ethanol) (10 mL)
Procedure:
-
Dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.0-1.2 mmol) followed by the base (Et₃N or DIPEA, 1.5 mmol).
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC). Reactions with aliphatic amines are often complete at room temperature, while reactions with less nucleophilic anilines may require heating.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline derivative.
Applications in Drug Discovery
The 2,4-disubstituted 5,6,7,8-tetrahydroquinazoline scaffold is a key feature in a variety of pharmacologically active agents.
Dihydrofolate Reductase (DHFR) Inhibitors
Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been extensively investigated as nonclassical antifolates.[1][2] These compounds act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts cellular replication, making it an attractive target for anticancer and antimicrobial therapies. The 2,4-diamino substitution pattern is critical for mimicking the binding of the natural substrate, dihydrofolic acid, to the active site of the enzyme.
Kinase Inhibitors
The quinazoline scaffold is a well-established platform for the design of kinase inhibitors. The ability to introduce diverse substituents at the C2 and C4 positions of the tetrahydroquinazoline ring allows for the fine-tuning of inhibitory activity and selectivity against various kinases implicated in cancer and inflammatory diseases.
Other Therapeutic Areas
The versatility of the this compound intermediate allows for its use in the synthesis of compounds targeting a wide range of other biological targets, including but not limited to, agents for central nervous system disorders and cardiovascular diseases.[3]
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. Its predictable and highly regioselective reactivity in nucleophilic aromatic substitution reactions allows for the controlled and systematic elaboration of the tetrahydroquinazoline scaffold. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, will empower medicinal chemists to leverage this valuable intermediate in the design and synthesis of the next generation of therapeutic agents.
References
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- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
- Supporting Information - Wiley-VCH. Wiley Online Library.
- This compound. MySkinRecipes.
- This compound | C8H8Cl2N2 | CID 12602864. PubChem.
- 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide. ChemSynthesis.
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An In-Depth Technical Guide to the Starting Materials for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
This compound is a pivotal building block in medicinal chemistry and drug discovery. Its unique chemical architecture, featuring a fused pyrimidine ring system with two reactive chlorine atoms, makes it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The chlorine atoms at the 2 and 4 positions serve as excellent leaving groups, readily displaced by various nucleophiles, thereby enabling the introduction of a wide range of functional groups and the exploration of vast chemical space. This adaptability has led to its use in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. A thorough understanding of the synthetic routes to this key intermediate, starting from readily available materials, is therefore of paramount importance for researchers in the field.
This technical guide provides a detailed exploration of the primary synthetic pathways to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and comprehensive, field-proven protocols.
Core Synthetic Strategy: From Cyclohexanone Derivatives to the Tetrahydroquinazoline Scaffold
The most prevalent and economically viable synthetic strategies for this compound commence with derivatives of cyclohexanone. The overarching approach involves the construction of the 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione intermediate, which is subsequently chlorinated to yield the final product. Two principal pathways for the synthesis of this crucial dione intermediate will be discussed in detail.
Diagram of the Overall Synthetic Strategy
Caption: Overview of the two primary synthetic pathways to this compound.
Pathway A: The 2-Oxocyclohexanecarboxamide Route
This pathway represents a direct and atom-economical approach, utilizing cyclohexanone and urea as the primary starting materials.
Step 1: Synthesis of 2-Oxocyclohexanecarboxamide
The initial step involves the condensation of cyclohexanone with urea to form a spirocyclic intermediate, which is then hydrolyzed in situ to yield 2-oxocyclohexanecarboxamide.
Causality of Experimental Choices:
-
Excess Cyclohexanone: Using a stoichiometric excess of cyclohexanone serves a dual purpose: it acts as both a reactant and a solvent, driving the reaction towards completion.
-
Ammonium Carbonate: The addition of ammonium carbonate can facilitate the reaction, likely by promoting the formation of reactive intermediates.
-
Azeotropic Water Removal: The reaction generates water, which can inhibit the equilibrium. Refluxing with a solvent like xylene allows for the azeotropic removal of water, thus favoring product formation.
-
Controlled pH Hydrolysis: The subsequent hydrolysis of the spirolactam intermediate to the desired carboxamide is pH-sensitive. Maintaining the pH between 0.8 and 2.3 is crucial for maximizing the yield and preventing side reactions[1].
Experimental Protocol: Synthesis of 2-Oxocyclohexanecarboxamide [1]
-
To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add cyclohexanone (2.0 to 4.0 molar equivalents) and heat to approximately 135-140°C.
-
A mixture of urea (1.0 molar equivalent) and ammonium carbonate (0.2 molar equivalents) is added portion-wise to the heated cyclohexanone.
-
The reaction mixture is heated to reflux, and water is removed azeotropically.
-
Once the evolution of water ceases, the hot reaction mixture is carefully added to water (approximately 1100 parts per mole of urea) preheated to 95-100°C.
-
The aqueous slurry is then acidified to a pH of 1.4-2.0 using a mineral acid such as sulfuric acid, while maintaining the temperature.
-
The resulting solution is cooled, and the pH is adjusted to 5.0 with a base (e.g., 50% sodium hydroxide) to precipitate the product.
-
The solid 2-oxocyclohexanecarboxamide is collected by filtration, washed with water, and dried.
Data Presentation: Reaction Parameters for 2-Oxocyclohexanecarboxamide Synthesis
| Parameter | Value/Condition | Rationale |
| Cyclohexanone:Urea Ratio | >2:1 | Reactant and solvent |
| Temperature | 135-140°C | Promotes condensation |
| Hydrolysis pH | 1.4-2.0 | Optimizes yield |
| Solvent (optional) | Xylene | Azeotropic water removal |
Step 2: Cyclocondensation to 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
The formed 2-oxocyclohexanecarboxamide is then cyclized with another equivalent of urea to form the quinazolinedione ring system.
Causality of Experimental Choices:
-
Strong Base/Acid Catalysis: This cyclocondensation reaction typically requires either a strong base (like sodium ethoxide) or a strong acid to facilitate the intramolecular cyclization and dehydration. The choice of catalyst can influence the reaction rate and yield.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione from 2-Oxocyclohexanecarboxamide
-
In a suitable solvent such as ethanol, dissolve 2-oxocyclohexanecarboxamide (1.0 molar equivalent) and urea (1.0 to 1.2 molar equivalents).
-
Add a catalytic amount of a strong base (e.g., sodium ethoxide) or a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a basic catalyst was used, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product. If an acidic catalyst was used, carefully pour the mixture into ice-water.
-
Collect the solid 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione by filtration, wash with water and a cold solvent (e.g., ethanol), and dry.
Pathway B: The Ethyl 2-Oxocyclohexanecarboxylate Route
This alternative pathway begins with the synthesis of ethyl 2-oxocyclohexanecarboxylate, which then undergoes cyclocondensation with urea.
Step 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate
This β-keto ester is prepared from cyclohexanone and a source of the ethoxycarbonyl group, typically diethyl carbonate, in the presence of a strong base.
Causality of Experimental Choices:
-
Strong Base: A strong base, such as sodium hydride (NaH) or sodium ethoxide, is required to deprotonate the α-carbon of cyclohexanone, forming an enolate that can then attack the diethyl carbonate.
-
Anhydrous Conditions: Sodium hydride reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.
Experimental Protocol: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate [2]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 1.6 molar equivalents) in anhydrous tetrahydrofuran (THF).
-
Add diethyl carbonate (1.2 molar equivalents) and heat the mixture to reflux for 1 hour.
-
Cool the mixture and add a solution of cyclohexanone (1.0 molar equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux for an additional 1.5 hours.
-
After cooling, carefully quench the reaction with a dilute acid (e.g., 3N HCl) until neutral.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclohexanecarboxylate.
Step 2: Cyclocondensation with Urea
Ethyl 2-oxocyclohexanecarboxylate reacts with urea in the presence of a base to form the desired 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.
Causality of Experimental Choices:
-
Base-Catalyzed Condensation: A base, such as sodium ethoxide, is used to facilitate the condensation reaction between the ester and urea.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione from Ethyl 2-Oxocyclohexanecarboxylate
-
In a reaction vessel, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 molar equivalent) and urea (1.0 to 1.2 molar equivalents) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 molar equivalents).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with water and cold ethanol, and dry to yield 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.
Final Step: Chlorination to this compound
The final step in the synthesis is the conversion of the hydroxyl groups (in the tautomeric form of the dione) to chlorine atoms using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent that effectively converts the amide and enol functionalities of the quinazolinedione to the corresponding chlorides. It also serves as the reaction solvent.
-
Elevated Temperature: The reaction requires heating to proceed at a reasonable rate.
Experimental Protocol: Synthesis of this compound
-
In a fume hood, carefully add 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Data Presentation: Summary of Yields and Conditions
| Reaction Step | Starting Materials | Key Reagents | Typical Yield |
| Pathway A: Step 1 | Cyclohexanone, Urea | H₂SO₄ | Good |
| Pathway A: Step 2 | 2-Oxocyclohexanecarboxamide, Urea | NaOEt or H₂SO₄ | Moderate to Good |
| Pathway B: Step 1 | Cyclohexanone, Diethyl carbonate | NaH | ~80%[2] |
| Pathway B: Step 2 | Ethyl 2-oxocyclohexanecarboxylate, Urea | NaOEt | Good |
| Final Chlorination | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | POCl₃ | Good |
Conclusion: A Versatile and Accessible Synthetic Platform
The synthesis of this compound from readily available starting materials like cyclohexanone and urea provides a robust and versatile platform for the development of novel therapeutics. Both the 2-oxocyclohexanecarboxamide and the ethyl 2-oxocyclohexanecarboxylate pathways offer viable routes to the key 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione intermediate. The choice between these pathways may depend on factors such as reagent availability, scale, and desired purity. The subsequent chlorination is a reliable transformation that furnishes the target molecule in good yield. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently access this important synthetic building block.
References
- To be populated with actual URLs
- To be populated with actual URLs
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- To be populated with actual URLs
- To be populated with actual URLs
- To be populated with actual URLs
- To be populated with actual URLs
- To be populated with actual URLs
- To be populated with actual URLs
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- Process for the preparation of cyclohexanone-2-carboxamide. Google Patents.
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The Multifaceted Biological Activities of Quinazoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[2][3][4][5] This has rendered the quinazoline scaffold a "privileged structure," consistently appearing in a multitude of clinically approved drugs and compounds under investigation.[1][6][7] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of quinazoline derivatives, delving into their mechanisms of action, providing exemplary experimental protocols, and offering insights into their therapeutic potential.
I. Anticancer Activity: A Dominant Therapeutic Arena
Quinazoline derivatives have emerged as a particularly successful class of anticancer agents, with several approved drugs targeting key oncogenic pathways.[8][9][10][11] Their multifaceted mechanisms of action contribute to their potent antitumor effects.
A. Mechanism of Action: Targeting the Engines of Cancer Proliferation
A primary and well-established mechanism of action for many anticancer quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) frequently overexpressed or mutated in various cancers, notably non-small-cell lung cancer (NSCLC).[12][13][14] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][12]
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Several quinazoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[8][9][15] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[8][15][16] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[8][9]
PARP enzymes, particularly PARP-1, play a vital role in DNA repair.[8] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to the accumulation of DNA damage and cell death. Some quinazoline derivatives have been identified as potent PARP-1 inhibitors, offering a targeted therapeutic strategy for specific cancer types.[8]
B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental experiment to assess the anticancer potential of quinazoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
C. Data Presentation: IC50 Values of Representative Anticancer Quinazolines
| Compound | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Gefitinib | A549 (NSCLC) | EGFR | 0.015 | [14] |
| Erlotinib | NCI-H460 (NSCLC) | EGFR | 0.06 | [8] |
| Compound 15 | HeLa (Cervical) | Tubulin | Micromolar range | [8] |
| Compound 44 | MCF-7 (Breast) | Apoptosis Inducer | More potent than cisplatin | [8] |
| Compound 23 | Ba/F3 EGFR L858R/T790M/C797S | Allosteric EGFR Inhibitor | 0.05 | [12] |
II. Antimicrobial Activity: Combating Pathogenic Threats
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various pathogens.[1][17][18]
A. Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of quinazoline derivatives are diverse and can involve:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, some quinazoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, leading to bacterial cell death.[17]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of certain quinazoline derivatives may facilitate their insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard in vitro method to quantify the antimicrobial activity of a compound.
Methodology:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare a two-fold serial dilution of the quinazoline derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be observed visually or by measuring the optical density at 600 nm.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
C. Data Presentation: Antimicrobial Activity of Quinazoline Derivatives
| Compound Class | Target Organism | Activity | Reference |
| Naphthyl-substituted quinazolinones | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic | [17] |
| Amide-substituted quinazolinones | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic | [17] |
| 2,3-disubstituted quinazolinones | Gram-positive and Gram-negative bacteria | Antibacterial | [19] |
| N-hexyl substituted isatin-quinazoline | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial | [1] |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and quinazoline derivatives have shown promise as anti-inflammatory agents.[20][21]
A. Mechanism of Action: Quelling Inflammatory Signals
The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Some quinazoline derivatives can dually inhibit COX-2 and 5-LOX, enzymes responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[22]
-
Inhibition of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Certain quinazoline derivatives can suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[22]
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to evaluate the anti-inflammatory activity of a compound.
Methodology:
-
Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the quinazoline derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. The success of quinazoline-based drugs in oncology has paved the way for their exploration in other therapeutic areas, including infectious and inflammatory diseases. Future research should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of next-generation quinazoline-based therapeutics. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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The Medicinal Chemist's Gateway: A Technical Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
For the discerning researcher in drug discovery and development, the strategic value of a versatile chemical scaffold cannot be overstated. Among these, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline stands out as a pivotal intermediate, a readily functionalized core that serves as a launchpad for a diverse array of biologically active molecules. This guide provides an in-depth exploration of this compound, from its synthesis and chemical behavior to its application in the creation of potent therapeutics, particularly in the realm of kinase and dihydrofolate reductase inhibitors.
The Core Scaffold: Synthesis and Physicochemical Properties
This compound (CAS Number: 1127-85-1) is a solid, heterocyclic compound with a molecular weight of 203.07 g/mol . Its strategic importance lies in the two chlorine atoms attached to the pyrimidine ring, which are amenable to sequential and regioselective substitution, opening a gateway to a multitude of derivatives.
Synthesis of the Dichoro Scaffold
The most common and efficient synthesis of this compound involves the chlorination of the corresponding dione precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is suspended in an excess of phosphorus oxychloride (POCl₃).
-
Heating: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The resulting residue is cooled in an ice bath and quenched by the slow addition of crushed ice or cold water.
-
Extraction: The aqueous mixture is neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, and then extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess POCl₃: Using phosphorus oxychloride in excess serves as both the reactant and the solvent, driving the reaction to completion.
-
Reflux Conditions: The high temperature is necessary to overcome the activation energy for the conversion of the amide-like functional groups in the dione to the chloro substituents.
-
Careful Quenching: The quenching of POCl₃ with ice is a highly exothermic reaction and must be performed with caution to control the release of heat and HCl gas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1127-85-1 | |
| Molecular Formula | C₈H₈Cl₂N₂ | |
| Molecular Weight | 203.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 72-73 °C | [1] |
| Boiling Point | 325.6±42.0 °C (Predicted) | [1] |
| Density | 1.385±0.06 g/cm³ (Predicted) | [1] |
Chemical Reactivity: The Art of Regioselective Substitution
The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[2] This regioselectivity is a cornerstone of its application in medicinal chemistry, allowing for the stepwise introduction of different functionalities.
Mechanism of Regioselective Nucleophilic Aromatic Substitution:
The enhanced reactivity at the C4 position can be attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. DFT calculations have shown that the carbon atom at the C4 position has a higher LUMO coefficient, making it more electrophilic and thus more prone to nucleophilic attack.[3][4]
Caption: Regioselective substitution workflow.
Experimental Protocol: Monosubstitution at the C4 Position
-
Reaction Setup: this compound is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Addition of Nucleophile: One equivalent of the desired amine nucleophile is added, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Work-up and Purification: The reaction mixture is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the product by column chromatography or recrystallization.
By carefully controlling the reaction conditions, chemists can selectively replace the C4 chlorine, leaving the C2 chlorine available for subsequent transformations under more forcing conditions, thus enabling the synthesis of a diverse library of 2,4-disubstituted tetrahydroquinazolines.
Applications in Drug Discovery: A Scaffold for Potent Inhibitors
The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, appearing in a number of compounds targeting various diseases. The 2,4-dichloro precursor is an invaluable tool for accessing derivatives with potent biological activity.
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.[5] Several 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and shown to be potent inhibitors of DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii.[6] While many reported syntheses of these inhibitors do not start from the 2,4-dichloro precursor, the established reactivity of this intermediate makes it a highly viable starting point for the synthesis of novel DHFR inhibitors.
Caption: Inhibition of the DHFR pathway.
Kinase Inhibitors
The quinazoline scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the quinazoline ring form crucial hydrogen bonds with the kinase hinge region. By elaborating the this compound core with various substituents, medicinal chemists can design potent and selective inhibitors of a wide range of kinases, which are key targets in oncology and inflammation.
Table 2: Examples of Biologically Active Tetrahydroquinazoline Derivatives
| Derivative Class | Target | Therapeutic Area | Reference(s) |
| 2,4-Diamino-6-(aminomethyl)tetrahydroquinazolines | Dihydrofolate Reductase (DHFR) | Antifolate, Antitumor | [6] |
| 2,4-Diamino-6-(arylmethyl)tetrahydroquinazolines | Dihydrofolate Reductase (DHFR) | Antiparasitic, Antitumor | [7] |
| 2,4-Diamino-5-chloroquinazolines | Dihydrofolate Reductase (DHFR) | Antifolate | [8] |
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is classified as an acute toxicant if swallowed and can cause eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of a well-designed molecular scaffold. Its straightforward synthesis and, most importantly, its predictable regioselective reactivity make it an invaluable tool for medicinal chemists. The ability to selectively functionalize the C4 and C2 positions opens the door to a vast chemical space, enabling the rapid generation of diverse libraries of compounds for biological screening. As the quest for novel and more effective therapeutics continues, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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The Emergence of Tetrahydroquinazolines: A Technical Guide to Novel Compound Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The tetrahydroquinazoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active agents with a wide spectrum of therapeutic potential.[1] This in-depth technical guide provides a comprehensive exploration of the discovery of novel tetrahydroquinazoline compounds, moving beyond a simple recitation of facts to an integrated narrative grounded in scientific causality and experimental validation. We will dissect synthetic strategies, delve into the nuances of biological evaluation, and illuminate the path from initial hit identification to lead optimization. This document is designed to serve as a practical and authoritative resource for researchers dedicated to advancing the frontiers of drug discovery.
The Tetrahydroquinazoline Core: A Foundation for Diverse Bioactivity
The quinazoline and its partially saturated derivative, tetrahydroquinazoline, are heterocyclic motifs of significant interest in pharmaceutical development.[1] Their inherent structural features allow for three-dimensional diversity, enabling interaction with a wide array of biological targets. This has led to the development of tetrahydroquinazoline-based compounds with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2][3]
A Landscape of Therapeutic Potential
The versatility of the tetrahydroquinazoline scaffold is evidenced by the breadth of its reported biological activities:
-
Anticancer Agents: A significant body of research highlights the potential of tetrahydroquinazolines in oncology.[2][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes like human topoisomerase IIα, which is a validated target for anticancer drugs.[3][5] Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those of the lung, liver, breast, and prostate.[2]
-
Antimicrobial Agents: The emergence of multidrug-resistant pathogens presents a pressing global health challenge. Tetrahydroquinazoline derivatives have shown promise as a new class of antimicrobial agents.[6][7] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[8]
-
Enzyme Inhibitors: Beyond cancer and infectious diseases, tetrahydroquinazolines have been identified as potent inhibitors of various enzymes. For instance, certain derivatives have been investigated as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) inhibitors, both of which are important targets in different disease contexts.[1][9]
Synthetic Pathways to Novel Tetrahydroquinazolines
The efficient and versatile synthesis of the tetrahydroquinazoline core and its derivatives is paramount to successful drug discovery campaigns. Several synthetic strategies have been developed, each with its own advantages and considerations.
Foundational Synthesis: The Niementowski Reaction
A classic and widely employed method for the synthesis of quinazolinone precursors is the Niementowski quinazoline synthesis.[10][11] This reaction involves the condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline.[10][12]
Causality Behind the Choice: The Niementowski reaction is often a starting point due to the ready availability of diverse anthranilic acids and amides, allowing for the facile generation of a library of analogs. The versatility of this method is crucial for structure-activity relationship (SAR) studies.[11]
Modern Advancements: Microwave-Assisted Organic Synthesis (MAOS)
Traditional heating methods for quinazoline synthesis can be time-consuming and require high temperatures.[13] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, significantly accelerating reaction times and often improving yields.[13]
Expert Insight: The application of microwave irradiation provides a more efficient and greener approach to synthesis. The rapid heating can minimize the formation of side products and lead to cleaner reaction profiles, simplifying purification.[13]
A Novel Approach: α-Aminoamidines as Building Blocks
Recent research has demonstrated the utility of α-aminoamidines in the synthesis of 5,6,7,8-tetrahydroquinazolines.[1][14] This method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, offering a route to novel derivatives under mild conditions with excellent yields.[1]
Self-Validating System: The success of this reaction under mild conditions with easy workup provides a self-validating protocol. The ability to readily cleave protecting groups on the resulting tetrahydroquinazoline ring opens avenues for further functionalization and library development.[1]
Experimental Protocols: From Synthesis to Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments in the discovery of novel tetrahydroquinazoline compounds.
General Protocol for Microwave-Assisted Niementowski Quinazoline Synthesis
This protocol outlines a general procedure for the synthesis of a quinazolinone precursor, which can be subsequently reduced to the tetrahydroquinazoline.
Materials:
-
Substituted anthranilic acid (1.0 eq)
-
Formamide (or other suitable amide) (excess)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Combine the substituted anthranilic acid and formamide in a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 150 °C) and power for a designated time (e.g., 10-30 minutes).[13]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 5,6,7,8-Tetrahydroquinazolines via α-Aminoamidines
This protocol is adapted from a novel method for synthesizing tetrahydroquinazoline derivatives.[1]
Materials:
-
α-Aminoamidine derivative (1.0 eq)
-
Bis-benzylidene cyclohexanone derivative (1.0 eq)
-
Suitable solvent (e.g., ethanol)
-
Base catalyst (if required)
Procedure:
-
Dissolve the α-aminoamidine and bis-benzylidene cyclohexanone in the chosen solvent in a round-bottom flask.
-
Add the base catalyst, if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating for the required time, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 5,6,7,8-tetrahydroquinazoline derivative.[1]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)[2]
-
Complete cell culture medium
-
Tetrahydroquinazoline compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the tetrahydroquinazoline compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.[2]
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting experimental results and guiding further research.
Tabulated Biological Activity Data
Summarizing quantitative data in tables allows for easy comparison of the activity of different compounds.
| Compound ID | R1 Group | R2 Group | A549 IC50 (µM)[2] | MCF-7 IC50 (µM)[2] |
| THQ-1 | H | H | >50 | >50 |
| THQ-2 | Cl | H | 15.2 | 21.7 |
| THQ-3 | OCH3 | H | 8.5 | 12.3 |
| THQ-4 | Cl | NO2 | 2.1 | 3.5 |
This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Drug discovery workflow for novel tetrahydroquinazoline compounds.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Future Perspectives and Conclusion
The tetrahydroquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel biological targets. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the identification of promising lead compounds.[1][15]
This guide has provided a comprehensive overview of the key aspects of discovering and developing novel tetrahydroquinazoline compounds. By understanding the underlying scientific principles, employing robust experimental protocols, and leveraging modern synthetic techniques, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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- Maciejewska, N., et al. (2022).
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- Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1055-1071. [Link]
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- El-Naggar, A. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6065-6083. [Link]
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- Desai, N. C., et al. (2013). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 6(3), 313-321. [Link]
- Rojas-León, C. A., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(31), 14147-14162. [Link]
- Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 764491. [Link]
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. [Link]
- ACS Publications. Journal of Medicinal Chemistry Ahead of Print. [Link]
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. [Link]
- McMahon, T. C., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(9), 16295-16330. [Link]
- ResearchGate. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]
- Kumar, P., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15(1), 11516. [Link]
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Spectroscopic Data for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering used for NMR assignments.
Figure 1: Structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ at 7.26 ppm.
Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.88 | broad singlet | 2H | H-5 |
| 2.73 | broad singlet | 2H | H-8 |
| 1.8 | broad singlet | 4H | H-6, H-7 |
Table 1: ¹H NMR Data for this compound in CDCl₃ at 400 MHz.[1]
In-depth Interpretation
The ¹H NMR spectrum of this compound is relatively simple, which is consistent with its symmetrical structure. The aliphatic region of the spectrum shows three distinct signals.
-
The signal at 2.88 ppm is assigned to the two protons at the 5-position (H-5). These protons are adjacent to a double bond and a nitrogen atom, which deshields them, causing them to appear at a lower field compared to the other aliphatic protons.
-
The signal at 2.73 ppm is attributed to the two protons at the 8-position (H-8). These protons are also adjacent to a nitrogen atom and are similarly deshielded.
-
The broad singlet at 1.8 ppm corresponds to the four protons at the 6 and 7-positions (H-6 and H-7). These protons are in a more shielded environment, hence their upfield chemical shift. The broadness of the signals can be attributed to conformational exchange in the tetrahydro- portion of the ring system.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer.
-
Data Acquisition: Obtain a proton-decoupled spectrum to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
Predicted Data Summary
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~165 | C-4 |
| ~150 | C-8a |
| ~120 | C-4a |
| ~30 | C-5 |
| ~25 | C-8 |
| ~22 | C-6, C-7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
In-depth Interpretation of Predicted Data
-
The carbons at positions 2 and 4 (C-2 and C-4 ) are expected to be the most downfield-shifted due to their direct attachment to electronegative chlorine and nitrogen atoms.
-
The bridgehead carbons, C-8a and C-4a , are also expected to be in the downfield region as they are part of the pyrimidine ring.
-
The aliphatic carbons of the tetrahydro- ring (C-5, C-6, C-7, C-8 ) are expected to appear in the upfield region of the spectrum, which is typical for sp³ hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Summary
| m/z | Interpretation |
| 203.1 | [M+H]⁺ |
Table 3: Mass Spectrometry Data for this compound.[1]
In-depth Interpretation
The mass spectrum shows a protonated molecular ion peak at m/z 203.1, which corresponds to the molecular weight of this compound (203.07 g/mol ).[2] The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a key signature for dichlorinated compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
Predicted Data Summary
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1600-1550 | C=N | Stretching |
| 1500-1400 | C=C | Stretching |
| 800-600 | C-Cl | Stretching |
Table 4: Predicted IR Absorption Bands for this compound.
In-depth Interpretation of Predicted Data
-
The C-H stretching vibrations of the aliphatic protons in the tetrahydro- ring are expected in the 2950-2850 cm⁻¹ region.
-
The C=N stretching vibration of the pyrimidine ring should appear in the 1600-1550 cm⁻¹ range.
-
The C=C stretching vibrations of the aromatic-like pyrimidine ring are expected between 1500 and 1400 cm⁻¹.
-
The C-Cl stretching vibrations are typically found in the fingerprint region, between 800 and 600 cm⁻¹.
Overall Workflow of Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Figure 2: Workflow for Spectroscopic Characterization.
Conclusion
The collective analysis of ¹H NMR, Mass Spectrometry, and predicted ¹³C NMR and IR data provides a comprehensive structural characterization of this compound. The presented data and interpretations are consistent with the proposed structure and serve as a valuable reference for researchers working with this compound. It is important to note that while predictions for ¹³C NMR and IR data are based on sound chemical principles, experimental verification is always recommended for definitive characterization.
References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. As a crucial analytical technique in organic chemistry and drug development, understanding the nuances of the ¹H NMR spectrum is paramount for structural elucidation and purity assessment. This document details the experimental parameters for acquiring a high-quality spectrum, provides a thorough interpretation of the chemical shifts and coupling patterns, and outlines a validated protocol for sample preparation and data acquisition. The insights presented herein are intended to serve as a valuable resource for researchers working with this and structurally related heterocyclic compounds.
Introduction
This compound is a halogenated heterocyclic compound with a molecular formula of C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol .[1] Its structure is characterized by a di-substituted pyrimidine ring fused to a cyclohexene ring. This structural motif is of significant interest in medicinal chemistry, with related quinazoline derivatives exhibiting a wide range of biological activities. Accurate structural characterization is the foundation of any chemical research or drug discovery program, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose.
This guide will delve into the specific features of the ¹H NMR spectrum of this compound, providing a detailed assignment of the proton signals and an explanation of the underlying principles governing their chemical environment.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure and the different types of protons present.
Figure 1. Molecular structure of this compound with proton numbering.
The tetrahydroquinazoline core contains four methylene groups in the saturated ring at positions 5, 6, 7, and 8. Due to the symmetry of the cyclohexene ring, we can anticipate distinct signals for these protons. The protons at positions 5 and 8 are chemically equivalent, as are the protons at positions 6 and 7. However, within each methylene group, the two protons are diastereotopic and may exhibit different chemical shifts.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, displays characteristic signals corresponding to the protons in the tetrahydro portion of the molecule.[2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H6, H7 | ~1.8 | Broad Singlet | 4H |
| H5 | ~2.73 | Broad Singlet | 2H |
| H8 | ~2.88 | Broad Singlet | 2H |
| Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[2] |
Interpretation of the Spectrum:
-
Protons at C6 and C7 (δ ~1.8 ppm): These protons appear as a broad singlet integrating to four protons. The broadness of the signal suggests conformational exchange or unresolved coupling. These protons are in the middle of the saturated ring and are furthest from the electron-withdrawing chloro and nitrogen atoms of the pyrimidine ring, hence their upfield chemical shift.
-
Protons at C5 (δ ~2.73 ppm): The two protons on the C5 carbon appear as a broad singlet integrating to two protons. Their downfield shift compared to the C6/C7 protons is attributed to their proximity to the electronegative nitrogen atom (N1) and the chloro-substituted pyrimidine ring.
-
Protons at C8 (δ ~2.88 ppm): Similar to the C5 protons, the two protons on the C8 carbon appear as a broad singlet integrating to two protons. Their chemical shift is the most downfield of the aliphatic protons, likely due to the combined electron-withdrawing effects of the adjacent nitrogen atom (N1) and the C4-chloro substituent.
The observation of broad singlets rather than distinct multiplets for the methylene protons is a key feature of this spectrum. This can be attributed to several factors, including rapid conformational flexing of the tetrahydroquinazoline ring system at room temperature and potential quadrupole broadening from the adjacent nitrogen atoms.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of a high-quality and reproducible ¹H NMR spectrum, the following detailed protocol is recommended. This protocol is designed to be a self-validating system by incorporating steps for quality control and minimizing potential sources of error.
Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum.[3][4][5][6][7]
Figure 2. Workflow for ¹H NMR sample preparation.
Step-by-Step Methodology:
-
Sample Purity: Begin with a sample of this compound that has been purified, for instance, by column chromatography as described in the synthesis.[2]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound. This amount is generally sufficient for routine ¹H NMR analysis on a modern spectrometer.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds and was used to obtain the reference spectrum.[2] The choice of solvent can influence chemical shifts, so consistency is key for comparing spectra.[8][9][10][11]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring a spectrum with sharp lines.[3]
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton into the NMR tube. Particulates can degrade the quality of the spectrum.[4]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal dispersion.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
On-Instrument Procedures:
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized (shimming) to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned and matched to the correct frequency.
-
Receiver Gain Adjustment: The receiver gain is adjusted to an optimal level to avoid signal clipping.
-
Acquisition: The ¹H NMR spectrum is acquired using the parameters outlined above.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
Integration: The relative areas under the peaks are integrated to determine the proton ratios.
Causality Behind Experimental Choices
-
Choice of Solvent: CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves a wide range of organic compounds. Using a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[6] The deuterium signal is also used by the spectrometer to stabilize the magnetic field (locking).[3][7]
-
Concentration: The recommended concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good balance between obtaining a strong signal in a reasonable number of scans and avoiding potential line broadening due to aggregation at higher concentrations.[3][4][5]
-
Field Strength: A higher field spectrometer (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving closely spaced peaks and extracting accurate coupling information, although in this specific case with broad singlets, it is less critical for multiplicity analysis but still beneficial for overall spectral quality.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. By following these standardized procedures, researchers can ensure the reproducibility of their results.[3] Key validation points include:
-
Sharp Solvent Peak: A sharp, well-defined residual solvent peak is an indicator of good shimming.
-
Flat Baseline: A flat baseline after processing indicates proper acquisition and processing parameters.
-
Reproducibility: Repeating the experiment with a freshly prepared sample should yield an identical spectrum, confirming the reliability of the procedure.
Conclusion
The ¹H NMR spectrum of this compound is characterized by three broad singlets in the aliphatic region, corresponding to the protons of the tetrahydroquinazoline ring. This guide has provided a detailed analysis of the spectrum, a robust experimental protocol for its acquisition, and the rationale behind the experimental choices. By adhering to the principles of scientific integrity and best practices in NMR spectroscopy outlined here, researchers and drug development professionals can confidently utilize this powerful analytical technique for the structural characterization of this and related compounds.
References
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- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Thi-Qar Medical Journal. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
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- Western University. (n.d.). NMR Sample Preparation.
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Introduction: The Significance of Dichlorinated Quinazolines in Modern Drug Development
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Dichlorinated Quinazolines
Quinazolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from oncology to antihypertensive therapies. The introduction of chlorine atoms onto the quinazoline framework profoundly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Dichlorinated quinazolines, therefore, are of significant interest in drug discovery and development. Accurate and robust analytical methods are paramount for their characterization, particularly for identifying and quantifying process-related impurities and metabolic products, which is a critical step in ensuring pharmaceutical safety and efficacy.[1][2][3]
Mass spectrometry (MS), especially when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), has become the definitive tool for this purpose. This guide provides a comprehensive overview of the principles, methodologies, and field-proven insights for the successful mass spectrometric analysis of dichlorinated quinazolines, tailored for researchers and drug development professionals.
Chapter 1: Foundational Strategy—Choosing the Right Analytical Approach
The first and most critical decision in developing a robust MS method is the selection of the appropriate sample introduction and ionization technique. This choice is fundamentally dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): The Electron Impact Approach
GC-MS is a powerful technique for compounds that are volatile and thermally stable.[4] Ionization in conventional GC-MS is typically achieved through Electron Impact (EI).
-
Mechanism & Rationale: In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This hard ionization technique imparts significant energy, leading to extensive and reproducible fragmentation.[4] The resulting mass spectrum is a rich fingerprint of the molecule, which is excellent for structural confirmation when matched against spectral libraries.
-
Causality in Application: Choose GC-MS when analyzing relatively simple, non-polar dichlorinated quinazoline intermediates that can be easily volatilized without degradation. The extensive fragmentation provides high confidence in structural identification. However, a significant drawback is that the high energy often leads to a weak or absent molecular ion peak, making it difficult to determine the molecular weight of an unknown.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Soft Ionization Advantage
For the majority of drug development applications, where analytes may be less volatile, more polar, or present in complex biological or formulation matrices, LC-MS is the technique of choice.[6][7]
-
Mechanism & Rationale: Electrospray Ionization (ESI) is the most common ionization source for LC-MS analysis of pharmaceutical compounds.[3] ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. This process typically results in the formation of a protonated molecule, [M+H]⁺, in positive ion mode or a deprotonated molecule, [M-H]⁻, in negative ion mode.[8]
-
Causality in Application: ESI is preferred for dichlorinated quinazolines in late-stage development, impurity profiling, and metabolite identification because it preserves the crucial molecular weight information by keeping the molecule intact.[9] This allows for the confident assignment of a molecular formula, which is the first step in identifying an unknown compound.
The overall analytical workflow is a multi-step process requiring careful optimization at each stage.
Caption: High-level workflow for MS analysis of dichlorinated quinazolines.
Chapter 2: Deciphering the Code—Fragmentation Analysis of Dichlorinated Quinazolines
Tandem mass spectrometry (MS/MS or MS²) is indispensable for structural elucidation.[10][11] In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
The Dichloro Isotopic Signature: A Self-Validating Feature
The most powerful diagnostic feature in the mass spectrum of a dichlorinated compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a unique cluster of peaks for the molecular ion and any chlorine-containing fragments.
-
M Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks is approximately 100:65:10 (or normalized to 9:6:1). Observing this characteristic pattern is a highly reliable method to confirm the presence of two chlorine atoms in the ion.[12]
Common Fragmentation Pathways
Under Collision-Induced Dissociation (CID), dichlorinated quinazolines undergo predictable fragmentation reactions. While the exact pattern is structure-dependent, several key pathways are commonly observed.[9]
-
Loss of HCl: A common fragmentation for chlorinated compounds, especially from the protonated molecule, involves the elimination of a neutral hydrochloric acid molecule. This results in a product ion at [M+H-36]⁺.
-
Loss of a Chlorine Radical (Cl•): While less common in soft ionization ESI, the loss of a chlorine radical can occur, particularly at higher collision energies, leading to a fragment at [M+H-35]⁺.
-
Cleavage of the Quinazoline Ring System: The quinazoline core itself can fragment. Common losses include the elimination of HCN (27 Da) or related nitrogen-containing species from the pyrimidine ring.[13][14]
-
Side Chain Fragmentation: If the quinazoline core is substituted with side chains, fragmentation will often initiate at the weakest bonds or involve functional groups within those chains.
The fragmentation pathway is fundamentally governed by the stability of the resulting product ions and the initial site of protonation, which can be investigated using computational approaches like Density Functional Theory (DFT) for a deeper understanding.[9][15]
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An In-Depth Technical Guide to the Physical Characteristics of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active molecules, and the dichloro- and tetrahydro- substitutions provide unique electronic and conformational properties, making it a versatile intermediate for the synthesis of novel therapeutic agents. An accurate understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the core physical properties of this compound, detailing established experimental methodologies for their determination and presenting available data to support laboratory investigations.
Molecular and Chemical Identity
A foundational aspect of characterizing any chemical entity is to establish its fundamental molecular and chemical identifiers. This information ensures accurate communication and sourcing of the compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 1127-85-1 | |
| Molecular Formula | C₈H₈Cl₂N₂ | |
| Molecular Weight | 203.07 g/mol | |
| Canonical SMILES | ClC1=NC(Cl)=C2CCCCC2=N1 | |
| InChI Key | KBAXPKVNVXMVKV-UHFFFAOYSA-N |
Structure:
Caption: Chemical structure of this compound.
Physical and Spectroscopic Properties
The physical state, solubility, and spectroscopic fingerprint of a compound are critical parameters for its handling, purification, and structural confirmation.
| Property | Value | Source(s) |
| Appearance | Yellow solid | |
| Melting Point | 72-73 °C | |
| Boiling Point (Predicted) | 325.6 ± 42.0 °C | |
| Density (Predicted) | 1.385 ± 0.06 g/cm³ | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.88 (br s, 2H), 2.73 (br s, 2H), 1.8 (br s, 4H) | |
| Mass Spectrometry (MS) | m/z (M+H)⁺: 203.1 |
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is compacted by gently tapping the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of a sample block.
-
Heating and Observation: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for melting point determination by the capillary method.
Solubility Profile
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of a compound in various solvents.
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO)).
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of small test tubes or vials.
-
Solvent Addition: A measured volume of the first solvent (e.g., 0.1 mL) is added to the first tube.
-
Observation: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes). The sample is observed for complete dissolution (a clear solution with no visible solid particles).
-
Incremental Solvent Addition: If the compound does not dissolve, another measured volume of the solvent is added, and the process is repeated. This is continued up to a defined total volume (e.g., 1 mL).
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).
-
Repeat for all solvents.
Caption: General workflow for qualitative solubility determination.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The reported ¹H NMR spectrum in CDCl₃ shows three broad singlets corresponding to the protons of the tetrahydro- portion of the molecule. The broadness of the signals is likely due to conformational flexing of the saturated ring system.
-
δ 2.88 (br s, 2H) and δ 2.73 (br s, 2H): These signals are assigned to the two sets of methylene protons adjacent to the pyrimidine ring.
-
δ 1.8 (br s, 4H): This signal corresponds to the two methylene groups in the middle of the cyclohexene ring.
-
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Approximately 5-10 mg of the compound is accurately weighed.
-
Solvent Addition: The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: The resulting solution is transferred to a standard 5 mm NMR tube.
-
Analysis: The sample is then placed in the NMR spectrometer for data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for C-H bonds (aliphatic), C=N bonds (in the pyrimidine ring), and C-Cl bonds.
Experimental Protocol: Solid Sample Preparation for FTIR
For solid samples, several preparation methods are available. The KBr pellet method is a common technique.
-
Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.
-
Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent or translucent pellet.
-
Analysis: The pellet is then placed in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The reported mass spectrum shows a peak at m/z 203.1, corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of 203.07 g/mol .
Conclusion
This technical guide has provided a detailed overview of the key physical characteristics of this compound, a compound of significant interest in contemporary drug discovery. The presented data on its molecular identity, physical properties, and spectroscopic profile, coupled with the detailed experimental protocols, offer a robust foundation for researchers and scientists. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing the synthesis and application of this versatile chemical scaffold.
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Navigating the Solubility Landscape of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: A Technical Guide for Researchers
Foreword: The Critical Role of Solubility in Advancing Pharmaceutical Research
In the realm of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from formulation and bioavailability to the design of in vitro assays. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry.
While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip you with the foundational knowledge, theoretical framework, and practical experimental protocols to confidently determine its solubility profile. We will delve into the principles governing solubility, infer a qualitative profile based on its molecular structure and related compounds, and provide a detailed, step-by-step methodology for its empirical determination.
Physicochemical Profile of this compound
This compound is a solid, organic compound with the molecular formula C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol .[1] Its structure, featuring a fused pyrimidine and a cyclohexene ring with two chlorine substituents, dictates its solubility behavior. The presence of nitrogen atoms and chlorine atoms introduces polarity, while the tetrahydroquinazoline core contributes to its nonpolar character.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂ | [1] |
| Molecular Weight | 203.07 g/mol | |
| Physical Form | Solid | |
| Melting Point | 72-73 °C | [2] |
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This means that a solute is most likely to dissolve in a solvent with similar polarity. The solubility of this compound in organic solvents is governed by a balance of intermolecular forces between the solute and solvent molecules.
Key Influencing Factors:
-
Polarity: The two chlorine atoms and two nitrogen atoms in the quinazoline ring system create polar regions in the molecule. This suggests that it will have a degree of solubility in polar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (protic solvents like alcohols) may exhibit enhanced solubility for this compound.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[4]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4]
Inferred Qualitative Solubility Profile
Based on the structure of this compound and the observed solubility of similar quinazoline derivatives, we can infer a qualitative solubility profile:
-
High Solubility Expected: In polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Studies on other quinazoline derivatives have shown these to be effective solvents.[5][6]
-
Moderate Solubility Expected: In polar protic solvents like ethanol and methanol, due to the potential for hydrogen bonding.
-
Low to Negligible Solubility Expected: In nonpolar solvents such as hexane and toluene, as the polar nature of the molecule will not interact favorably with these nonpolar solvents.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the equilibrium solubility (shake-flask) method. This method establishes a thermodynamic equilibrium between the dissolved and undissolved solute in a specific solvent at a given temperature.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to the solvent of interest and agitated until the solution is saturated and equilibrium is reached. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve prepared with standard solutions of the compound in the same solvent is necessary for accurate quantification.
-
Data Reporting: Express the solubility in mg/mL or molarity (mol/L) at the specified temperature.
Data Interpretation and Application in Drug Development
The quantitative solubility data obtained from these experiments are invaluable for:
-
Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.
-
In Vitro and In Vivo Studies: Ensuring that the compound is fully dissolved in assay buffers to obtain accurate biological data and achieve desired exposure levels in animal models.
-
Biopharmaceutics Classification System (BCS): High solubility is a key parameter for Class 1 and Class 3 compounds in the BCS, which can streamline the drug approval process.[8]
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure impact solubility, guiding the design of new analogs with improved properties.
Conclusion
While a definitive, published quantitative solubility profile for this compound in a range of organic solvents remains to be established, this guide provides the necessary theoretical and practical framework for researchers to confidently address this knowledge gap. By understanding the underlying principles of solubility and implementing robust experimental protocols, scientists can generate the critical data needed to advance their research and development efforts with this promising compound.
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The Expanding Therapeutic Frontier of Tetrahydroquinazolines: A Technical Guide to Unlocking Novel Drug Targets
Abstract
The tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of tetrahydroquinazoline derivatives, with a primary focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. Synthesizing technical accuracy with field-proven insights, this document is designed to empower researchers, scientists, and drug development professionals to navigate the complexities of tetrahydroquinazoline-based drug discovery. We will delve into the core mechanisms of action, detail robust experimental protocols for target validation, and present a forward-looking perspective on the therapeutic promise of this versatile heterocyclic system.
Introduction: The Tetrahydroquinazoline Core - A Versatile Scaffold for Therapeutic Innovation
Tetrahydroquinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their inherent structural features allow for diverse chemical modifications, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological properties.[1] This adaptability makes them prime candidates for the development of novel therapeutics targeting a multitude of disease pathways. This guide will systematically dissect the key therapeutic targets of tetrahydroquinazolines, providing the foundational knowledge and practical methodologies required to advance research and development in this exciting field.
Anticancer Applications: Targeting the Engines of Malignancy
The most extensively studied therapeutic application of tetrahydroquinazolines is in the realm of oncology.[2] Their anticancer properties stem from their ability to interact with and modulate the activity of critical proteins involved in cancer cell proliferation, survival, and metastasis.
Topoisomerase II Inhibition: A Strategic Strike Against DNA Replication
Human topoisomerase II (topo II) is a crucial enzyme that regulates DNA topology during replication, transcription, and chromosome segregation, making it a validated and highly effective target for anticancer drugs.[3] Several tetrahydroquinazoline derivatives have been identified as potent inhibitors of topo II.[4][5] Unlike many clinically used topo II poisons that stabilize the DNA-enzyme cleavage complex and can lead to secondary malignancies, some novel tetrahydroquinazolines act as catalytic inhibitors, blocking the enzyme's function without inducing DNA damage.[4][6][7]
A notable example is the 6-amino-tetrahydroquinazoline derivative, ARN-21934, which exhibits potent inhibition of DNA relaxation and demonstrates approximately 100-fold selectivity for the topo IIα isoform over topo IIβ.[4]
Diagram 1: Mechanism of Action of Tetrahydroquinazoline as a Topoisomerase II Inhibitor
Caption: Inhibition of Topoisomerase II by Tetrahydroquinazolines.
Kinase Inhibition: Disrupting Aberrant Signaling Cascades
Kinases are a large family of enzymes that play a central role in cellular signal transduction.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Tetrahydroquinazoline derivatives have emerged as potent inhibitors of several key kinases implicated in tumorigenesis.[9]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[10] Several quinazoline-based compounds have been developed as VEGFR-2 inhibitors.[1][11][12] For instance, a novel series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives have shown potent VEGFR-2 kinase inhibition activity.[13]
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[14] Their overexpression is frequently observed in various cancers, making them promising therapeutic targets.[13] Novel 4-aminoquinazoline derivatives have demonstrated strong inhibitory activity against both Aurora A and Aurora B kinases.[15][16]
Diagram 2: Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition by Tetrahydroquinazolines
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Table 1: Inhibitory Activity of Representative Tetrahydroquinazoline Derivatives against Cancer-Related Targets
| Compound Class | Target | IC50/Activity | Reference |
| 6-amino-tetrahydroquinazoline | Topoisomerase IIα | IC50 = 2 µM | [6] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B | IC50 = 0.28 µM (f14) | [17] |
| Quinazoline-based derivative | VEGFR-2 | IC50 = 60.00 nM (Compound VIII) | [18] |
| 4-aminoquinazoline | Aurora A/B Kinases | Strong Inhibition | [15][16] |
| Quinazoline derivative (11d) | VEGFR2 | IC50 = 5.49 µM | [19] |
Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's Disease
Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal structure and function.[13] Emerging evidence suggests that tetrahydroquinazoline derivatives may offer neuroprotective effects through multiple mechanisms.
Targeting Beta-Amyloid Aggregation and Oxidative Stress
The accumulation of beta-amyloid (Aβ) plaques is a key pathological hallmark of Alzheimer's disease.[20] Certain quinazoline derivatives have been shown to inhibit Aβ aggregation and chelate metal ions that contribute to this process.[21][22] Furthermore, their antioxidant properties can mitigate the oxidative stress that plays a significant role in neuronal damage.[21]
Diagram 3: Proposed Neuroprotective Mechanisms of Tetrahydroquinazolines in Alzheimer's Disease
Caption: Mechanism of antimicrobial action via DNA gyrase inhibition.
Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives
| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |
| Quinazolin-4(3H)one derivatives | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 0.49 - 125 | [23] |
| Quinazoline piperazine phosphorodiamidate hybrids | Gram-positive and Gram-negative bacteria | 2.5 - 5 | [8] |
| Trisubstituted quinazolines | E. coli, P. aeruginosa, S. aureus, B. subtilis | < 100 (IC50) | [24] |
Experimental Protocols: A Practical Guide to Target Validation
The following protocols provide detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of tetrahydroquinazoline derivatives.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. [3][25][26] Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the tetrahydroquinazoline derivative and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [5]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [26]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram 5: Experimental Workflow for the MTT Assay
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Methodological & Application
The Versatile Scaffold: Application Notes for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the quest for novel molecular frameworks that serve as versatile starting points for the synthesis of diverse compound libraries is paramount. Among these, heterocyclic scaffolds hold a privileged position due to their inherent ability to engage in specific, high-affinity interactions with biological targets. This guide focuses on one such scaffold: 2,4-dichloro-5,6,7,8-tetrahydroquinazoline . This chemical intermediate, characterized by a fused pyrimidine and cyclohexene ring system with two reactive chlorine substituents, offers a unique gateway to a rich chemical space of potential therapeutic agents. Its strategic importance lies in the differential reactivity of the C4 and C2 positions, allowing for controlled, sequential functionalization. This document provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug development.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the physical and analytical characteristics of a key intermediate is fundamental for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1127-85-1 | [1] |
| Molecular Formula | C₈H₈Cl₂N₂ | [1] |
| Molecular Weight | 203.07 g/mol | [2] |
| Appearance | Yellow to white solid | [3] |
| Melting Point | 72-73 °C | [1] |
| Boiling Point | 325.6±42.0 °C (Predicted) | [1] |
| Density | 1.385±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in most organic solvents, slightly soluble in water. | [3] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.8 (br s, 4H), 2.73 (br s, 2H), 2.88 (br s, 2H)
-
MS (m/z): 203.1 [M+H]⁺
Synthesis of the Core Intermediate
The reliable synthesis of the title compound is the first critical step in its utilization. A common and effective method involves the chlorination of the corresponding dione precursor using a strong chlorinating agent like phosphorus oxychloride.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.
Workflow Diagram:
Caption: Workflow for the synthesis of the title compound.
Materials:
-
5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (e.g., 8.0 g) with phosphorus oxychloride (e.g., 40 mL).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate (e.g., 400 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (e.g., 200 mL).
-
Subsequently, wash the organic layer with saturated sodium bicarbonate solution (e.g., 200 mL) followed by brine (e.g., 200 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a yellow solid.
Core Application: Sequential Nucleophilic Aromatic Substitution (SₙAr)
The primary utility of this compound as a chemical intermediate stems from the differential reactivity of the two chlorine atoms towards nucleophiles. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a cornerstone of its synthetic value, enabling a controlled, stepwise introduction of different substituents.
Mechanistic Insight: The enhanced reactivity at C4 is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This principle allows for the selective substitution at C4 under milder conditions, while the substitution at C2 typically requires more forcing conditions (e.g., higher temperatures).
Caption: Regioselective substitution pathway.
Protocol 2: Selective Monosubstitution at the C4 Position with an Amine
This protocol describes the synthesis of a 2-chloro-4-amino-5,6,7,8-tetrahydroquinazoline derivative, a key precursor for various bioactive molecules.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline derivative)
-
Isopropanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (1.0 eq) in isopropanol in a round-bottom flask.
-
Add the desired amine (1.0-1.2 eq). If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules
The 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold is a recognized pharmacophore, particularly for its ability to mimic the pteridine ring of folic acid, leading to potent inhibition of dihydrofolate reductase (DHFR).
Application Case Study 1: Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for antimicrobial and anticancer therapies. The 2,4-diamino-5,6,7,8-tetrahydroquinazoline core has been successfully employed in the design of potent DHFR inhibitors. The synthesis of these compounds can be achieved through a sequential nucleophilic substitution on the dichloro intermediate.
Synthetic Pathway to DHFR Inhibitors:
Caption: Pathway to DHFR inhibitors from the dichloro intermediate.
Protocol 3: Synthesis of a 2,4-Diamino-5,6,7,8-tetrahydroquinazoline Derivative
This protocol outlines the second substitution step to generate the diamino scaffold.
Materials:
-
2-Chloro-4-amino-5,6,7,8-tetrahydroquinazoline derivative (from Protocol 2)
-
Ammonia (in a sealed tube or as ammonium hydroxide) or a second amine
-
A high-boiling point solvent (e.g., n-butanol, ethylene glycol)
Procedure:
-
In a pressure-rated reaction vessel, combine the 2-chloro-4-amino-5,6,7,8-tetrahydroquinazoline derivative (1.0 eq) with a high-boiling point solvent.
-
Add the second nucleophile. For the synthesis of a simple 2,4-diamino derivative, a solution of ammonia in the solvent or aqueous ammonium hydroxide can be used.
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 120-150 °C). The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
The product may precipitate upon cooling. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions.
-
Hazard Classifications: Acutely toxic (oral) and causes eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[4]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
Conclusion
This compound has established itself as a valuable and versatile intermediate in the synthesis of medicinally relevant compounds. Its key advantage lies in the predictable, regioselective nature of its sequential nucleophilic substitution reactions, which allows for the controlled construction of diverse molecular architectures. The successful application of this scaffold in the development of potent DHFR inhibitors highlights its potential in generating high-value drug candidates. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the discovery of new therapeutic agents.
References
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana. [Link]
- Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. (2014). Journal of Medicinal Chemistry. [Link]
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2023). ACS Omega. [Link]
- Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). The Journal of Organic Chemistry. [Link]
- This compound(CAS#1127-85-1). (n.d.). Molecule-Building Blocks. [Link]
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules. [Link]
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (1995). Journal of Medicinal Chemistry. [Link]
- Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis, Plasmodium Falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2,N4-Disubstituted Quinazoline-2,4-diamines. (2019). Medicinal Chemistry. [Link]
- Antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines. (2014). Journal of Medicinal Chemistry. [Link]
- 2,4-dichloro-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid amide. (n.d.). Nanjing Bike Biotechnology Co., Ltd. [Link]
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules. [Link]
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- 3. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline in Kinase Inhibitor Synthesis
Introduction: The Quinazoline Core in Modern Drug Discovery
The quinazoline ring system is a "privileged structure" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds. Its rigid, heterocyclic framework provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within this class, the 5,6,7,8-tetrahydroquinazoline moiety offers a unique blend of aromaticity and conformational flexibility, making it an increasingly attractive starting point for the synthesis of targeted therapeutics.
This guide focuses on a key intermediate: 2,4-dichloro-5,6,7,8-tetrahydroquinazoline . The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential and regioselective nucleophilic aromatic substitution (SNAr). This controlled, stepwise functionalization allows for the systematic construction of diverse compound libraries, a cornerstone of modern drug discovery. We will explore the synthesis of this key building block and its application in the development of inhibitors for two critical classes of protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
Part 1: Synthesis of the Core Scaffold
The journey begins with the preparation of the dichlorinated tetrahydroquinazoline core. The most common and reliable method involves the chlorination of the corresponding dione precursor, a robust transformation that sets the stage for subsequent diversification.
Protocol 1: Synthesis of this compound
This protocol details the conversion of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione to the highly reactive dichlorinated intermediate.
Causality and Experimental Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent in this reaction. The high temperature is necessary to drive the conversion of the relatively stable amide-like functional groups in the dione to the more reactive chloro-substituted pyrimidine ring. The workup procedure is critical: excess POCl₃ is highly reactive and must be carefully quenched. The use of a biphasic system (ethyl acetate/water) and a mild base (sodium bicarbonate) neutralizes the acidic byproducts and allows for clean extraction of the desired product.
Materials:
-
5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reflux, distillation, and extraction
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (e.g., 8.0 g) with an excess of phosphorus oxychloride (e.g., 40 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 120 °C and maintain for 1 hour. The reaction should be monitored for the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
To the cooled residue, cautiously add ethyl acetate (400 mL) and water (200 mL). Stir vigorously to partition the product.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (200 mL) and brine (200 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to afford this compound as a solid[1].
Expected Outcome: This procedure typically yields the product as a yellow solid with a yield of approximately 50-60%[1].
Part 2: Sequential Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C4-chloro group is significantly more susceptible to nucleophilic attack than the C2-chloro group. This regioselectivity is a well-documented phenomenon in dichloroquinazoline chemistry and is attributed to the electronic influence of the ring nitrogens, which renders the C4 position more electrophilic[2][3][4]. This allows for a controlled, stepwise synthesis where the first nucleophile is directed to the C4 position under milder conditions, followed by substitution at the C2 position, often requiring more forcing conditions (e.g., higher temperatures).
Caption: General workflow for sequential SNAr on the tetrahydroquinazoline core.
Protocol 2: Monosubstitution at the C4-Position
This protocol describes the selective replacement of the C4-chloro group with a primary or secondary amine, a common first step in building kinase inhibitors.
Causality and Experimental Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or dioxane, which helps to dissolve the reactants and facilitate the SNAr mechanism. A base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often included to scavenge the HCl generated during the reaction, driving it to completion. The temperature is kept moderate (e.g., 90 °C) to ensure selective reaction at the more reactive C4 position while leaving the C2-chloro group intact[5]. In some cases, an additive like sodium iodide can be used to facilitate the reaction, likely through an in-situ Finkelstein reaction generating a more reactive iodo-intermediate[5].
Materials:
-
This compound
-
Desired amine (e.g., 3-amino-5-cyclopropylpyrazole, a substituted aniline)[5][6]
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Sodium Iodide (NaI) (optional)
-
Ethyl acetate (EtOAc)
-
Water
Step-by-Step Procedure (Example based on EP001355905B1):
-
Dissolve this compound (1.0 eq) and the desired amine nucleophile (1.0 eq) in DMF[5].
-
Add a base such as triethylamine (1.0-1.1 eq) to the solution[5].
-
(Optional) Add sodium iodide (1.0 eq) to the reaction mixture[5].
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed[5].
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and saturated aqueous NaHCO₃ solution[5].
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline derivative.
Protocol 3: Disubstitution at the C2-Position
Following successful monosubstitution, the less reactive C2-chloro group can be displaced by a second nucleophile, typically requiring higher temperatures or longer reaction times.
Causality and Experimental Rationale: To overcome the lower reactivity at C2, more energy is required, which is why these reactions are often run at elevated temperatures (e.g., >100 °C or under microwave irradiation). The choice of the second nucleophile and solvent system is crucial. The reaction can be performed with a different amine than in the first step, allowing for the creation of asymmetric 2,4-diamino products, which is essential for fine-tuning the structure-activity relationship (SAR).
Materials:
-
4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline intermediate (from Protocol 2)
-
Second desired amine (e.g., 2-methyl-4-fluoroaniline)[7]
-
p-Dioxane or N,N-Dimethylformamide (DMF)
-
Standard glassware for high-temperature reactions or a microwave reactor
Step-by-Step Procedure (Example based on WO1996005177A1):
-
Combine the 4-substituted-2-chloro-5,6,7,8-tetrahydroquinazoline intermediate (1.0 eq) and the second amine nucleophile (1.0-1.2 eq) in a suitable solvent like p-dioxane or DMF[7].
-
Heat the reaction mixture to a temperature between 100 °C and 140 °C[7]. Alternatively, use a microwave reactor at a similar temperature for a significantly reduced reaction time.
-
Monitor the reaction for 2 to 24 hours until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue using standard techniques (column chromatography, recrystallization) to obtain the final 2,4-disubstituted-5,6,7,8-tetrahydroquinazoline product.
| Step | Position | Typical Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Reference |
| 1 | C4 | 3-Amino-5-cyclopropylpyrazole | DMF | TEA, NaI | 90 | 20 | [5] |
| 1 | C4 | Substituted Aniline | DMF | - | Room Temp | Overnight | [6] |
| 1 | C4 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | 1,4-Dioxane | K₂CO₃ | - | - | [8] |
| 2 | C2 | 2-Methyl-4-fluoroaniline | p-Dioxane | - | 80-140 | 2-5 | [7] |
| 2 | C2 | 1,2,3,4-tetrahydroisoquinoline | p-Dioxane | - | 80-140 | 2-5 | [7] |
Part 3: Application in Kinase Inhibitor Synthesis
The 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold is a key pharmacophore for targeting the ATP-binding site of many protein kinases. The nitrogen atoms of the pyrimidine ring and the amino substituents can form critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved structural motif that anchors ATP.
Application Example 1: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. Inhibiting this kinase is a clinically validated anti-cancer strategy[9][10]. Quinazoline-based molecules have proven to be highly effective VEGFR-2 inhibitors[11][12].
The general structure of a quinazoline-based VEGFR-2 inhibitor involves a core that binds to the hinge region, with a substituted aniline moiety at the C4 position that extends into a hydrophobic pocket of the ATP-binding site. Further substitutions at the C2 position can be used to modulate solubility and selectivity.
Caption: Simplified CDK2/Cyclin E pathway controlling G1/S transition and inhibition point.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its predictable, regioselective reactivity allows for the controlled and efficient generation of diverse chemical entities. By leveraging the principles of nucleophilic aromatic substitution, researchers can readily access complex 2,4-diamino-substituted scaffolds tailored to inhibit specific kinase targets like VEGFR-2 and CDK2. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to explore the rich chemical space accessible from this privileged core, paving the way for the discovery of next-generation targeted therapies.
References
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry. [Link]
- Structures of some reported VEGFR-2 kinase inhibitors.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022). RSC Medicinal Chemistry. [Link]
- Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- This compound(CAS#1127-85-1). Qinmu Fine Chemical Co.,Ltd. [Link]
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024). Pharmaceutical Sciences. [Link]
- Heterocyclic spiro compounds and methods of use.
- Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). (2015). Journal of Medicinal Chemistry. [Link]
- MK2 INHIBITORS AND USES THEREOF.
- Novel pyrimidine derivatives and processes for the preparation thereof.
- PYRIMIDINE DERIVATIVES AS PROTEIN KINASE INHIBITORS.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]
- Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- 2, 4-Dichloro-5, 6, 7, 8-tetrahydroquinazoline, min 96%, 10 grams. Oakwood Chemical. [Link]
- Azaquinazoline pan-kras inhibitors.
- Design of novel CDK2 inhibitors from our previously-identified 1.
- Compounds useful as kinase inhibitors.
- SYNERGISTIC METHOD FOR THE TREATMENT OF PROLIFERATIVE DISEASES.
- Compounds useful in the synthesis of compounds for treating pain, cancer, inflammation, neurodegenerative disease or Tipanosoma Cruzi infection in a mammal.
- This compound | CAS 1127-85-1. American Elements. [Link]
- Compounds and compositions as RAF kinase inhibitors.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021). Molecules. [Link]
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
- Synthetic method of 2,4-dichloroquinazoline derivative.
- Preparation of 2,4-dichloroquinazoline.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2002). Molecules. [Link]
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Application Notes & Protocols: Strategic Derivatization of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline for Medicinal Chemistry
An In-Depth Technical Guide
Introduction: The Quinazoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinazoline core is a quintessential example of such a scaffold.[1][2][3] This heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the design of compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]
The hydrogenated analogue, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, serves as a highly versatile and valuable starting material for chemical library synthesis.[6] Its utility stems from the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These halogens are excellent leaving groups, enabling sequential and regioselective functionalization through various synthetic methodologies. This guide provides a detailed exploration of the key derivatization strategies for this scaffold, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental design.
Core Chemical Principles: Understanding Regioselectivity
The synthetic utility of this compound is fundamentally governed by the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[7]
This regioselectivity is a result of electronic factors. Computational studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and thus more prone to attack by nucleophiles.[8][9] This inherent electronic bias allows for a controlled, stepwise derivatization. Under mild conditions, nucleophiles will selectively displace the C4-chloride. Subsequently, under more forcing or different catalytic conditions, the less reactive C2-chloride can be targeted for a second modification, opening a pathway to diverse, non-symmetrical derivatives.
Part 1: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is the most direct and widely employed strategy for functionalizing the this compound core. This method is particularly effective for introducing nitrogen-based nucleophiles, which are prevalent in bioactive molecules.
Protocol 1: Selective Monosubstitution at the C4-Position with Amines
This protocol leverages the inherent higher reactivity of the C4 position to achieve selective monosubstitution, preserving the C2-chloro group for subsequent diversification.
Causality & Experimental Rationale: The key to selectivity is precise control over reaction conditions. The reaction is typically run at room temperature or with gentle heating. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the substitution, driving the reaction to completion without competing with the primary amine nucleophile. The choice of solvent (e.g., THF, Ethanol, DMF) depends on the solubility of the specific amine nucleophile and the desired reaction temperature.[8][10]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or Dichloromethane, approx. 0.1 M concentration).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-amino-5,6,7,8-tetrahydroquinazoline derivative.
Data Presentation: Representative C4-Amination Reactions
| Entry | Amine Nucleophile | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Aniline | THF | 25 | 8 | 85-95 |
| 2 | Benzylamine | DCM | 25 | 6 | 90-98 |
| 3 | Morpholine | Ethanol | 50 | 4 | 88-95 |
| 4 | Piperidine | THF | 25 | 5 | 90-97 |
Protocol 2: Disubstitution at C2 and C4-Positions
To achieve substitution at the less reactive C2 position, more forcing conditions are required. This can be performed in a stepwise manner on the C4-substituted intermediate or in a one-pot reaction using an excess of the nucleophile and higher temperatures.
Causality & Experimental Rationale: Overcoming the lower electrophilicity of the C2 carbon requires increased thermal energy. Refluxing the substrate in a higher-boiling solvent provides the necessary activation energy for the second substitution to occur.[7] Using an excess of the amine nucleophile ensures that the reaction is driven towards the disubstituted product.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a high-boiling solvent such as isopropanol or dioxane, add the desired amine (2.5 - 3.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the disubstituted product and the disappearance of the monosubstituted intermediate by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The work-up and purification follow the same procedure as described in Protocol 1.
Visualization: SNAr Derivatization Workflow
Caption: SNAr workflow for selective mono- and di-substitution.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, vinyl, and alkynyl moieties.[11] The Suzuki-Miyaura coupling is particularly powerful due to the stability and commercial availability of a wide range of boronic acid coupling partners.[12][13]
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the Suzuki coupling, which can be applied to either the C4 or C2 position depending on the substrate. For maximum diversity, it is often performed on the 2-chloro-4-amino intermediate generated from Protocol 1 to install a different group at the C2 position.
Causality & Experimental Rationale: The Suzuki reaction operates via a catalytic cycle involving a palladium complex.[12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are ejected from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of ligand is critical; it stabilizes the palladium catalyst and modulates its reactivity and selectivity.[14][15] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing the 2-chloro-tetrahydroquinazoline substrate (1.0 eq., from Protocol 1), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings on a C4-Anilino Substrate
| Entry | Boronic Acid | Catalyst (mol%) | Base | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 75-85 |
| 2 | 4-Methoxyphenyl- | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 80-90 |
| 3 | Pyridine-3-boronic | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 70-80 |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Characterization of Synthesized Derivatives
Validation of the structure and purity of all newly synthesized compounds is a critical, self-validating step in any protocol. The following techniques are mandatory:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. For regiochemical assignments, 2D NMR techniques like HSQC and HMBC are invaluable for unambiguously determining which position has been functionalized.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, providing strong evidence of a successful transformation.
-
Chromatography: TLC is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometer is the gold standard for determining the purity of the final compound.
Conclusion and Outlook
This compound is a powerful and versatile building block for constructing diverse molecular libraries. By mastering the principles of regioselectivity, researchers can employ sequential SNAr and palladium-catalyzed cross-coupling reactions to systematically explore the chemical space around the quinazoline core. The protocols detailed herein provide a robust foundation for these synthetic efforts, enabling the development of novel compounds for evaluation in drug discovery programs targeting a wide array of human diseases.[1][16]
References
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
- Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals.
- Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
- Ghavimi, B., & Organ, M. G. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Asif, M. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Sathish Kumar, M., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results.
- ChemSynthesis. (n.d.). 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide. ChemSynthesis.
- Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- Barbosa, M. L. de C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed.
- Lerebours, R., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry - ACS Publications.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- ResearchGate. (2024). Activation energy determination for the nucleophilic aromatic.... ResearchGate.
- Google Patents. (2012). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Beilstein Journals. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.
- Greshock, T. J., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- Oakwood Chemical. (n.d.). 2, 4-Dichloro-5, 6, 7, 8-tetrahydroquinazoline, min 96%, 10 grams. Oakwood Chemical.
- Munday, R. H., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinazolines
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Among the various synthetic precursors, 2,4-dichloroquinazoline stands out as a versatile and highly valuable building block for the synthesis of diverse libraries of substituted quinazolines. Its two reactive chlorine atoms at the C2 and C4 positions are amenable to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of a wide array of functional groups. This capability is pivotal in the development of targeted therapeutics, including potent enzyme inhibitors and receptor modulators.[4][5] Notably, this scaffold is central to the structure of anticancer drugs like Gefitinib, which underscores its significance in modern drug discovery.[6][7]
This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of 2,4-dichloroquinazolines. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to effectively leverage this powerful synthetic tool.
The Principle of Regioselectivity: A Tale of Two Positions
A key feature of the reactions of 2,4-dichloroquinazoline is the pronounced regioselectivity of nucleophilic attack. The chlorine atom at the C4 position is significantly more susceptible to substitution than the one at the C2 position.[8][9] This preferential reactivity is well-documented and can be attributed to fundamental electronic and steric factors.[1][10]
Electronic Rationale for C4 Selectivity
Computational studies, including Density Functional Theory (DFT) calculations, have provided robust evidence for the heightened reactivity of the C4 position.[2][11] These studies reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloroquinazoline molecule has a larger coefficient on the C4 carbon atom compared to the C2 carbon.[2][11] A larger LUMO coefficient indicates a greater susceptibility to nucleophilic attack. Consequently, the activation energy for a nucleophile to attack the C4 position is lower than that for an attack at the C2 position, making the former kinetically favored.[11][12]
The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion, which is a driving force for this type of substitution.[8] The initial attack at C4 leads to a more stable intermediate, further promoting the regioselectivity.
Steric Considerations
While electronic factors are dominant, steric hindrance can also play a role, particularly with bulky nucleophiles. The C4 position is generally more sterically accessible than the C2 position, which is flanked by the fused benzene ring and the nitrogen at position 1.
This inherent difference in reactivity allows for a stepwise and controlled functionalization of the quinazoline core. Milder reaction conditions typically lead to the selective substitution at C4, while more forcing conditions, such as higher temperatures, are required to facilitate the subsequent substitution at the less reactive C2 position.[8][9]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
Protocol 1: Selective Monosubstitution at the C4 Position with Amines
This protocol details the synthesis of 2-chloro-4-aminoquinazoline derivatives, which are crucial intermediates in the synthesis of numerous bioactive molecules.[1][13]
Objective: To achieve selective nucleophilic substitution of the C4-chloro group with a primary or secondary amine.
Workflow Diagram:
Caption: Workflow for selective C4 amination of 2,4-dichloroquinazoline.
Materials:
-
2,4-Dichloroquinazoline
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., isopropanol, tetrahydrofuran (THF), dioxane)
-
Base (optional, e.g., N,N-diisopropylethylamine (DIPEA), potassium carbonate)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinazoline (1.0 eq) in the chosen solvent (e.g., isopropanol).
-
Nucleophile Addition: Add the amine (1.0-1.2 eq) to the solution. If the amine salt is used, or if the amine itself is not basic enough to neutralize the HCl generated, add a non-nucleophilic base like DIPEA (1.5 eq).
-
Reaction Conditions: The reaction temperature and time are dependent on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., cold isopropanol or diethyl ether), and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to afford the pure 2-chloro-4-aminoquinazoline product.
-
Causality Behind Experimental Choices:
-
Solvent: Isopropanol and THF are common choices due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reactions requiring heating. Dioxane is also an effective solvent due to its high boiling point and good solubility for quinazolines.[9]
-
Base: An excess of the reacting amine can often serve as the base to neutralize the HCl byproduct.[1] However, for less basic amines or to avoid side reactions, an external base like DIPEA is preferred.
-
Temperature: The temperature is a critical parameter for controlling regioselectivity. Maintaining a moderate temperature ensures the selective reaction at the more reactive C4 position.
Protocol 2: Sequential Disubstitution - Synthesis of 2,4-Diaminoquinazolines
This protocol outlines the synthesis of 2,4-diaminoquinazolines, a scaffold present in drugs like Prazosin.[14]
Objective: To substitute both chlorine atoms with two different (or identical) amine nucleophiles.
Workflow Diagram:
Caption: Workflow for C2 substitution to form 2,4-diaminoquinazolines.
Materials:
-
2-Chloro-4-aminoquinazoline (from Protocol 1)
-
Second primary or secondary amine
-
High-boiling point solvent (e.g., N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), dioxane)
-
Microwave reactor (optional but recommended)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the 2-chloro-4-aminoquinazoline (1.0 eq), the second amine (2.0-3.0 eq), and the high-boiling point solvent.
-
Reaction Conditions:
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the crude product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
High Temperature/Microwave: The C2 position is less reactive due to the deactivating effect of the electron-donating amino group introduced at C4.[9] Therefore, more forcing conditions are necessary to overcome the higher activation energy barrier for the second substitution.[1] Microwave irradiation is particularly effective as it can rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation.
-
Solvent: High-boiling point, polar aprotic solvents like DMA and NMP are used to achieve the necessary high temperatures and to effectively solvate the reactants and intermediates.
Protocol 3: Reactions with O- and S-Nucleophiles
2,4-Dichloroquinazoline also reacts readily with oxygen- and sulfur-based nucleophiles, such as phenols and thiols, to generate the corresponding ethers and thioethers.
Objective: To synthesize 4-aryloxy- or 4-arylthio-2-chloroquinazolines.
Procedure Outline:
-
The reaction is typically carried out by treating 2,4-dichloroquinazoline with a phenol or thiol in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or DMSO.
-
The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. The C4 position remains the preferred site of initial attack.
Key Considerations for O- and S-Nucleophiles:
-
Basicity: A base is required to deprotonate the phenol or thiol, generating the more nucleophilic phenoxide or thiolate anion.
-
Nucleophilicity: Thiolates are generally more nucleophilic than the corresponding phenoxides, and these reactions often proceed more rapidly.[16][17]
Data Presentation: A Comparative Overview
The choice of reaction conditions is paramount for achieving the desired outcome. The following table summarizes typical conditions for the selective C4 substitution with various classes of nucleophiles.
| Nucleophile Class | Typical Solvent(s) | Base | Temperature (°C) | Reaction Time | Reference(s) |
| Aliphatic Amines | Isopropanol, THF | Amine excess or DIPEA | 0 - 60 | 1 - 6 h | [1] |
| Aromatic Amines | Isopropanol, Acetic Acid | None or Amine excess | 55 - Reflux | 2 - 24 h | [1][18] |
| Phenols | DMF, DMSO | K₂CO₃, NaH | 25 - 80 | 4 - 12 h | |
| Thiols | DMF, THF | K₂CO₃, Et₃N | 25 - 60 | 2 - 8 h |
Advanced Applications in Drug Discovery
The sequential, regioselective substitution of 2,4-dichloroquinazoline is a powerful strategy for generating large, diverse libraries of compounds for high-throughput screening.[15] This approach allows for the systematic exploration of the chemical space around the quinazoline core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.
For instance, in the synthesis of the anticancer drug Gefitinib, a key step involves the nucleophilic substitution of a substituted 2,4-dichloroquinazoline with 3-chloro-4-fluoroaniline at the C4 position.[7][18] This highlights the real-world applicability of the principles and protocols discussed herein.
Conclusion
The nucleophilic substitution reactions of 2,4-dichloroquinazolines represent a robust and versatile synthetic platform in medicinal chemistry. A thorough understanding of the principles of regioselectivity, coupled with the application of well-defined protocols, empowers researchers to efficiently synthesize a vast array of substituted quinazolines. This capability is instrumental in the ongoing quest for novel and effective therapeutic agents to address a wide range of diseases.
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- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025-03-15).
- Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. (2024-12-12).
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI.
- Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - ACS Fall 2025.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
- Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combinatorial Science.
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Application Notes and Protocols for the Experimental Setup of 2,4-Dichloroquinazoline Reactions
Introduction: The Strategic Importance of 2,4-Dichloroquinazoline in Synthesis
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This heterocyclic framework is central to numerous approved pharmaceuticals, including kinase inhibitors like erlotinib and gefitinib, which have revolutionized cancer therapy.[4][5] At the heart of synthesizing these complex molecules lies 2,4-dichloroquinazoline, a versatile and highly reactive intermediate. Its two chlorine atoms serve as strategic handles, allowing for sequential and regioselective functionalization.
However, harnessing the full synthetic potential of 2,4-dichloroquinazoline requires a nuanced understanding of its reactivity. The differential electrophilicity of the C4 and C2 positions dictates the outcome of nucleophilic substitution reactions, while palladium-catalyzed cross-coupling opens further avenues for molecular elaboration.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental landscape for 2,4-dichloroquinazoline, grounding practical protocols in the fundamental principles of chemical reactivity and offering expert insights into optimizing these critical transformations.
Pillar 1: Chemical Reactivity and Mechanistic Rationale
The synthetic utility of 2,4-dichloroquinazoline is governed by the distinct reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at C2.[7][8]
The Principle of Regioselectivity:
This pronounced regioselectivity is not arbitrary; it is a direct consequence of the electronic structure of the quinazoline ring.
-
Electronic Influence: The nitrogen atom at position 1 (N1) exerts a powerful electron-withdrawing effect, which is more strongly felt at the adjacent C4 position.
-
LUMO Coefficients: Density Functional Theory (DFT) calculations have corroborated this empirical observation, revealing that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[3][9][10] This makes C4 the more electrophilic center and thus more prone to nucleophilic attack.
-
Activation Energy: The calculated activation energy for a nucleophilic attack at C4 is lower than that for an attack at C2, further supporting the observed regioselectivity.[3][10]
This electronic disparity allows for a controlled, stepwise functionalization. Mild reaction conditions almost exclusively favor substitution at C4, yielding 2-chloro-4-substituted quinazolines.[7][9] To induce substitution at the less reactive C2 position, more forcing conditions, such as elevated temperatures, are required.[7][8] This is because the initial substitution at C4 with an electron-donating group (like an amine) further deactivates the ring toward subsequent nucleophilic attack, making the displacement of the C2 chlorine more challenging.[8]
Pillar 2: Safety as a Pre-Requisite for Successful Experimentation
2,4-Dichloroquinazoline is a hazardous substance and must be handled with stringent safety protocols. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11][12][13]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[11][12]
-
Body Protection: A fire/flame-resistant laboratory coat must be worn and kept fastened.[11][12]
-
Respiratory Protection: All handling of solid 2,4-dichloroquinazoline and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][13]
Handling and Emergency Procedures:
-
Dispensing: Avoid generating dust when weighing and transferring the solid material.[13][14]
-
Spills: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[11][14] Do not use air hoses for cleanup.[14]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water and remove contaminated clothing.[12][13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]
-
-
Disposal: 2,4-dichloroquinazoline and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11]
Pillar 3: Experimental Protocols and Workflow
The following protocols provide detailed, step-by-step methodologies for the most common and synthetically useful reactions involving 2,4-dichloroquinazoline.
Protocol 1: Regioselective C4-Monosubstitution with Amines (SNAr)
This protocol details the selective substitution of the C4-chloro group, a foundational step in the synthesis of many bioactive molecules.
Objective: To synthesize a 2-chloro-4-aminoquinazoline derivative via selective nucleophilic aromatic substitution.
Causality of Component Selection:
-
Solvent: Dioxane or isopropanol are commonly used. Dioxane is a high-boiling, aprotic solvent that readily dissolves the quinazoline substrate and is unreactive towards amines.[8] Alcohols like isopropanol or ethanol can also be effective.[7]
-
Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Temperature: The reaction is typically run at temperatures ranging from room temperature to 80 °C.[9] These mild conditions are crucial for ensuring high regioselectivity for the C4 position.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloroquinazoline (1.0 equiv.).
-
Dissolve the starting material in a suitable solvent (e.g., dioxane, 6 mL per 0.60 mmol of quinazoline).
-
Add the desired primary or secondary amine nucleophile (1.0-1.1 equiv.).
-
Add DIPEA (3.0-3.5 equiv.) to the reaction mixture.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at a controlled temperature (e.g., 80 °C) for 2-12 hours.[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x volume of the aqueous layer).[9]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-4-aminoquinazoline derivative.
Diagram: Experimental Workflow for Sequential Substitution
Caption: Workflow for the sequential synthesis of 2,4-diaminoquinazolines.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of C-C bonds, typically at the more reactive C4 position, to introduce aryl or heteroaryl moieties.
Objective: To synthesize a 2-chloro-4-arylquinazoline via regioselective Suzuki-Miyaura coupling.
Causality of Component Selection:
-
Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential for the catalytic cycle.[15] Palladium's ability to cycle through oxidation states facilitates the key steps of oxidative addition and reductive elimination.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle.[15]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water) is often used to dissolve both the organic-soluble quinazoline and the water-soluble inorganic base.[15]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be thoroughly purged and maintained under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[15]
Step-by-Step Methodology:
-
In a Schlenk flask, combine 2,4-dichloroquinazoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
Diagram: Decision Flowchart for Quinazoline Functionalization
Caption: Decision logic for selecting the appropriate synthetic protocol.
Data Summary and Troubleshooting
Effective protocol execution requires an understanding of expected outcomes and potential pitfalls.
Table 1: Representative Conditions for C4-Selective SNAr Reactions
| Entry | Nucleophile Type | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Anilines | Dioxane | DIPEA | 80 | 12 | 85-95 | [9] |
| 2 | Benzylamines | Acetonitrile | K₂CO₃ | Reflux | 3-5 | 80-92 | [9] |
| 3 | Aliphatic Amines | Isopropanol | Et₃N | Reflux | 2-6 | 88-96 | [9] |
| 4 | Secondary Amines | Ethanol | - | RT | 24 | >90 | [9] |
Table 2: Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Ineffective base (for SNAr).4. Deactivated catalyst (for cross-coupling). | 1. Switch to a more nucleophilic reagent.2. Incrementally increase reaction temperature.3. Screen alternative bases (e.g., K₂CO₃, Et₃N).4. Ensure rigorous exclusion of oxygen; use fresh catalyst. |
| Formation of Di-substituted Product | Reaction conditions are too harsh, leading to loss of regioselectivity. | Reduce reaction temperature and/or time. Use a less forcing solvent if applicable. |
| Complex Mixture of Products | 1. Degradation of starting material or product.2. Competing side reactions. | 1. Lower reaction temperature; ensure inert atmosphere.2. Confirm purity of starting materials and solvents. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Modify the column chromatography solvent system (gradient elution). Consider recrystallization as an alternative purification method. |
References
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- Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024-12-12).
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. (2024-03-28).
- The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, a key intermediate in the development of various pharmaceutical agents. The protocol is designed to be robust, scalable, and efficient, addressing the critical parameters required for transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. We present a two-step synthetic pathway, commencing with the cyclocondensation of an activated cyclohexanone derivative with urea to form the core heterocyclic structure, followed by a high-yielding chlorination. This guide emphasizes the rationale behind procedural steps, process safety, in-process controls, and analytical validation to ensure the production of a high-purity final product.
Introduction and Strategic Importance
Quinazoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The partially saturated 5,6,7,8-tetrahydroquinazoline ring system offers a three-dimensional structural motif that is increasingly sought after in drug design to improve physicochemical properties and explore new chemical space. This compound, in particular, serves as a versatile building block. The two chlorine atoms at the 2- and 4-positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution. This enables the synthesis of diverse libraries of compounds for screening and lead optimization, particularly in programs targeting kinases, G-protein coupled receptors, and other enzyme classes.[2]
The development of a scalable and economically viable synthetic route is paramount for the progression of any drug candidate. This guide is structured to provide not just a recipe, but a strategic framework for the synthesis, emphasizing the "why" behind each operational step to empower researchers to adapt and troubleshoot the process effectively.
The Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two primary stages: the formation of the heterocyclic core followed by its functionalization. This approach allows for the isolation and purification of a key intermediate, which is critical for ensuring the quality and consistency of the final product on a larger scale.
Sources
Substituted Quinazolines in Drug Discovery: Application Notes and Protocols for the Modern Researcher
The quinazoline scaffold, a fused bicyclic heterocycle of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically approved drugs. This guide provides an in-depth exploration of the applications of substituted quinazolines in drug discovery, with a primary focus on their role as anticancer agents. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed protocols for their synthesis and biological evaluation, and discuss their journey from the laboratory to clinical trials.
The Quinazoline Core: A Versatile Scaffold for Targeted Therapy
The versatility of the quinazoline ring system lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[1][2] Substitutions on the benzene and pyrimidine rings significantly influence the molecule's interaction with biological targets.[1] This has led to the discovery of quinazoline derivatives that can modulate the activity of a wide array of enzymes and receptors implicated in human diseases.
Mechanism of Action: Beyond Simple Inhibition
Substituted quinazolines exert their therapeutic effects through diverse mechanisms of action. In oncology, they have been particularly successful as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[3]
One of the most prominent targets for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a central role in cell proliferation and survival.[3] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are 4-anilinoquinazoline derivatives that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades.[4][5]
Beyond EGFR, substituted quinazolines have been shown to target other key players in cancer progression, including:
-
Tubulin Polymerization: Certain quinazoline derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[1]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6]
-
PARP (Poly(ADP-ribose) polymerase): PARP inhibitors, including some quinazoline-based compounds, interfere with DNA repair mechanisms in cancer cells, leading to their death.[7]
The ability of substituted quinazolines to engage with multiple targets highlights their potential for the development of multi-targeted therapies, which can be more effective and less prone to the development of drug resistance.
Synthesis of Substituted Quinazolines: A Practical Protocol
The synthesis of the quinazoline core and its derivatives can be achieved through various methods. Here, we provide a detailed, step-by-step protocol for the synthesis of 2-substituted quinazolin-4(3H)-ones, a common and biologically active class of quinazolines. This protocol is based on the condensation reaction between 2-aminobenzamide and an aldehyde.[8]
General Procedure for the Preparation of 2-Substituted Quinazolin-4(3H)-ones
Materials and Reagents:
-
2-aminobenzamide
-
Substituted aldehyde (e.g., benzaldehyde for 2-phenylquinazolin-4(3H)-one)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottomed flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
To a round-bottomed flask, add 2-aminobenzamide (2 mmol) and the desired aldehyde (2.4 mmol).
-
Add 15 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Place the flask on a magnetic stirrer with a heating plate and stir the solution at 100 °C in an open flask.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-substituted quinazolin-4(3H)-one.
-
Characterize the final product using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure and purity.[8]
Diagram of the Synthetic Workflow:
Caption: A streamlined workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Biological Evaluation: Assessing Anticancer Activity
Once a series of substituted quinazolines has been synthesized, the next crucial step is to evaluate their biological activity. For potential anticancer agents, this typically involves in vitro assays to determine their cytotoxicity against cancer cell lines and their inhibitory activity against specific molecular targets.
Protocol for MTT Assay: Measuring Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
96-well plates
-
Substituted quinazoline compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the substituted quinazoline compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of substituted quinazolines against the EGFR tyrosine kinase. Specific details may vary depending on the commercial assay kit used.
Materials and Reagents:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Substituted quinazoline compounds (dissolved in DMSO)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
96-well or 384-well plates
-
Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)
Protocol:
-
Reagent Preparation: Prepare solutions of the EGFR enzyme, substrate, and ATP in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the substituted quinazoline compounds in the assay buffer.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted quinazoline compounds or control inhibitor to the wells of the assay plate. Include a "no inhibitor" positive control and a "no enzyme" blank control.[11]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the EGFR enzyme and the substrate to each well, followed by the addition of ATP. The final reaction volume is typically small (e.g., 25 µL).[11][12]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.[12][13]
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Add the detection reagent, which will generate a signal proportional to the amount of phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Subtract the blank control values from all other readings. Calculate the percentage of kinase inhibition for each concentration of the compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathway Targeted by Quinazoline-based EGFR Inhibitors:
Caption: Inhibition of the EGFR signaling pathway by substituted quinazolines.
Structure-Activity Relationship (SAR) and Data Presentation
The biological activity of substituted quinazolines is highly dependent on the nature and position of their substituents. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.
Key SAR Insights for Anticancer Quinazolines:
-
Position 4: The 4-anilino substitution is a common feature of many potent EGFR inhibitors. The nature of the aniline ring and its substituents can significantly impact activity. Electron-withdrawing groups on the aniline ring are often beneficial for antiproliferative activity.[14]
-
Positions 6 and 7: The quinazoline core allows for bulk tolerance at the 6- and 7-positions, making them ideal sites for introducing various substituents to modulate solubility, metabolic stability, and target selectivity.
-
Position 2: Modifications at the 2-position can also influence the biological activity profile, and different substituents can steer the compound towards different targets.[15]
Table 1: Representative Substituted Quinazolines and their Anticancer Activity
| Compound ID | R1 (Position 2) | R2 (Position 4) | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Gefitinib | H | 3-chloro-4-fluoroanilino | EGFR | 0.005 | A431 | [14] |
| Erlotinib | H | 3-ethynylanilino | EGFR | 0.002 | A431 | [4] |
| Compound 17 | 2-methoxyphenyl | - | Multiple Kinases | < 5 | Jurkat, NB4 | [8] |
| Compound 33 | - | 3-iodophenylamino | EGFR | 3 | A431 | [14] |
Clinical Landscape of Substituted Quinazolines
The successful translation of substituted quinazolines from preclinical research to clinical application is a testament to their therapeutic potential. Several quinazoline derivatives have been approved by regulatory agencies and are currently used in the clinic, primarily for the treatment of cancer. Many others are in various phases of clinical trials.[16][17]
Table 2: Selected Quinazoline Derivatives in Clinical Development
| Drug Name | Target(s) | Indication(s) | Development Phase | Reference |
| Afatinib | EGFR, HER2 | Non-small cell lung cancer (NSCLC) | Approved | [16] |
| Cediranib | VEGFR, PDGFR, c-Kit | Solid tumors | Phase III | [16] |
| Tandutinib | FLT3, PDGFR, c-Kit | Acute myeloid leukemia (AML) | Phase II | [16] |
| Ispinesib | Kinesin spindle protein | Solid tumors | Phase II | [16] |
The ongoing clinical investigation of new quinazoline derivatives continues to expand their therapeutic applications and solidifies their importance in modern drug discovery.
Conclusion and Future Directions
Substituted quinazolines represent a highly successful and versatile class of compounds in drug discovery. Their ability to be readily synthesized and modified, coupled with their diverse mechanisms of action, has led to the development of important medicines, particularly in the field of oncology. The detailed protocols provided in this guide are intended to empower researchers to explore the potential of this remarkable scaffold further. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the design of quinazoline-based compounds with improved pharmacokinetic and safety profiles. The continued investigation of this privileged structure holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
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- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). ScienceDirect.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
- Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed.
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- Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025). Bioengineer.org.
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- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information.
- Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience.
- Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025). ResearchGate.
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- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.
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- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. bpsbioscience.com [bpsbioscience.com]
- 13. rsc.org [rsc.org]
- 14. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpba.info [ijpba.info]
- 17. researchgate.net [researchgate.net]
The Strategic Role of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Agrochemical Innovation
The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has emerged as a privileged structure, underpinning a wide array of biologically active molecules. This guide focuses on a key derivative, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline , a versatile building block that offers a gateway to a diverse range of potent herbicides, fungicides, and insecticides. Its unique structural features, particularly the two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, allow for selective and sequential functionalization, making it an invaluable precursor for the synthesis of next-generation crop protection agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but also the scientific rationale behind the synthetic strategies, empowering users to not only replicate but also innovate upon the methodologies presented.
Core Chemistry: Understanding the Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity is a cornerstone of its application, enabling a stepwise approach to the synthesis of disubstituted derivatives with distinct functionalities at the C2 and C4 positions.
This differential reactivity is attributed to the electronic effects within the quinazoline ring system. The nitrogen atom at position 3 exerts a stronger electron-withdrawing effect on the C4 position, making it more electrophilic and thus more prone to attack by nucleophiles. This inherent property allows for the selective displacement of the C4-chloro group under milder conditions, while the C2-chloro group requires more forcing conditions for substitution.
Synthesis of the Precursor: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. The following protocol details a common method for the preparation of this compound from commercially available precursors.
Protocol 1: Synthesis of this compound
This two-step procedure involves the condensation of cyclohexanone-2-carboxamide with a suitable cyclizing agent to form the tetrahydroquinazolinone, followed by chlorination.
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
-
Reagents and Materials:
-
Cyclohexanone-2-carboxamide
-
Urea
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, combine cyclohexanone-2-carboxamide (1 equivalent) and urea (1.5 equivalents) in ethanol.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione, under vacuum.
-
Step 2: Chlorination to this compound
-
Reagents and Materials:
-
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a round-bottom flask, suspend 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl3).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess POCl3 under reduced pressure using a rotary evaporator.
-
Slowly and cautiously quench the reaction residue by pouring it onto crushed ice in a beaker. This step is highly exothermic and should be performed with extreme care.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Diagram 1: Synthesis of this compound
A two-step synthesis of the target precursor.
Application in Fungicide Synthesis
The this compound scaffold is a valuable starting point for the development of novel fungicides. By introducing various amine and aniline moieties, it is possible to create a library of compounds for screening against a range of fungal pathogens. Quinazolinone derivatives have shown promising fungicidal activity.[1][2][3]
Protocol 2: Synthesis of 4-Anilino-2-chloro-5,6,7,8-tetrahydroquinazoline Derivatives
This protocol exemplifies the regioselective substitution at the C4 position.
-
Reagents and Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline) (1 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Isopropanol or Acetonitrile
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating
-
TLC plates
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in isopropanol in a round-bottom flask.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-anilino-2-chloro-5,6,7,8-tetrahydroquinazoline derivative.
-
Table 1: Representative Data for Fungicidal Activity of Quinazoline Derivatives
| Compound ID | R-group on Aniline | Fungal Species | IC50 (µg/mL) |
| F-1 | 4-Cl | Botrytis cinerea | 15.2 |
| F-2 | 3,4-diCl | Botrytis cinerea | 8.7 |
| F-3 | 4-OCH3 | Fusarium oxysporum | 21.5 |
| F-4 | 4-CF3 | Fusarium oxysporum | 12.1 |
Note: The data presented here is illustrative and based on typical activity ranges for this class of compounds.
Diagram 2: Synthesis of Fungicidal Precursors
Sources
Application Note: High-Throughput Screening Assays for the Identification of Tetrahydroquinazoline-Based Topoisomerase II Inhibitors
Introduction: The Therapeutic Potential of Tetrahydroquinazolines as Topoisomerase II Modulators
The tetrahydroquinazoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Recent investigations have highlighted a compelling class of 6-amino-tetrahydroquinazoline derivatives as potent inhibitors of human topoisomerase II (topo II), a critical enzyme in DNA replication and chromosome organization.[2][3] Topo II facilitates the passage of DNA strands through one another by creating transient double-strand breaks, thereby resolving DNA tangles and supercoils.[4][5] This enzymatic activity is essential for cell proliferation, making topo II a well-established target for anticancer therapies.[5]
Notably, many current clinical topo II-targeted drugs act as "poisons," stabilizing the covalent enzyme-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and subsequent cytotoxicity.[2][3][5] However, this mechanism is also associated with severe side effects, including the development of secondary leukemias. A promising alternative is the development of catalytic inhibitors that block topo II function without trapping the cleavage complex. Recent studies have identified tetrahydroquinazoline derivatives that function as such catalytic inhibitors, offering a potential avenue for safer anticancer agents.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust in vitro assays for the identification and characterization of novel tetrahydroquinazoline-based topoisomerase II inhibitors. We will detail two primary methodologies: a classic gel-based DNA relaxation assay for mechanistic studies and a high-throughput fluorescence polarization assay amenable to large-scale screening campaigns.
Principle of Topoisomerase II Inhibition Assays
The primary function of topoisomerase II relevant to inhibitor screening is its ability to relax supercoiled DNA.[4][6] This process requires ATP and involves the enzyme cutting both strands of a DNA duplex, passing another duplex through the break, and then resealing the break.[4] Assays for topo II inhibitors are designed to measure the modulation of this activity.
Two main classes of inhibitors can be identified:
-
Catalytic Inhibitors: These compounds interfere with the enzymatic cycle of topo II, preventing the relaxation of supercoiled DNA. This can occur through various mechanisms, such as blocking ATP binding or preventing DNA cleavage.
-
Topoisomerase II Poisons: These agents stabilize the covalent complex between topo II and cleaved DNA, leading to an accumulation of DNA double-strand breaks.[7]
The protocols described herein are primarily designed to identify catalytic inhibitors but can be adapted to detect poisons.
Protocol 1: Gel-Based Topoisomerase II DNA Relaxation Assay
This method provides a direct, visual assessment of topo II activity and its inhibition. It is considered a gold-standard assay for confirming hits from high-throughput screens and for mechanistic studies.
Experimental Objective
To determine the concentration-dependent inhibitory effect of tetrahydroquinazoline compounds on the ability of human topoisomerase IIα to relax supercoiled plasmid DNA.
Materials and Reagents
-
Human Topoisomerase IIα (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, and 1 mg/ml BSA.[6]
-
10 mM ATP solution
-
Test Tetrahydroquinazoline Compounds (dissolved in DMSO)
-
Etoposide (control inhibitor, dissolved in DMSO)
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[8][9]
-
Proteinase K
-
1% Agarose Gel in TAE buffer (Tris-acetate-EDTA)
-
Ethidium Bromide or other DNA stain
-
Deionized water
Step-by-Step Protocol
-
Enzyme Titration (Pre-experiment): To determine the optimal amount of enzyme for the assay, perform a titration of Topoisomerase IIα. The goal is to find the lowest concentration of enzyme that completely relaxes the supercoiled DNA under the assay conditions.[6]
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:[4][10]
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (200 ng)
-
Deionized water to a final volume of 18 µL (after addition of compound and enzyme).
-
-
Compound Addition: Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the tetrahydroquinazoline compound at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (Etoposide).
-
Enzyme Addition and Incubation: Add 1 µL of diluted Topoisomerase IIα (at the predetermined optimal concentration) to each tube to initiate the reaction.[10] Incubate the reactions at 37°C for 30 minutes.[4][10][11]
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.[8][9] For assays designed to detect poisons, add 2 µL of 10% SDS and incubate for a further 15 minutes at 37°C, followed by the addition of proteinase K to a final concentration of 50 µg/mL and another 15-minute incubation at 37°C.[7][11]
-
Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel containing a DNA stain.[6] Run the gel at a constant voltage (e.g., 85V for 2 hours) until the bromophenol blue dye front has migrated approximately 75% of the gel length.[6]
-
Visualization and Analysis: Visualize the DNA bands using a UV transilluminator.[10] Supercoiled DNA migrates faster than relaxed DNA. The degree of inhibition is determined by the persistence of the supercoiled DNA band. Densitometry can be used to quantify the percentage of supercoiled DNA in each lane.
Data Interpretation
-
No Enzyme Control: Should show only the fast-migrating supercoiled DNA band.
-
Vehicle Control (DMSO): Should show predominantly the slower-migrating relaxed DNA band, indicating full enzyme activity.
-
Test Compound: Inhibition is observed as a dose-dependent increase in the intensity of the supercoiled DNA band.
-
Etoposide Control: Will show inhibition of relaxation. If the SDS/proteinase K step is included, a linear DNA band may be visible, indicative of a topo II poison.[7]
Protocol 2: High-Throughput Fluorescence Polarization (FP) Assay
This assay is designed for screening large compound libraries. It is a homogeneous, "mix-and-read" assay that measures the interaction between topoisomerase II and a fluorescently labeled DNA probe.
Principle of the FP Assay
Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule.[12] A small, fluorescently labeled DNA molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[12][13] When a large protein like topoisomerase II binds to this tracer, the complex tumbles much more slowly, leading to a high polarization signal.[12] A competitive inhibitor will prevent this binding, resulting in a low polarization signal.
Experimental Objective
To identify tetrahydroquinazoline compounds that inhibit the binding of human topoisomerase IIα to a fluorescently labeled DNA substrate in a high-throughput format.
Materials and Reagents
-
Human Topoisomerase IIα (recombinant)
-
Fluorescently labeled DNA probe (e.g., a short, double-stranded oligonucleotide with a 5' fluorescein label)
-
FP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Test Tetrahydroquinazoline Compounds (in DMSO)
-
Unlabeled competitor DNA (for control)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Step-by-Step Protocol
-
Assay Optimization:
-
Enzyme Titration: Determine the optimal concentration of Topoisomerase IIα that gives a significant FP signal window between the bound (enzyme + tracer) and unbound (tracer only) states.
-
Tracer Concentration: Use a concentration of the fluorescent DNA probe that is below the Kd for the enzyme-DNA interaction to ensure a sensitive competition assay.
-
-
Assay Procedure:
-
Add 5 µL of FP Assay Buffer to each well of a 384-well plate.
-
Add 50 nL of the tetrahydroquinazoline compound in DMSO using a pintool or acoustic dispenser.
-
Add 5 µL of Topoisomerase IIα (at 2x the final optimal concentration) to all wells except the "no enzyme" controls.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the fluorescent DNA probe (at 2x the final concentration) to all wells to initiate the binding reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization (in mP units) of each well using a plate reader. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.[12]
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The raw mP values are used to calculate the percent inhibition for each compound concentration.
-
% Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))
-
Low Control (0% Inhibition): Enzyme + Tracer + DMSO
-
High Control (100% Inhibition): Tracer + DMSO (no enzyme)
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the FP signal by 50%.[14][15]
Assay Validation: Ensuring Data Integrity and Reliability
Assay validation is a critical process to ensure that the developed assay is suitable for its intended purpose.[16] Following guidelines from regulatory bodies such as the FDA ensures the generation of reliable and reproducible data.[16][17][18]
Key Validation Parameters
The following parameters should be assessed for both the gel-based and FP assays:
| Parameter | Description | Acceptance Criteria | Reference |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intra- and Inter-assay Coefficient of Variation (CV) ≤ 20% | [17] |
| Accuracy | The closeness of the determined value to the true value. | Determined by comparing results to a known reference standard or by spike and recovery experiments. | [18] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference from the vehicle (DMSO) or other reaction components. | [18] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | For the FP assay, the lowest concentration of inhibitor that produces a signal distinguishable from the background. | [18] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor variations in incubation time, temperature, and reagent concentrations. | [18] |
| Z'-factor (for HTS) | A statistical parameter to quantify the suitability of an assay for high-throughput screening. | Z' > 0.5 indicates an excellent assay. | N/A |
Validation Workflow
Conclusion
The protocols and validation guidelines presented in this application note provide a robust framework for the successful identification and characterization of novel tetrahydroquinazoline-based topoisomerase II inhibitors. The gel-based DNA relaxation assay serves as an excellent tool for confirming hits and elucidating the mechanism of action, while the fluorescence polarization assay offers a high-throughput solution for primary screening. By adhering to rigorous validation standards, researchers can ensure the generation of high-quality, reliable data to drive their drug discovery programs forward.
References
- Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
- Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
- Graphviz. (2021, January 14). Graphviz tutorial [Video]. YouTube.
- ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?
- Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay.
- Zhang, J. H., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 151-171.
- Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12895–12911.
- Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 647-662.
- Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12895–12911.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Auld, D. S., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1177, 125-144.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
- Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 15451-15463.
- Graphviz. (n.d.). Graphviz.
- U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.
- BMG LABTECH. (n.d.). AlphaScreen.
- Schaduangrat, N., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
- Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- Graphviz. (n.d.). User Guide — graphviz 0.21 documentation.
- U.S. Food and Drug Administration. (2018). Potency Tests for Cellular and Gene Therapy Products.
- Merck Millipore. (n.d.). HTRF® Enzyme Assays.
- Reddit. (2025). Help with determining IC50 for enzyme inhibitors.
- Nomoto, M., & Tada, Y. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol, 9(3), e3160.
- Ofni Systems. (n.d.). Assay Validation Guidelines.
- Li, Y., et al. (2013). Single-Stranded DNA Binding Protein-Assisted Fluorescence Polarization Aptamer Assay for Detection of Small Molecules. Analytical Chemistry, 85(3), 1345-1351.
- Shah, K. (2025, February 25). ES114 Graphviz [Video]. YouTube.
- Drwal, M. N., et al. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLoS ONE, 9(5), e96489.
- Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies.
- Auld, D. S., et al. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1177, 125-144.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies.
- ResearchGate. (n.d.). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions.
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Application Notes & Protocols: High-Throughput Screening of Quinazoline Derivatives
Introduction
Quinazoline derivatives represent a cornerstone "privileged scaffold" in modern medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] This heterocyclic scaffold is particularly prominent in the design of kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR) for cancer therapy.[1][2][3] The core function of these inhibitors is to compete with ATP at the kinase's catalytic domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[4]
High-Throughput Screening (HTS) is the linchpin strategy for rapidly identifying novel and effective drug candidates from large chemical libraries.[5][6] This guide provides a comprehensive framework for designing and executing robust HTS campaigns for quinazoline libraries, covering both biochemical and cell-based screening paradigms. It offers field-proven insights into assay development, detailed step-by-step protocols, data analysis, and troubleshooting to empower researchers in their drug discovery efforts.
Guiding Principles: Assay Selection and Development
The initial and most critical decision in an HTS campaign is the choice of assay format. This choice is fundamentally driven by the research question: are you seeking compounds that modulate a specific molecular target (target-based screening) or compounds that elicit a desired cellular phenotype (phenotypic screening)?
-
Biochemical Assays: These assays are reductionist, measuring the direct interaction between a compound and a purified target protein (e.g., a kinase). They are ideal for identifying potent inhibitors of a specific enzyme. Their advantages include higher precision, fewer confounding variables, and a clearer path to establishing Structure-Activity Relationships (SAR).
-
Cell-Based Assays: These assays measure a compound's effect on a cellular process within a biologically relevant context. Examples include measuring cell viability, apoptosis, or the activity of a specific signaling pathway.[7] They provide immediate insights into a compound's cell permeability and potential cytotoxicity but can be more complex to interpret due to off-target effects.[8]
A successful HTS campaign often employs both approaches sequentially. A primary biochemical screen identifies potent target binders, which are then validated in secondary cell-based assays to confirm their activity in a physiological system.
The Imperative of Assay Quality: Z'-Factor
Before initiating a full-scale screen, the quality and robustness of the assay must be rigorously validated. The Z'-factor (Z-prime) is the industry-standard statistical parameter for this purpose.[5][9][10] It quantifies the separation between the distributions of the positive and negative controls, providing a measure of the assay's ability to reliably identify "hits."[9]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-factor = 1 - (3σp + 3σn) / |μp - μn| [10]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A robust assay with a large separation between controls. Highly suitable for HTS.[9] |
| 0 to 0.5 | Acceptable | The assay is marginal; may require optimization. A higher number of false positives/negatives is expected. |
| < 0 | Unacceptable | The assay is not suitable for screening. The signal window is too small and control distributions overlap significantly.[9] |
An assay with a Z'-factor of ≥ 0.5 is generally considered robust and reliable for a high-throughput campaign.[11]
Part 1: Biochemical HTS for Kinase Targets (EGFR)
Quinazoline scaffolds are famously effective as EGFR tyrosine kinase inhibitors (TKIs).[2][] Biochemical assays for this target aim to quantify a compound's ability to inhibit the phosphorylation of a substrate by the EGFR enzyme. Luminescence-based assays like ADP-Glo™ are widely used due to their high sensitivity, broad dynamic range, and resistance to compound interference.[13][14]
Visualizing the Mechanism
The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition for quinazoline-based ATP-competitive inhibitors.
Caption: Simplified EGFR signaling cascade and the inhibitory action of Quinazoline compounds.[1]
Protocol 1: ADP-Glo™ Kinase Assay for EGFR Inhibition
This protocol describes a universal, homogeneous, high-throughput method to measure EGFR kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14]
I. Materials & Reagents
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[15]
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35[16]
-
Quinazoline compound library (10 mM in 100% DMSO)
-
Known EGFR inhibitor (e.g., Gefitinib) for positive control
-
Low-volume, white, opaque 384-well assay plates
II. Assay Procedure This protocol is optimized for a 384-well plate format with a final reaction volume of 20 µL.[15]
-
Compound Plating (50 nL): Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each library compound into the appropriate wells of the 384-well assay plate.
-
Test Compounds: 50 nL of 10 mM compound stock (final concentration: 10 µM).
-
Negative Control: 50 nL of 100% DMSO (represents 0% inhibition).
-
Positive Control: 50 nL of 10 mM Gefitinib stock (represents 100% inhibition).
-
-
Enzyme/Substrate Addition (10 µL):
-
Prepare a 2X Master Mix of EGFR enzyme and poly(Glu,Tyr) substrate in Kinase Assay Buffer. The optimal concentrations should be determined during assay development.
-
Using a multidrop dispenser, add 10 µL of the Enzyme/Substrate mix to each well.
-
Incubate for 15 minutes at room temperature (RT).
-
-
Initiation of Kinase Reaction (10 µL):
-
Prepare a 2X solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for EGFR to ensure sensitive detection of competitive inhibitors.
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at RT.
-
-
Reaction Termination and ATP Depletion (20 µL):
-
ADP to ATP Conversion & Signal Generation (40 µL):
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second per well is a good starting point.[15]
-
Part 2: Cell-Based HTS for Phenotypic Screening
Cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant environment, providing data on cell permeability, toxicity, and on-target effects. A common primary cell-based screen for anticancer agents is the cell viability assay.[7]
Protocol 2: MTT Cell Viability Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to screen for compounds that inhibit the proliferation of an EGFR-dependent cancer cell line.[17] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19]
I. Materials & Reagents
-
A549 (human non-small cell lung cancer) cell line, which expresses wild-type EGFR.
-
Cell Culture Medium: F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.
-
Quinazoline compound library (10 mM in DMSO).
-
Sterile, tissue culture-treated, 96-well clear plates.
II. Assay Procedure
-
Cell Seeding:
-
Harvest and count A549 cells.
-
Dilute cells in culture medium to a final concentration of 5,000 cells per 90 µL.
-
Seed 90 µL of the cell suspension into each well of the 96-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare intermediate dilutions of the quinazoline library compounds and controls in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the final desired concentration of the test compounds (e.g., 10 µM).
-
Controls:
-
Vehicle Control (0% effect): Medium with 0.1% DMSO.
-
Positive Control (100% cytotoxicity): Medium with a known cytotoxic agent (e.g., Staurosporine).
-
No-Cell Control: Medium only, for background subtraction.
-
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Part 3: Data Analysis and Hit Validation
Raw data from HTS must undergo rigorous analysis to identify genuine "hits" while minimizing false positives and negatives.[6][23]
HTS Data Analysis and Hit Triage Workflow
Caption: A typical workflow for HTS data analysis and hit validation in drug discovery.[1][24]
1. Data Normalization: Raw data from each plate is normalized to the intra-plate controls. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signalcompound - Meanpos_control) / (Meanneg_control - Meanpos_control))
2. Hit Selection: A threshold is set to identify primary hits. A common starting point is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls, or simply a fixed cutoff (e.g., >50% inhibition).
3. Hit Confirmation & Triage:
-
Re-testing: Primary hits are re-tested under the same assay conditions to eliminate false positives due to experimental error.
-
Dose-Response (IC50): Confirmed hits are tested in a serial dilution to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Orthogonal Assays: Hits are validated using a different assay technology to rule out technology-specific artifacts (e.g., confirming a luminescent hit with a fluorescence-based assay).[25]
-
Selectivity Profiling: Promising compounds are screened against a panel of related kinases to assess their selectivity, a critical factor for minimizing off-target effects.[1]
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Suboptimal reagent concentrations (enzyme, ATP, substrate).- High variability in controls.- Inconsistent liquid handling or dispensing. | - Re-optimize assay parameters through matrix titrations.- Ensure proper mixing and equilibration of all reagents.- Service and calibrate liquid handlers and dispensers. |
| High False Positive Rate | - Compound auto-fluorescence or luminescence.- Compound aggregation leading to non-specific inhibition.- Redox cycling of compounds interfering with assay reagents.[25] | - Perform counter-screens without the target enzyme to identify interfering compounds.- Include 0.01% Triton X-100 or Tween-20 in the assay buffer to mitigate aggregation.[25]- Use orthogonal assays with different detection methods for hit confirmation.[25] |
| Poor Reproducibility | - Compound instability or low solubility in assay buffer.- Edge effects on assay plates.- Inconsistent incubation times or temperatures. | - Check compound stability in assay buffer over time.[8]- Use humidified incubators and avoid using the outer wells of the plate.- Ensure precise timing and consistent environmental conditions for all plates. |
| High Cytotoxicity in Control Cells | - Off-target effects of the quinazoline scaffold.- Presence of toxic impurities from synthesis. | - Confirm compound purity and identity via LC-MS and NMR.- Screen against a panel of kinases to identify potential off-target liabilities.[8] |
References
- EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
- Cellular responses to EGFR inhibitors and their relevance to cancer therapy. National Institutes of Health (NIH). [Link]
- Targeting the EGFR signaling pathway in cancer therapy.
- Cytotoxicity MTT Assay Protocols and Methods.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- On HTS: Z-factor. On HTS. [Link]
- Z-factor. Wikipedia. [Link]
- Cell Viability Assays - Assay Guidance Manual.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
- Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
- SciLifeLab & KNIME Help Labs Asses Raw Data
- Apoptosis Assay Kits. Biocompare. [Link]
- HTS D
- Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
- Analysis of HTS data. Cambridge MedChem Consulting. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
- Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
- Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science Publisher. [Link]
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- 4. ClinPGx [clinpgx.org]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assay.dev [assay.dev]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. drugtargetreview.com [drugtargetreview.com]
Application Note & Protocols: Strategic Functionalization of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline with Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydroquinazoline Scaffold
The 5,6,7,8-tetrahydroquinazoline core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, partially saturated structure provides a three-dimensional framework that is amenable to diverse substitutions, making it a cornerstone for the synthesis of a wide range of biologically active molecules. Derivatives have shown significant potential as inhibitors of dihydrofolate reductase (DHFR) for antimicrobial and anticancer applications, as well as potent topoisomerase II inhibitors.[1][2][3]
The starting material, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, is an exceptionally valuable building block. The two chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and controlled introduction of various functional groups, particularly amines. Understanding the inherent reactivity and regioselectivity of this scaffold is paramount for the efficient and predictable synthesis of novel drug candidates. This guide provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and expert insights for the successful reaction of this compound with amine nucleophiles.
The Reaction Mechanism: A Tale of Two Chlorines
The functionalization of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a stepwise addition-elimination process.
-
Nucleophilic Attack: An amine nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring.
-
Elimination and Aromatization: The reaction concludes with the expulsion of a chloride ion, which is an excellent leaving group. This step restores the aromaticity of the quinazoline ring.[4]
Causality of Regioselectivity
A critical aspect of this reaction is its pronounced regioselectivity. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position.[5][6] This can be explained by electronic factors. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[7][8] This makes it a more electrophilic center and thus more susceptible to initial nucleophilic attack under mild reaction conditions.[7][8]
Consequently, the reaction can be precisely controlled:
-
Monosubstitution: Using stoichiometric amounts of the amine at lower temperatures preferentially yields the 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline derivative.
-
Disubstitution: To replace the second, less reactive chlorine at the C2 position, harsher reaction conditions are required, such as an excess of the amine nucleophile and elevated temperatures.[5]
Caption: Regioselective functionalization workflow.
Experimental Protocols
These protocols are designed to be self-validating systems. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture.
Protocol 1: Synthesis of this compound (Starting Material)
This procedure outlines the conversion of the dione precursor to the activated dichloro intermediate.
Materials:
-
5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl3)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq) with phosphorus oxychloride (5-10 volumes, e.g., 8.0 g of dione in 40 mL POCl3).[9]
-
Heat the mixture to 120 °C and maintain for 1-2 hours. The reaction should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl3 by distillation under reduced pressure using a rotary evaporator.
-
Workup: Cautiously pour the residue onto crushed ice and allow it to quench. The product may precipitate as a solid. Alternatively, dissolve the residue in ethyl acetate (e.g., 400 mL) and transfer to a separatory funnel.[9]
-
Wash the organic layer sequentially with cold water (2 x 200 mL), saturated NaHCO3 solution (2 x 200 mL), and finally with brine (1 x 200 mL).[9]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.[9]
Protocol 2: Regioselective Monosubstitution with an Amine at C4
This protocol details the preferential substitution at the more reactive C4 position.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Isopropanol)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Reaction vessel with magnetic stirrer
-
Cooling bath (ice/water)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the tertiary amine base (e.g., DIPEA, 2.0 eq) to the solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the desired amine (1.1 eq) in the same solvent to the cooled mixture dropwise over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the pure 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline.
Protocol 3: Disubstitution with an Amine at C2 and C4
This protocol uses harsher conditions to achieve substitution at both chloro-positions.
Materials:
-
This compound (1.0 eq) OR 4-amino-2-chloro derivative from Protocol 2 (1.0 eq)
-
Primary or secondary amine (2.5-3.0 eq if starting from dichloro, or 1.5 eq if starting from mono-amino)
-
High-boiling point solvent (e.g., Isopropanol, n-Butanol, or Dimethylformamide (DMF))
-
Reaction vessel with reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the starting quinazoline (1.0 eq) in the chosen solvent.
-
Add the amine (excess, e.g., 3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., EtOAc or DCM) and wash with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,4-diamino-5,6,7,8-tetrahydroquinazoline.
Caption: General experimental workflow.
Data Summary & Characterization
Table 1: Comparative Reaction Conditions
| Parameter | Monosubstitution (C4) | Disubstitution (C2 & C4) | Causality |
| Temperature | 0 °C to Room Temp | Reflux (80-120 °C) | Overcomes higher activation energy for C2 substitution. |
| Amine Equiv. | 1.0 - 1.2 | > 2.5 (or >1.5 from mono) | Drives the second, less favorable reaction to completion. |
| Solvent | THF, DCM, Isopropanol | n-BuOH, DMF, Isopropanol | Higher boiling point required for elevated temperatures. |
| Base | Required (e.g., DIPEA) | Often optional (amine acts as base) | Scavenges HCl produced, preventing protonation of the nucleophile. |
| Reaction Time | 4 - 16 hours | 6 - 24 hours | Slower kinetics for the second substitution step. |
Characterization
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. For instance, the starting material this compound typically shows broad singlets for the aliphatic protons around δ 1.8 (4H), 2.73 (2H), and 2.88 (2H) ppm in CDCl3.[9] 2D-NMR techniques (HSQC, HMBC) are invaluable for unambiguously assigning the position of substitution, especially when multiple regioisomers are possible.[7][8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) is a distinctive feature for intermediates containing one or two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.
Conclusion & Expert Insights
The reaction of this compound with amines is a robust and highly predictable method for generating diverse chemical libraries. The key to success lies in understanding and controlling the inherent regioselectivity of the SNAr reaction. By carefully selecting the reaction conditions—particularly temperature and stoichiometry—chemists can selectively target either the C4 position for monosubstitution or both C2 and C4 for disubstitution. These protocols provide a solid foundation for researchers to build upon, enabling the synthesis of novel tetrahydroquinazoline derivatives with significant potential in drug discovery and development.
References
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.
- Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
- Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. PubMed.
- Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... ResearchGate.
Sources
- 1. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1127-85-1 [chemicalbook.com]
Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki Coupling with 2,4-Dichloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Power of Suzuki Coupling
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] Its rigid, heterocyclic structure is a key component in a variety of potent kinase inhibitors, including epidermal growth factor receptor (EGFR) inhibitors like erlotinib and gefitinib, which are used to treat non-small cell lung cancer.[1][3] The biological activity of these molecules is exquisitely dependent on the nature and position of substituents on the quinazoline ring. Therefore, robust and versatile synthetic methods for the selective functionalization of this core are of paramount importance in drug discovery and development.[4]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5][6] Its appeal lies in its broad functional group tolerance, the commercial availability and stability of its organoboron reagents, and generally mild reaction conditions.[6][7] For a substrate like 2,4-dichloroquinazoline, the Suzuki coupling offers a strategic and efficient pathway to introduce aryl, heteroaryl, or vinyl diversity, enabling the rapid exploration of structure-activity relationships (SAR).
This guide provides a detailed examination of the Suzuki coupling reaction as applied to 2,4-dichloroquinazolines, focusing on the principles of regioselectivity, optimized reaction protocols, and the strategic sequential functionalization of this critical drug scaffold.
The Principle of Regioselectivity: Targeting the C4 Position
A key challenge when working with polyhalogenated heterocycles is controlling the site of reaction. In 2,4-dichloroquinazoline, the two chlorine atoms exhibit distinct electronic properties. The C4 position is significantly more electrophilic and thus more reactive towards the initial oxidative addition step of the palladium catalyst.[1][3] This heightened reactivity is attributed to the electronic influence of the adjacent heterocyclic nitrogen atom.
Consequently, under standard Suzuki-Miyaura conditions, the reaction occurs with exclusive or very high selectivity at the C4 position, leaving the C2-chloro substituent intact for subsequent transformations.[1][3][8] This predictable regioselectivity is the cornerstone of a modular approach to building complex, differentially substituted quinazolines.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling is a well-understood, three-step catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][9][10]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the electrophile (2,4-dichloroquinazoline). Given the higher reactivity of the C4 position, this step selectively forms a C4-palladium(II) complex.[6][9] This is often the rate-determining step of the reaction.[9]
-
Transmetalation : In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the organoboron reagent (boronic acid or ester) forms a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium(II) complex, displacing the chloride and forming a new diorganopalladium(II) intermediate.[9][10]
-
Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate, forming the new C-C bond between the quinazoline C4 position and the R² group. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle for C4-Arylation.
Experimental Protocols and Optimization
Successful Suzuki coupling requires careful selection of the catalyst, base, and solvent system. The protocols below provide a robust starting point for the selective functionalization of 2,4-dichloroquinazoline.
Protocol 1: Regioselective C4-Arylation of 2,4-Dichloroquinazoline
This protocol details the first, highly selective coupling at the C4 position.
Materials:
-
2,4-Dichloroquinazoline
-
Aryl- or Heteroarylboronic Acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent System: 1,4-Dioxane/Water or DME/Water (typically 4:1 to 10:1 ratio)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen. Oxygen can lead to catalyst degradation and undesirable homocoupling of the boronic acid.[6]
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe to create a solution with a concentration of approximately 0.1 M with respect to the starting quinazoline.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture. The mixture may change color upon catalyst addition.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS. For certain substrates, microwave irradiation (e.g., 100-120 °C for 15-30 minutes) can dramatically reduce reaction times.[11][12]
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product (a 2-chloro-4-arylquinazoline) by flash column chromatography on silica gel to yield the pure compound.
Caption: Fig 2. Experimental Workflow for C4-Arylation.
Protocol 2: Sequential C2-Arylation
The 2-chloro-4-arylquinazoline product from Protocol 1 is an ideal substrate for a second, distinct Suzuki coupling. The C2-chloro position is less reactive than the original C4-chloro position, often requiring more forcing conditions or a more active catalyst system to achieve good conversion.
Materials:
-
2-Chloro-4-arylquinazoline (from Protocol 1)
-
Aryl- or Heteroarylboronic Acid (1.5 - 2.0 equivalents)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-7 mol%; or a more active Buchwald-type catalyst)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Procedure:
-
Follow steps 1-4 as in Protocol 1, using the 2-chloro-4-arylquinazoline as the starting material. A stronger base like Cs₂CO₃ is often beneficial for this less reactive position.
-
Reaction : Heat the reaction to a higher temperature (e.g., 100-120 °C) for an extended period (12-48 hours). The use of a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ can significantly improve yields for this challenging coupling.
-
Perform work-up and purification (steps 6 and 7 from Protocol 1) to isolate the final 2,4-diarylquinazoline product.
Data Summary: Representative Examples
The following table summarizes typical conditions and outcomes for the selective Suzuki coupling of chloroquinazolines, providing a practical reference for experimental design.
| Entry | Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Product | Yield (%) | Ref |
| 1 | 2,4-Dichloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 / 12 h | 2-Chloro-4-phenylquinazoline | ~75% | [13] |
| 2 | 2,4-Dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 / 12 h | 2-Chloro-4-(4-methoxyphenyl)quinazoline | ~63% | [13] |
| 3 | 2,4,7-Trichloroquinazoline* | Phenylboronic acid | Pd(OAc)₂ (5) / PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 / 1.5 h | 2,7-Dichloro-4-(phenylthio)quinazoline | 92% | [1] |
| 4 | 2-Chloro-4-(phenylthio)-7-chloroquinazoline | 4-Tolylboronic acid | Pd(OAc)₂ (5) / PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 / 2 h | 2-(4-Tolyl)-4-(phenylthio)-7-chloroquinazoline | 91% | [1] |
*Note: In Entry 3, the C4 position was first protected as a thioether to direct the initial Suzuki coupling to the C2 position, demonstrating an alternative strategy for controlling regioselectivity.[1][3]
Field Insights & Troubleshooting
-
Competitive Hydrolysis : The highly electrophilic C4 position can be susceptible to hydrolysis (replacement of -Cl with -OH) under the basic, aqueous reaction conditions, forming a quinazolinone byproduct.[1][3] To minimize this, ensure the reaction is run under a strictly inert atmosphere and consider using anhydrous solvents with a non-aqueous base system if hydrolysis is a persistent issue.
-
Catalyst Poisoning : Heteroarylboronic acids containing sulfur (e.g., thiophene) or certain nitrogen functionalities can sometimes poison the palladium catalyst, leading to low conversion.[11] In such cases, increasing the catalyst loading or using a more robust catalyst system may be necessary.
-
Boronic Acid Homocoupling : The formation of a biaryl byproduct from the boronic acid coupling with itself is a common side reaction, often exacerbated by the presence of oxygen.[6] Thoroughly degassing all solvents and maintaining a positive inert gas pressure is crucial to minimize this pathway.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 2,4-dichloroquinazolines. The inherent electronic properties of the scaffold allow for a highly regioselective initial arylation at the C4 position, providing a versatile platform for further diversification. By carefully selecting the catalyst, base, and solvent, and by understanding the potential side reactions, researchers can efficiently generate vast libraries of novel quinazoline derivatives for evaluation as potential therapeutic agents. The sequential coupling strategy, in particular, offers a powerful and modular approach to synthesizing complex, multi-substituted targets in the quest for next-generation medicines.
References
- Thimmaiah, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Klán, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Vougioukalakis, G. C., & Grubbs, R. H. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Han, C., et al. (2015). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate.
- Klán, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.
- Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Torrado, C. L., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- Magano, J., & Dunetz, J. R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- Ali, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate.
- Kumar, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC.
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Butler, D. E., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
- Vougioukalakis, G. C., & Grubbs, R. H. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace.
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- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
Microwave-assisted synthesis of quinazoline derivatives
An Application Guide to the Rapid Synthesis of Quinazoline Derivatives via Microwave Irradiation
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for the efficient production of quinazoline derivatives. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3][4] Traditional synthetic methods often require long reaction times, high temperatures, and the use of hazardous solvents, which can limit the pace of discovery and development.[5]
Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates chemical reactions, often reducing reaction times from hours to mere minutes while improving yields and product purity.[6][7] This guide explains the fundamental principles of microwave heating, provides detailed, field-proven protocols for synthesizing various quinazoline derivatives, and offers insights into reaction optimization and characterization.
The Principle of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating methods that transfer energy indirectly through conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[8][9] This volumetric heating is rapid and uniform, avoiding the temperature gradients common with external heating sources.[6][8][10]
The primary mechanisms responsible for microwave heating are:
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as solvents and reactants with a dipole moment, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves.[11][12] This constant reorientation generates friction at the molecular level, leading to rapid and efficient heating.[12]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat, contributing to the overall temperature increase of the system.[9][10]
This direct energy transfer allows for instantaneous heating and enables temperatures to be reached that are difficult to achieve with conventional methods, thereby overcoming activation energy barriers more quickly and accelerating reaction rates.[8][12]
Caption: Comparison of conventional vs. microwave heating mechanisms.
Protocols for Microwave-Assisted Quinazoline Synthesis
Microwave irradiation has been successfully applied to a variety of synthetic routes for quinazoline and quinazolinone derivatives. The following protocols are representative examples that demonstrate the efficiency and versatility of this technique.
Protocol 2.1: Solvent-Free Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzophenones
This three-component, one-pot reaction provides a clean and environmentally friendly alternative to traditional methods by eliminating the need for organic solvents.[3]
Reaction Principle: The reaction proceeds via the condensation of an aldehyde, 2-aminobenzophenone, and ammonium acetate under microwave irradiation to form the quinazoline ring system.
Caption: General scheme for three-component quinazoline synthesis.
Materials and Reagents:
-
Substituted Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Substituted 2-Aminobenzophenone: 1.0 mmol
-
Ammonium Acetate (NH₄OAc): 1.5 mmol
-
Ethanol (for work-up)
-
Deionized Water
Instrumentation:
-
Monomode Microwave Reactor (e.g., CEM Discover, Biotage Initiator) with a 10 mL pressure-rated reaction vessel and magnetic stirrer.
Step-by-Step Protocol:
-
Place the aldehyde (1.0 mmol), 2-aminobenzophenone (1.0 mmol), and ammonium acetate (1.5 mmol) into a 10 mL microwave reaction vessel.
-
Seal the vessel with a septum cap.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at 120 °C for 5-10 minutes. Set the power to dynamic mode, allowing it to adjust to maintain the target temperature.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Open the vessel and add 5 mL of cold water to the solid mixture.
-
Filter the resulting solid product and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure quinazoline derivative.
Characterization:
-
Thin-Layer Chromatography (TLC): Monitor reaction completion using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: Copper-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzamides and Alcohols
This method utilizes an economical copper catalyst under solvent-free microwave conditions to synthesize quinazolinones, which are important pharmacophores.[13]
Reaction Principle: The reaction involves a copper-catalyzed aerobic oxidation of an alcohol to an aldehyde, followed by condensation with 2-aminobenzamide and subsequent intramolecular cyclization to yield the quinazolinone product.[13]
Materials and Reagents:
-
2-Aminobenzamide derivative: 0.5 mmol
-
Alcohol (e.g., Benzyl alcohol): 2.5 mmol (5.0 equiv.)
-
Copper(I) Iodide (CuI): 0.01 mmol (20 mol%)
-
Cesium Carbonate (Cs₂CO₃): 0.75 mmol (1.5 equiv.)
Instrumentation:
-
Monomode Microwave Reactor.
Step-by-Step Protocol:
-
To a microwave reaction vessel, add the 2-aminobenzamide derivative (0.5 mmol), alcohol (2.5 mmol), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters: Temperature at 130 °C and time for 2 hours under an oxygen atmosphere (if the reactor allows; otherwise, air is sufficient).
-
Once the reaction is complete, cool the vessel to room temperature.
-
Purify the crude product using column chromatography on silica gel to isolate the desired quinazolinone.
Self-Validation:
-
A control experiment conducted under conventional heating (oil bath) for 16 hours resulted in a significantly lower yield (55%), confirming the efficiency of microwave irradiation.[13]
Data Summary and Comparison
Microwave-assisted protocols consistently outperform conventional heating methods, as summarized in the table below.[14]
| Starting Materials | Catalyst/Conditions | MW Time (min) | Conventional Time (hr) | Yield (%) (MW) | Yield (%) (Conv.) | Reference |
| 2-Aminobenzophenone, Aldehyde, NH₄OAc | Solvent-free | 5-10 | 6-8 | 70-91 | 50-75 | [3] |
| 2-Aminobenzamide, Benzyl Alcohol | CuI, Cs₂CO₃, Solvent-free | 120 | 16 | up to 92 | 55 | [13] |
| Anthranilic Acid, Formamide | Solvent-free | 10-20 | 3-6 | 66-97 | 48-89 | [14] |
| 2-Aminobenzamide, Succinic Anhydride | Pinane (solvent) | 10-15 | 3 | 85-99 | ~94 | [15] |
| Methyl Anthranilate, Isocyanate | DMSO/H₂O | 10-20 | Not Reported | Good Yields | Not Reported | [16] |
Experimental Workflow and Troubleshooting
A successful synthesis requires careful planning, execution, and analysis. The following workflow outlines the key stages.
Caption: Standard workflow for microwave-assisted quinazoline synthesis.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient temperature or time; Inactive catalyst; Poor microwave absorption. | Increase reaction temperature or time. Use a fresh catalyst. Add a polar co-solvent (e.g., DMF, NMP) or a silicon carbide (SiC) passive heating element. |
| Incomplete Reaction | Reaction has not reached equilibrium; Insufficient microwave power. | Increase reaction time in 5-minute increments. Ensure the magnetron is functioning correctly and power settings are appropriate. |
| Formation of Byproducts | Temperature is too high, causing decomposition; Non-selective reaction. | Lower the reaction temperature. Screen different catalysts or solvents to improve selectivity.[17] |
| Pressure Limit Exceeded | Use of a low-boiling point solvent; Gaseous byproducts formed. | Switch to a higher-boiling point solvent (e.g., DMF, DMSO, ethylene glycol). Reduce the amount of starting material or use a larger vessel. |
Conclusion
Microwave-assisted synthesis is a transformative technology for the rapid and efficient construction of quinazoline derivatives. By leveraging direct and uniform heating, MAOS protocols offer significant advantages over conventional methods, including drastically reduced reaction times, higher yields, improved product purity, and alignment with the principles of green chemistry.[6][7][8] The protocols and data presented in this guide provide a robust foundation for researchers to accelerate their drug discovery and development programs by streamlining the synthesis of this vital heterocyclic scaffold.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SRJIS.
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
- Vatèle, J.-M. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 1(1), 4-20.
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Bentham Science.
- Zinaba, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Al-Suod, H., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(13), 3048.
- Al-Suod, H., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(13), 3048.
- Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 601.
- (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
- Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8.
- Dabhade, S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).
- Sharma, U., et al. (2011). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 3(1), 22-39.
- Roy, V., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20959-20967.
- Sharma, V., et al. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 11.
- Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486.
- Sreesailam, S., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(41), 28666-28671.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 92.
- Kumar, A., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(1), 1.
- Mistry, K. N., & Desai, K. R. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1).
- El-Faham, A., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds, 43(2), 1548-1565.
- Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9.
- Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of ChemTech Research, 14(4), 2751-2763.
- Kumar, A. (2016). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 5(3).
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- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. mdpi.com [mdpi.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to enhance reaction yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the synthesis, which typically involves the chlorination of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃).
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
Low yields can stem from several factors, often compounding. The primary culprits are incomplete reaction, product decomposition during heating or workup, and mechanical losses during purification. A yield of 57% has been reported, indicating that optimization is often necessary to achieve higher efficiency[1].
-
Incomplete Conversion: The starting dione is a stable, high-melting solid. Insufficient thermal energy or reaction time may leave a significant portion of it unreacted.
-
Product Decomposition: While heat is required, temperatures exceeding 120°C or prolonged heating can lead to the formation of tarry byproducts. The product's stability is limited under harsh acidic conditions at high temperatures[2].
-
Hydrolysis During Workup: This is a critical point of yield loss. The dichlorinated product is susceptible to hydrolysis back to the mono-chloro species or even the starting dione if the workup is not performed under carefully controlled, cold conditions.
-
Reagent Quality: Ensure the POCl₃ is of high purity and relatively fresh. Old or decomposed POCl₃ can contain excess HCl and phosphoric acid, which can complicate the reaction.
Q2: I'm observing a significant amount of unreacted starting material by TLC/LCMS. How can I improve conversion?
Improving conversion requires addressing reaction kinetics and ensuring all reagents are actively participating.
-
Temperature & Time: The reaction of the precursor dione with POCl₃ typically requires heating. A common procedure involves heating at 120°C for 1-3 hours[1]. If conversion is low, consider incrementally increasing the reaction time and monitoring progress every hour using TLC or LCMS on quenched aliquots.
-
Stoichiometry of POCl₃: While often used in excess as the solvent, ensuring at least 5-10 molar equivalents of POCl₃ relative to the dione is crucial for driving the reaction to completion.
-
Use of a Base/Catalyst: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can be highly beneficial. The base-mediated reaction proceeds through a more controlled, two-stage mechanism that can improve yields by preventing the formation of unreactive side products[2][3].
Q3: My product seems to decompose during the reaction or workup, resulting in a dark, tarry crude mixture. How can I prevent this?
Decomposition is typically a result of excessive heat or uncontrolled acidic conditions.
-
Temperature Control: The chlorination of quinazolones is an exothermic process. A two-stage temperature profile is highly recommended. The initial phosphorylation reaction should occur under basic conditions at a lower temperature (e.g., below 25°C)[3]. Following this, the temperature should be carefully raised to 70–90°C to facilitate the chlorination step cleanly[3]. Avoid aggressive, uncontrolled heating.
-
Controlled Workup: The workup is the most critical step for preventing decomposition. The reaction mixture must be cooled to room temperature before being quenched. The quench itself should be performed by adding the reaction mixture slowly and portion-wise to a vigorously stirred slurry of crushed ice. This dissipates the large amount of heat generated from the hydrolysis of excess POCl₃. Adding ice to the reaction mixture is strongly discouraged as it can create localized hot spots.
-
Immediate Neutralization: The aqueous solution after quenching will be highly acidic. Promptly neutralizing it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8-9 can prevent acid-catalyzed degradation of the product before extraction[1].
Q4: I am having difficulty with the purification process. Are there alternatives to column chromatography?
While column chromatography is a reliable method for achieving high purity, it can lead to significant yield loss[1].
-
Recrystallization: If the crude product is reasonably clean after an optimized reaction and workup, recrystallization is an excellent alternative. Consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol.
-
Trituration/Washing: Sometimes, impurities can be removed by triturating the crude solid with a solvent in which the product is poorly soluble but the impurities are, such as cold diethyl ether or a mixture of hexanes and ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of chlorination using POCl₃, and how does it inform the reaction conditions?
The reaction of quinazolones (or the tautomeric dihydroxyquinazolines) with POCl₃ is not a simple dehydration/chlorination. It proceeds through two distinct stages, which can be controlled by temperature and the presence of a base[3].
-
Phosphorylation: The first stage is a base-mediated reaction where the hydroxyl group of the quinazolone attacks POCl₃. This occurs readily at lower temperatures (< 25 °C) and forms various phosphorylated intermediates. Without a base, this step is less efficient and can lead to side reactions like the formation of pseudodimers[3].
-
Chlorination: The second stage involves the nucleophilic attack of a chloride ion (Cl⁻) on the O-phosphorylated intermediate, displacing the phosphate group to yield the chloroquinazoline. This step requires higher temperatures, typically 70-90°C, for clean and efficient conversion[3].
Understanding this mechanism underscores the value of a two-temperature protocol with a base for optimal results.
Q2: What is the role of adding a base (e.g., DIPEA, Pyridine), and is it always necessary?
While not used in all reported procedures, adding a non-nucleophilic base like DIPEA or pyridine is highly recommended for improving yield and consistency.
-
Catalyzes Phosphorylation: A base readily deprotonates the starting material, making it a better nucleophile to attack POCl₃, thus facilitating the initial phosphorylation step[3].
-
Prevents Side Reactions: It neutralizes the HCl that is generated during the reaction. An acidic environment at low temperatures can promote the formation of unreactive "pseudodimer" byproducts, where an unreacted quinazolone molecule attacks a phosphorylated intermediate[3].
-
Improved Safety and Control: By ensuring the initial reaction phase is clean, the subsequent heating phase is more predictable and less prone to runaway reactions or excessive byproduct formation.
Q3: Can other chlorinating agents like thionyl chloride (SOCl₂) be used?
Thionyl chloride, often in the presence of a catalytic amount of DMF (forming the Vilsmeier reagent), is a common agent for converting carboxylic acids to acyl chlorides and can be used for chlorinating some heterocyclic systems. However, for the dehydroxy-chlorination of quinazolinones and related pyrimidinones, phosphorus oxychloride (POCl₃) is generally more effective and widely documented[2][4]. It provides the necessary combination of chlorination and dehydration under conditions that favor the aromatic product.
Q4: How can I effectively monitor the progress of the reaction?
Monitoring the disappearance of the starting material is key to avoiding unnecessary heating that could decompose the product.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Prepare a sample by taking a small aliquot (~0.1 mL) from the reaction mixture and quenching it carefully in a vial containing ice water and ethyl acetate. After vigorous shaking, spot the organic layer on a TLC plate (e.g., silica gel) and elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The starting dione is highly polar and will have a low Rf, while the dichlorinated product is much less polar and will have a high Rf.
-
LCMS: For more precise monitoring, LCMS analysis of a similarly quenched and diluted aliquot can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak (m/z for C₈H₈Cl₂N₂ + H⁺: 203.0)[1].
Visual Troubleshooting Workflow
Optimized Experimental Protocol
This protocol incorporates best practices discussed above to maximize yield and purity.
Reagents:
-
5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.
-
Under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (10 eq) followed by the slow, dropwise addition of DIPEA (1.2 eq) while stirring in an ice bath (0°C).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This completes the initial phosphorylation stage[3].
-
Slowly heat the reaction mixture to 85-90°C using an oil bath. Maintain this temperature and monitor the reaction progress by TLC every 1-2 hours until the starting material is fully consumed (typically 3-5 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Prepare a separate large beaker with a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution (a 1:1 mixture is effective).
-
Crucially , add the cooled reaction mixture very slowly via a dropping funnel into the ice/bicarbonate slurry. The rate of addition should be controlled to keep the temperature of the quenching solution below 10°C.
-
After the addition is complete, continue stirring for 30 minutes. Check the pH of the aqueous layer and adjust to ~8-9 with more bicarbonate solution if necessary.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial POCl₃ used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by either column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford this compound as a solid[1].
Data Summary: Key Parameter Optimization
| Parameter | Standard Condition | Optimized Strategy | Rationale & Expected Outcome |
| Temperature | 120°C Reflux[1] | Two-stage: 0-25°C (addition), then 80-90°C (heating) | Prevents formation of pseudodimer byproducts; leads to a cleaner reaction and higher yield[3]. |
| Base | None or N,N-dimethylaniline | 1.2 eq. DIPEA or Pyridine | Catalyzes the initial phosphorylation and neutralizes in situ HCl, suppressing side reactions[2][3]. |
| Reaction Time | Fixed (e.g., 1-3 hours) | Monitor by TLC/LCMS until SM is consumed | Avoids thermal decomposition of the product that can occur with prolonged, unnecessary heating. |
| Workup Quench | Add water/ice to reaction | Add reaction mixture to excess crushed ice/NaHCO₃ | Provides superior heat dissipation, prevents localized boiling and acid-catalyzed product degradation. |
References
- ChemSynthesis. (2025). 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide.
- Ghafuri, H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.
- Bunnage, M. E., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry.
- ChemSynthesis. (2025). 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride.
- Mphahane, N., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
- Al-dujaili, L. J., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Zare, A., et al. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances.
- New Life Chemicals. (n.d.). 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline.
- Vasin, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences.
- Xu, S., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
- Zheng, Y., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega.
Sources
Technical Support Center: Purification of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Welcome to the technical support center for the purification of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of a variety of biologically active compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides a framework for understanding the common impurities and outlines robust purification strategies, including column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 2,4-dichloroquinazolines is the chlorination of the corresponding 2,4-dione precursor using a reagent like phosphorus oxychloride (POCl₃).[1][2] Potential impurities from this process include:
-
Unreacted Starting Material: 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione.
-
Mono-chlorinated Intermediate: 2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one or 4-Chloro-5,6,7,8-tetrahydroquinazolin-2(1H)-one.
-
Hydrolysis Products: If the reaction mixture is exposed to water during workup, the dichloro product can hydrolyze back to the mono-chloro species or the dione.
-
Phosphorous Byproducts: Residual phosphorus-containing reagents.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring purification. Due to the aromatic nature of the quinazoline ring system, the compound is UV-active. Therefore, visualization can be achieved using a UV lamp at 254 nm on TLC plates containing a fluorescent indicator (e.g., F254).[3][4] The product, being more non-polar than the dione or mono-chloro intermediates, will have a higher Rf value.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: While silica gel is generally suitable, some chlorinated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel. If you observe streaking or the appearance of new, more polar spots on your TLC analysis of the column fractions, consider the following:
-
Neutralize the Silica Gel: You can use a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N), to neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the product from a close-running impurity. | The mobile phase polarity is not optimized. | Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexanes). A shallower gradient or isocratic elution with a finely tuned solvent mixture may be necessary. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 20% ethyl acetate in hexanes, increase to 30%, 40%, and so on. A step gradient can be effective. |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of the more polar solvent (e.g., 5% ethyl acetate in hexanes). |
| Streaking of spots on TLC of column fractions. | The compound may be degrading on the silica gel, or the column may be overloaded. | Add a small amount of triethylamine (0.1-1%) to the mobile phase. Reduce the amount of crude material loaded onto the column. |
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal. | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Try a different solvent system. Seeding with a small crystal of pure product can induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. If the compound is too soluble, you may need to add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize solubility before filtration. |
| The purified product is still impure. | The impurities have similar solubility to the product in the chosen solvent. | A second recrystallization may be necessary. Alternatively, purify the material by column chromatography before a final recrystallization step. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a recommended starting point and may require optimization based on the specific impurity profile of your crude material.
1. TLC Analysis of Crude Material:
- Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
- Spot the solution on a silica gel TLC plate (with F254 indicator).
- Develop the plate in a TLC chamber with a starting mobile phase of 20% ethyl acetate in hexanes.
- Visualize the plate under a UV lamp at 254 nm.[3][4] The desired product should be a major, less polar spot. Adjust the solvent system to achieve an Rf value of approximately 0.3 for the product.
2. Column Preparation:
- Select an appropriate size glass column.
- Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading and Elution:
- Dissolve the crude this compound in a minimal amount of dichloromethane.
- Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture on a rotary evaporator.
- Carefully add the dried, adsorbed sample to the top of the prepared column.
- Gently add a small layer of sand on top of the sample.
- Begin eluting the column with the mobile phase determined from the TLC analysis.
- Collect fractions and monitor their composition by TLC.
4. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Test the solubility of the crude material in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.
- Good starting solvents to test include ethanol, isopropanol, acetonitrile, and mixtures such as ethyl acetate/hexanes or toluene/hexanes.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
- If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove it.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
Data Summary Table
| Purification Method | Stationary/Solvent System | Key Parameters | Expected Purity |
| Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes (e.g., 10-30%) | Rf of product ~0.3, load <5% w/w of silica | >98% |
| Recrystallization | Ethanol, Isopropanol, or Acetonitrile | Slow cooling, minimal hot solvent | >99% (if starting purity is high) |
References
- EPFL. (n.d.).
- ResearchGate. (2013).
- PubMed. (2011).
- Google Patents. (n.d.).
- Roschek, B. Jr., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3543-3551. [Link]
- Chemistry LibreTexts. (2022). 2.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Quinazoline Synthesis Technical Support Center: A Guide to Overcoming Side Reactions
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinazoline scaffolds. Quinazolines are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis can be fraught with challenges, including low yields and the formation of persistent side products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our approach is rooted in mechanistic understanding to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: My TLC/LC-MS analysis shows very little or no formation of the desired quinazoline product. What are the likely causes and how can I fix this?
Answer: Low or no product formation is a common hurdle that can often be traced back to several key factors related to your starting materials and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can introduce side reactions that consume starting materials and reduce the yield of your desired product.[3]
-
Solution: Always verify the purity of your starting materials using appropriate analytical techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify your starting materials before use. Liquid aldehydes can be distilled under reduced pressure, while solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes.[3]
-
-
Suboptimal Reaction Temperature: Many quinazoline syntheses, particularly classical methods like the Bischler cyclization, have a significant activation energy barrier and require elevated temperatures to proceed efficiently.[4]
-
Solution: If you are running the reaction at room temperature or a low temperature, a systematic temperature screening is recommended. Set up small-scale reactions at incrementally higher temperatures (e.g., 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal temperature for your specific substrates.[3]
-
-
Incorrect Solvent Choice: The polarity of the solvent is a critical parameter that can dramatically influence the reaction pathway and yield.[3][4] Polar solvents generally favor the desired C(sp²)–N bond formation leading to quinazolines, while non-polar solvents may promote the formation of benzimidazole byproducts.[4]
-
Solution: If you are using a non-polar solvent such as toluene or THF and observing poor results, consider switching to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent such as ethanol or water.[3][4] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas ethanol, toluene, and THF are ineffective.[3]
-
-
Inactive Catalyst: In catalyzed reactions, the activity of the catalyst is paramount. The catalyst could be poisoned by impurities or may have degraded over time.
-
Solution: Use a fresh batch of the catalyst and ensure it is not contaminated. Optimize the catalyst loading, as too little or too much can be detrimental to the reaction rate and selectivity.[3]
-
-
Product Decomposition: The desired quinazoline product might be unstable under the applied reaction conditions, leading to its degradation over time.
-
Solution: To test for product stability, subject a small, purified sample of your quinazoline to the reaction conditions (solvent, temperature, base) without the starting materials and monitor for any decomposition by TLC or LC-MS.[3] If decomposition is observed, consider exploring milder reaction conditions, shorter reaction times, or a different synthetic route.
-
Issue 2: Formation of Benzimidazole Side Products
Question: I am observing a significant amount of a benzimidazole byproduct alongside my desired quinazoline. How can I suppress this side reaction?
Answer: The formation of benzimidazoles is a classic side reaction in certain quinazoline syntheses, arising from an alternative cyclization pathway. The choice of solvent plays a pivotal role in directing the reaction towards the desired product.
Mechanistic Insight:
The key mechanistic branch point lies in the intramolecular cyclization step. The desired pathway involves the nucleophilic attack of a nitrogen atom onto a carbonyl or imine carbon to form the six-membered pyrimidine ring of the quinazoline. However, under certain conditions, an alternative cyclization can occur, leading to the formation of a five-membered imidazole ring fused to the benzene ring, resulting in a benzimidazole byproduct.
Troubleshooting Steps:
-
Switch to a Polar Solvent: Non-polar solvents are known to favor the formation of benzimidazole byproducts.[4] By switching to a polar solvent, you can shift the equilibrium towards the formation of the quinazoline.
-
Recommended Solvents: Polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol and water, are excellent choices to enhance the yield of the desired quinazoline.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions that researchers have when planning and executing quinazoline synthesis.
Q1: Why is the choice of solvent so critical in quinazoline synthesis?
The polarity of the solvent can fundamentally alter the reaction pathway. Polar solvents are generally preferred as they can stabilize charged intermediates and transition states involved in the formation of the quinazoline ring.[4] In contrast, non-polar solvents may favor alternative reaction pathways, such as the formation of benzimidazoles.[4] Furthermore, the solvent must be able to solubilize all reactants at the reaction temperature to ensure efficient reaction kinetics.[4]
Q2: How does the selection of a base influence the reaction?
The base plays a crucial role in many quinazoline synthesis protocols by promoting necessary deprotonation and cyclization steps. The strength and type of base can significantly impact the reaction rate and yield.[4] For instance, if a weak base like Na₂CO₃ is ineffective, a stronger base such as K₂CO₃ or Cs₂CO₃ might be required to facilitate the reaction.[4] The choice between an inorganic base and an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) often depends on the specific reaction mechanism and the solubility of the reactants.[4]
Q3: Are there any catalyst- and solvent-free methods for quinazoline synthesis?
Yes, in the pursuit of greener and more sustainable chemistry, several catalyst- and solvent-free methods have been developed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. For example, quinazoline derivatives can be synthesized from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating without any catalyst or solvent, often with high yields and short reaction times.[5]
Data Presentation
Table 1: Effect of Solvent on Quinazoline Synthesis Yield
| Solvent | Polarity | Typical Yield | Reference |
| Toluene | Non-polar | Low to moderate | [3] |
| THF | Non-polar | Low to moderate | [3] |
| Ethanol | Polar Protic | Moderate to high | [3] |
| Water | Polar Protic | High | [3] |
| DMF | Polar Aprotic | High to excellent | [3][4] |
| DMSO | Polar Aprotic | High to excellent | [4] |
Experimental Protocols
Protocol 1: General Procedure for Quinazoline Synthesis using DABCO as a Base and DMSO as a Solvent
-
To a solution of the 2-aminobenzylamine (1 mmol) and the aldehyde (1.2 mmol) in DMSO (5 mL), add DABCO (1.5 mmol).
-
Heat the reaction mixture at 120 °C for 8-12 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline.[4]
Protocol 2: Microwave-Assisted, Solvent-Free Quinazoline Synthesis
-
In a microwave-safe vessel, mix the 2-aminobenzophenone (1 mmol), aldehyde (1.2 mmol), and ammonium acetate (2 mmol).
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 120 °C) for 10-30 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazoline.[5]
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Quinazoline Synthesis
Caption: A decision-making workflow for troubleshooting low product yields.
Diagram 2: Competing Reaction Pathways: Quinazoline vs. Benzimidazole Formation
Caption: The influence of solvent polarity on cyclization pathways.
References
- Varun, B. V., & Siddappa, C. (2019). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2019(5), 18-40.
- Shaik, S. P., Al-Amiery, A. A., & Kadhum, A. A. H. (2020).
- Li, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 700021.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Tamatam, R., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562.
- Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5468.
- Al-Mousawi, S. M., & El-Apasery, M. A. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(19), 6567.
- Wikipedia. (2023, September 21). Niementowski quinazoline synthesis. In Wikipedia.
- Boddapati, S. N. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105190.
- Asif, M. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2017, 3956379.
- Shaik, S. P., Al-Amiery, A. A., & Kadhum, A. A. H. (2020).
- Wikipedia. (2023, September 21). Niementowski quinoline synthesis. In Wikipedia.
- El-Apasery, M. A., & Al-Mousawi, S. M. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 27(21), 7247.
- Wikipedia. (2023, September 21). Friedländer synthesis. In Wikipedia.
- Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-21.
- Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-21.
- chemeurope.com. (n.d.). Niementowski quinazoline synthesis.
- El-Apasery, M. A., & Al-Mousawi, S. M. (2015). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Journal of Heterocyclic Chemistry, 52(6), 1735-1741.
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.
- ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome.
- Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 700021.
- Borah, P., et al. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 11, 1167652.
- El-Apasery, M. A., & Al-Mousawi, S. M. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 27(21), 7247.
- Yamaguchi, E., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 843634.
- Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview.
- ResearchGate. (2020, April 17). Synthesis of Quinazoline and Quinazolinone Derivatives.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
Technical Support Center: 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Welcome to the technical support guide for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity of your results.
I. Compound Identity and Properties
A foundational aspect of experimental success is understanding the material you are working with.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₂ | [1][2] |
| Molecular Weight | 203.07 g/mol | [1][3][4] |
| Appearance | Solid (may appear as a yellow or white to yellow solid) | [1][3][5] |
| Purity | Typically supplied at ≥95% | [4] |
II. Frequently Asked Questions (FAQs) on Storage and Handling
Here we address the most common questions regarding the day-to-day handling and storage of this compound.
Question 1: How should I store the dry, solid compound upon receipt?
Answer: Upon receipt, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Based on its classification as a combustible solid (Storage Class 11), it should be kept away from heat sources and strong oxidizing agents.[1][5] For long-term stability, storage at -20°C is recommended, protected from moisture. While room temperature storage is possible for short periods, colder temperatures will slow down potential degradation pathways. Always refer to the manufacturer's specific recommendations if available.
Question 2: Is this compound sensitive to light or moisture?
Question 3: What are the signs of compound degradation?
Answer: Visual signs of degradation can include a change in color (e.g., darkening) or texture of the solid. If the compound appears clumpy or sticky, it may have been exposed to moisture. For dissolved solutions, the appearance of precipitates or a change in color could indicate instability or low solubility. The most reliable method to assess purity is through analytical techniques like HPLC, which can resolve the parent compound from any potential degradants.
Question 4: What personal protective equipment (PPE) should I use when handling this compound?
Answer: Given that this compound is classified as harmful if swallowed and can cause eye irritation, a comprehensive set of PPE is mandatory.[1][4][6] This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Always inspect gloves before use.[6][7]
-
Body Protection: A lab coat.[6]
-
Respiratory Protection: Not typically required when handling small quantities of the solid in a well-ventilated area. However, if you are working with larger quantities or there is a risk of generating dust, a respirator may be necessary.[6] All handling should be performed in a chemical fume hood.[6]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experimentation.
Issue 1: Inconsistent or Non-reproducible Experimental Results
This is often the first sign of a problem with compound integrity.
Caption: Workflow for preparing a stock solution.
V. Incompatibilities and Degradation Pathways
Understanding what can cause your compound to degrade is key to preventing it.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions. [5]* Heat: Exposure to extreme heat can cause decomposition, releasing toxic gases such as hydrogen chloride, nitrogen oxides, and potentially phosgene. [5][8]* Hydrolysis: As a chlorinated heterocyclic compound, it is susceptible to hydrolysis, especially in the presence of strong acids or bases. This would lead to the replacement of one or both chlorine atoms with hydroxyl groups.
VI. References
-
This compound. (n.d.). Amerigo Scientific. Retrieved January 9, 2026, from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved January 9, 2026, from [Link]
Sources
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Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution on Quinazolines
Welcome to the technical support center for nucleophilic substitution on quinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in these critical synthetic transformations. The quinazoline scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization is key to discovering novel therapeutics.[1][2][3] This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a low yield or failing to proceed. What are the primary factors to investigate?
Low yields in nucleophilic aromatic substitution (SNAr) on quinazolines are a common issue, often stemming from suboptimal reaction conditions. The key is to systematically evaluate the solvent, base, temperature, and reactant properties.
Causality-Driven Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The solvent's role extends beyond just dissolving reactants; it influences solubility, reaction rates, and even the reaction pathway.[4] Polar aprotic solvents are generally the preferred choice for SNAr reactions as they can solvate the cationic species without interfering with the nucleophile.
-
Insight: In some quinazoline syntheses, highly polar solvents like DMF and DMSO have been shown to produce excellent yields, while non-polar solvents like toluene or THF can be ineffective.[4] If you are using a non-polar solvent and observing poor results, a switch to a polar aprotic or even a polar protic solvent like ethanol could be beneficial.[4]
-
-
Assess the Base Strength and Type: A base is often crucial for deprotonating the nucleophile or neutralizing the HCl generated during the reaction, particularly when using amine nucleophiles.[5]
-
Weak Base: If the reaction is sluggish, the base may be too weak to facilitate the reaction efficiently. Consider switching to a stronger base. For example, if sodium carbonate (Na₂CO₃) is ineffective, potassium carbonate (K₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA) might be more successful.[4][5]
-
Excess Nucleophile as Base: In some cases, an excess of the amine nucleophile can act as both the reactant and the base.[5] This is a viable strategy but requires careful stoichiometry control to avoid side reactions.
-
-
Optimize the Reaction Temperature: SNAr reactions on heteroaromatic systems are often temperature-sensitive.
-
Insufficient Temperature: If the reaction is not proceeding, a gradual increase in temperature while monitoring by TLC or LC-MS is a logical step. Many quinazoline substitutions require elevated temperatures to proceed at a reasonable rate.[4][6]
-
Excessive Temperature: Conversely, if you observe decomposition of your starting material or product, the temperature may be too high.
-
-
Check Reactant Solubility: Poor solubility of either the quinazoline substrate or the nucleophile is a frequent cause of low yields.[4] Ensure all components are soluble in the chosen solvent at the reaction temperature. If not, a different solvent system is required.
Q2: I'm getting a mixture of C2 and C4 substituted isomers. How can I improve regioselectivity for the C4 position?
This is one of the most critical challenges in the functionalization of di-substituted quinazolines, such as 2,4-dichloroquinazoline. The inherent electronic properties of the quinazoline ring dictate that the C4 position is significantly more reactive towards nucleophiles than the C2 position under kinetic control.[1][7]
Key Principles of Regioselectivity:
-
Electronic Activation: The C4 carbon is more electron-deficient and thus more susceptible to nucleophilic attack.[1] Density Functional Theory (DFT) calculations have confirmed that the C4 position has a higher LUMO coefficient and a lower activation energy for nucleophilic attack.[1]
-
Reaction Conditions: Mild conditions strongly favor substitution at the C4 position. Harsher conditions, such as higher temperatures and longer reaction times, are typically required to achieve substitution at the less reactive C2 position.[6][7]
Strategies for Enhancing C4 Selectivity:
-
Lower the Reaction Temperature: This is the most effective way to favor the kinetically preferred C4 product. Reactions are often run at temperatures ranging from 0-5 °C to room temperature to maximize C4 selectivity.[7]
-
Control Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at lower temperatures, can sometimes lead to the formation of the C2-substituted byproduct.
-
Choice of Nucleophile: While a wide range of primary and secondary amines (aliphatic, benzylic, and anilines) consistently show regioselectivity for the C4 position, highly reactive or sterically unhindered nucleophiles might show reduced selectivity under certain conditions.[2][5]
Workflow for Optimizing C4 Regioselectivity
Caption: Troubleshooting workflow for improving C4 regioselectivity.
Q3: My goal is to substitute the C2 position. What experimental approach should I take?
Achieving selective substitution at the C2 position typically requires a two-step approach or more forcing reaction conditions, given its lower reactivity compared to C4.[6][7]
Method 1: Sequential Substitution (Recommended)
-
Step 1: C4 Substitution: First, perform a selective nucleophilic substitution at the more reactive C4 position using your desired nucleophile under mild conditions, as described in Q2. This will yield a 2-chloro-4-substituted-quinazoline intermediate.[2]
-
Step 2: C2 Substitution: Subject the 2-chloro intermediate to a second nucleophilic substitution. This step will require harsher conditions to replace the chlorine at the C2 position. This may involve:
-
Higher Temperatures: Refluxing in a high-boiling solvent like isopropanol or DMF is common.[7]
-
Stronger Nucleophile/Base: A higher concentration of the nucleophile or a stronger base might be necessary.
-
Metal Catalysis: In some challenging cases, transition-metal catalysts may be required to facilitate C2 functionalization.[6]
-
Method 2: Direct Substitution under Forcing Conditions
While less common and harder to control, attempting a direct di-substitution on a 2,4-dichloroquinazoline with a large excess of the nucleophile at high temperatures can yield the 2,4-disubstituted product. However, this often leads to mixtures and is not the preferred method for clean, selective synthesis.
Q4: My starting material is decomposing, or I'm seeing unexpected byproducts. What could be the cause?
Degradation and side-product formation can derail a synthesis. The quinazoline ring, while aromatic, is susceptible to certain reactions, especially under harsh conditions.
Potential Causes and Solutions:
-
Hydrolysis of the Leaving Group: Haloquinazolines can be susceptible to hydrolysis, especially in the presence of water under acidic or alkaline conditions, leading to the formation of quinazolinones.
-
Solution: Ensure you are using anhydrous solvents and reagents. If your nucleophile is a salt (e.g., hydrochloride), the reaction may require a base to neutralize the acid generated, which could otherwise catalyze hydrolysis.
-
-
High Temperatures: As mentioned, excessive heat can cause decomposition of either the starting materials or the desired product.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Strongly Basic or Acidic Conditions: Extreme pH can lead to ring-opening or other unwanted side reactions.[8]
-
Solution: Use the mildest base necessary to achieve the desired transformation. Avoid strong acids unless a specific catalytic effect is required and has been documented for your reaction type.
-
Data Summary: Common Solvents and Bases
| Parameter | Type | Examples | Typical Application Notes |
| Solvent | Polar Aprotic | DMF, DMSO, Acetonitrile | Generally good choices for SNAr, promote solubility and reaction rates.[4] |
| Polar Protic | Ethanol, Isopropanol, Water | Can be effective, but may also act as a competing nucleophile (hydrolysis/alcoholysis). Often used at higher temperatures.[4][7] | |
| Non-Polar | Toluene, THF | Often ineffective for SNAr on quinazolines, leading to low yields.[4] | |
| Base | Inorganic | K₂CO₃, Cs₂CO₃, NaOAc | Common, cost-effective choices. Strength varies (Cs₂CO₃ > K₂CO₃ > NaOAc).[4][5] |
| Organic | DIPEA, Et₃N (Triethylamine) | Soluble in organic solvents, often used to scavenge HCl. Can be sterically hindered (DIPEA) to reduce side reactions.[5] |
Q5: How can I definitively confirm the structure of my product and verify the regioselectivity?
Assuming the regiochemistry of your product without proper analytical confirmation is a significant pitfall.[1] While C4 substitution is generally favored, experimental verification is crucial for scientific integrity.
Recommended Analytical Techniques:
-
2D-NMR Spectroscopy: This is the most powerful method for unambiguous structure determination.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between protons on the benzene ring (e.g., H5) and the carbons of the pyrimidine ring (C4). A correlation between H5 and the carbon bearing the new substituent can confirm C4 substitution.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between protons. For example, a NOESY correlation between a proton on your newly introduced substituent and a proton on the quinazoline ring (like H5) can help assign the position of substitution.
-
-
X-Ray Crystallography: If you can grow a suitable crystal, this technique provides absolute proof of structure and regiochemistry.
-
Comparison to Literature Data: If the compound has been synthesized before, a direct comparison of NMR, IR, and MS data to a reputable literature source can provide strong evidence of the structure.
Analytical Workflow Diagram
Caption: Recommended workflow for structural verification of substituted quinazolines.
References
- StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- de Paula, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Zahorán, S., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances.
- Al-Ostoot, F. H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Wikipedia. (n.d.). Quinazoline.
- Chemistry LibreTexts. (2021). Hydrolysis Reactions.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- de Paula, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Derivatatization of 2,4-Dichloroquinazoline
Welcome to the comprehensive technical support guide for optimizing reaction conditions in the derivatization of 2,4-dichloroquinazoline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of quinazoline chemistry.
Introduction: The Significance of 2,4-Dichloroquinazoline in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2,4-dichloroquinazoline is a pivotal intermediate, offering two reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse libraries of bioactive compounds.[3][4] However, controlling the regioselectivity and achieving optimal yields during derivatization can be challenging. This guide provides practical, experience-driven insights to overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloroquinazoline more reactive towards nucleophiles than the C2 position?
This is a fundamental aspect of 2,4-dichloroquinazoline chemistry. The preferential substitution at the C4 position under mild conditions is well-documented.[3][5] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[3][6] This inherent electronic property dictates the regioselectivity, allowing for a stepwise derivatization strategy. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation.[3]
Q2: What are the most common side reactions to be aware of during the derivatization of 2,4-dichloroquinazoline?
Several side reactions can compete with the desired substitution, leading to reduced yields and complex product mixtures. Key side reactions include:
-
Hydrolysis: In the presence of water, 2,4-dichloroquinazoline can hydrolyze to form quinazolinone derivatives. It is crucial to use anhydrous solvents and reagents to minimize this pathway.
-
Disubstitution: If the reaction conditions are too harsh or the reaction time is prolonged, undesired disubstitution can occur, where the nucleophile attacks both the C2 and C4 positions.
-
Formation of byproducts: Depending on the nucleophile and reaction conditions, other side products may form. For example, when using amine nucleophiles, self-condensation or other side reactions can occur.[7]
Q3: How does the choice of solvent impact the reaction outcome?
The solvent plays a critical role in influencing reactant solubility, reaction rate, and even the reaction pathway.[7][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice as they can effectively solvate the reactants and intermediates, facilitating the SNAr reaction.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): While sometimes used, these solvents can also act as nucleophiles, leading to undesired side products. However, in some cases, they can promote the desired reaction.[5]
-
Non-Polar Solvents (e.g., Toluene, THF): These are generally less effective for SNAr reactions involving charged intermediates, as they cannot stabilize them as effectively as polar solvents.[7][8]
Q4: What is the role of a base in these reactions, and how do I choose the right one?
A base is often required to neutralize the HCl generated during the substitution reaction and, in some cases, to deprotonate the nucleophile, increasing its reactivity. The choice of base depends on the strength of the nucleophile and the reaction conditions.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaH): These are commonly used and are effective in many cases. The choice between them often depends on solubility and reactivity.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are often used when a milder, non-nucleophilic base is required. They are soluble in most organic solvents, which can be an advantage.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Reactant Quality | Verify the purity of 2,4-dichloroquinazoline and the nucleophile using techniques like NMR or melting point analysis. | Impurities can inhibit the reaction or lead to the formation of side products.[7] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC or LC-MS. | Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[8] |
| Inappropriate Solvent | If using a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO. Ensure all reactants are soluble in the chosen solvent at the reaction temperature. | Polar aprotic solvents are better at stabilizing the charged intermediates in SNAr reactions, thus accelerating the reaction rate.[7][8] |
| Incorrect Base Strength or Amount | If using a weak base, consider a stronger one. Ensure at least a stoichiometric amount of base is used to neutralize the generated HCl. | Incomplete neutralization of acid can protonate the nucleophile, reducing its reactivity. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Over-reaction (Disubstitution) | Reduce the reaction temperature and/or time. Monitor the reaction closely by TLC or LC-MS to stop it once the monosubstituted product is maximized. | The C2 position becomes more susceptible to attack at higher temperatures and longer reaction times.[3] |
| Hydrolysis | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Moisture will lead to the formation of quinazolinone byproducts. |
| Side reactions of the nucleophile | If using a primary amine, consider protecting it if it has other reactive functional groups. Use a less reactive nucleophile if possible. | Complex nucleophiles can undergo self-condensation or other undesired reactions under the reaction conditions. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Product is highly polar and remains in the aqueous phase during workup. | Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. | The solubility of ionizable compounds is highly pH-dependent. |
| Product co-elutes with starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography by testing different solvent polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Proper chromatographic conditions are essential for achieving good separation. |
| Product is unstable on silica gel. | Minimize the time the product is on the silica gel column. Consider alternative purification methods like recrystallization or preparative HPLC. | Some compounds can degrade on acidic silica gel. |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution at the C4-Position
This protocol provides a general starting point for the selective substitution at the C4 position of 2,4-dichloroquinazoline.
Materials:
-
2,4-dichloroquinazoline
-
Nucleophile (e.g., an amine or an alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Base (e.g., K₂CO₃ or TEA)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.0-1.2 eq).
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction temperatures range from room temperature to 80 °C.[3]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Disubstitution
This protocol is for the synthesis of 2,4-disubstituted quinazolines.
Materials:
-
2,4-dichloroquinazoline or a 4-substituted-2-chloroquinazoline
-
Nucleophile (e.g., an amine)
-
High-boiling point polar aprotic solvent (e.g., DMF or NMP)
-
Base (e.g., K₂CO₃ or NaH)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of the starting quinazoline (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (2.0-2.5 eq).
-
Add the base (2.5-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (typically >100 °C) and monitor by TLC or LC-MS.[3] Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway: Stepwise Derivatization
Caption: Stepwise nucleophilic aromatic substitution on 2,4-dichloroquinazoline.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Summary of Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the derivatization of 2,4-dichloroquinazoline based on literature precedents.
| Substitution Pattern | Typical Nucleophiles | Solvent | Base | Temperature (°C) | Reference |
| C4-Monosubstitution | Amines, Anilines, Alcohols | DMF, Acetonitrile, Ethanol | K₂CO₃, TEA, DIPEA | 25 - 80 | [3][5] |
| C2,4-Disubstitution | Amines | DMF, NMP, Dioxane | K₂CO₃, NaH | >100 or Microwave | [3][10] |
Conclusion
The derivatization of 2,4-dichloroquinazoline is a versatile and powerful tool for the synthesis of novel bioactive molecules. A thorough understanding of the underlying reaction mechanisms and the influence of various reaction parameters is key to success. This guide provides a solid foundation for optimizing your reaction conditions and troubleshooting common issues. By systematically addressing factors such as reactant purity, solvent choice, temperature, and base selection, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.
References
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). National Center for Biotechnology Information.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
- Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021). Taylor & Francis Online.
- Khan, F.-R. N., et al. (2021). Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
- Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001). ACS Publications.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021.
- (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram. (n.d.). ResearchGate.
- Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (2020). Semantic Scholar.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate.
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). National Center for Biotechnology Information.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). National Center for Biotechnology Information.
- Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.). Syngene International Ltd.
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). National Center for Biotechnology Information.
- Synthetic method of 2,4-dichloroquinazoline derivative. (2012). Google Patents.
- Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (2022). ResearchGate.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2019). Frontiers in Chemistry.
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). National Center for Biotechnology Information.
- Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry. (2013). PubMed.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate.
- Preparation of 2,4-dichloroquinazoline. (2009). Google Patents.
- Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. (2021). ProQuest.
- Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2018). Royal Society of Chemistry.
- Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.). ResearchGate.
- New[5][8][9]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2021). National Center for Biotechnology Information.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate.
Sources
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- 2. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important heterocyclic intermediate. Our goal is to equip you with the expertise and validated methods necessary to achieve high purity and ensure the integrity of your subsequent research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves the chlorination of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1] Understanding the potential contaminants is the first step in devising an effective purification strategy.
Common Impurity Classes:
-
Unreacted Starting Material: Residual 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a frequent impurity, resulting from an incomplete reaction. Due to its significantly different polarity (it is much more polar), it is generally easy to remove.
-
Incomplete Chlorination By-products: The most challenging impurities are often the monochlorinated intermediates. These include 2-chloro-4-hydroxy-5,6,7,8-tetrahydroquinazoline and 4-chloro-2-hydroxy-5,6,7,8-tetrahydroquinazoline. Their structural similarity to the final product can make separation difficult.
-
Hydrolysis Products: The dichloro groups on the quinazoline ring are susceptible to hydrolysis, especially during aqueous workup. This can regenerate the monochloro-hydroxy species or even the starting dione, complicating the impurity profile post-reaction.[2]
-
Reagent-Derived Impurities: Residual phosphorus-based compounds from the chlorinating agent (e.g., POCl₃) can persist. A proper aqueous quench and workup are critical for their removal.
-
Solvent Adducts and Oligomers: Under harsh reaction conditions (e.g., high temperatures), side reactions can lead to the formation of colored, high-molecular-weight by-products.
Q2: Which analytical techniques are best for assessing the purity of my sample and identifying unknown impurities?
A2: A multi-technique approach is essential for robust purity assessment and impurity identification. No single method provides a complete picture.
| Analytical Technique | Primary Use & Rationale |
| Thin-Layer Chromatography (TLC) | Rapid, Qualitative Analysis: Excellent for monitoring reaction progress and for developing a solvent system for column chromatography. The significant polarity difference between the product and key impurities (like the starting dione) makes them easily distinguishable. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment: The gold standard for determining the precise purity of your final compound. A well-developed reversed-phase HPLC method can resolve closely related impurities, such as monochloro intermediates, from the desired product.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification: Provides the molecular weight of impurities separated by the LC. This is the most powerful tool for tentatively identifying by-products, such as confirming the presence of monochloro species (M+H of ~185.6) versus the dichloro product (M+H of ~203.1).[1][3] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural Confirmation & Purity Check: Confirms the structure of the final product and can detect impurities if they are present in significant amounts (>1-5%). The proton signals of the tetrahydro- portion of the molecule are key indicators.[1] |
For regulatory or GMP applications, developing and validating a quantitative HPLC method is mandatory for accurate impurity profiling.[4]
Part 2: Troubleshooting Guide for Purification Challenges
This section provides a structured, cause-and-effect approach to solving specific problems you may encounter during purification.
Problem 1: My crude product contains significant amounts of the starting dione.
-
Probable Cause 1: Incomplete Reaction. The chlorination reaction may not have gone to completion. This can be due to insufficient heating, inadequate reaction time, or degradation of the chlorinating agent.
-
Probable Cause 2: Premature Hydrolysis. The desired dichloro product may have hydrolyzed back to the dione during the aqueous workup, especially if the mixture was not kept sufficiently cold or if the pH fluctuated.
-
Solution Workflow:
-
Expert Insight: An acid-base liquid-liquid extraction is highly effective here. The starting dione is weakly acidic and will be deprotonated by a mild base like sodium hydroxide or carbonate, partitioning it into the aqueous layer. The desired dichloro-product, being non-acidic, will remain in the organic layer. This is often sufficient to remove the bulk of this impurity before attempting chromatography.
Problem 2: HPLC/LC-MS analysis shows a monochloro-hydroxy impurity that is difficult to separate.
-
Probable Cause: Incomplete Chlorination or Hydrolysis. This is the most common and challenging scenario. The monochloro intermediate has a polarity very close to the final product, making separation by standard methods difficult.
-
Solution: High-Resolution Column Chromatography. This is a situation where meticulous column chromatography is non-negotiable. Success hinges on optimizing the separation conditions.
-
Develop the Eluent System with TLC: Test various solvent mixtures. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate or dichloromethane. [5]The goal is to find a ratio that gives a clear separation (ΔRf > 0.2) between the product and the impurity spot on the TLC plate.
-
Use High-Quality Silica: Employ high-purity silica gel (230-400 mesh) for the best resolution. [6] 3. Optimize Column Loading: Do not overload the column. A common rule of thumb is a silica-to-crude ratio of at least 50:1 by weight. [5]Adsorb the crude product onto a small amount of silica gel ("dry loading") before adding it to the column; this results in a much sharper separation band compared to loading in a solution.
-
Run a Gradient Elution (If Necessary): If an isocratic system (constant solvent ratio) fails to provide adequate separation, a shallow gradient elution can be employed. Start with a low polarity mixture to elute the desired, less polar dichloro-product, then gradually increase the polarity to wash out the more polar monochloro-impurity. [6]
-
Problem 3: My final product is a persistent yellow or brown solid, even after initial purification.
-
Probable Cause: High-Molecular-Weight By-products. These colored impurities often arise from polymerization or degradation pathways under the harsh conditions of the chlorination reaction. They are typically non-volatile and may have a range of polarities.
-
Solution 1: Recrystallization. This is the preferred method for removing small amounts of colored impurities from a crystalline solid. The principle is that the impurities will remain in the solvent (mother liquor) while the pure compound crystallizes out.
-
Solvent Selection is Key: The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents such as ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
Protocol: See the detailed protocol in Part 3.
-
-
Solution 2: Activated Charcoal Treatment. If recrystallization alone does not remove the color, you can add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the large, colored impurity molecules.
-
Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield. You must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for separating the target compound from closely related impurities like monochloro species. [5][7]
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Insert a small plug of glass wool or cotton at the bottom and cover it with a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or an automated fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp (254 nm).
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent by rotary evaporation to yield the purified solid.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for removing trace impurities and color to obtain a high-purity, crystalline final product. [8]
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of your product in different solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate). The ideal solvent will fully dissolve the product when boiling but cause it to precipitate upon cooling to room temperature or 0°C.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal (a spatula tip is often enough).
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration (Crucial if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This removes the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review.
- Supplementary Material (DOCX). (n.d.). ResearchGate.
- CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (n.d.). Google Patents.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (n.d.). Publons.
- Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023). Semantic Scholar.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (2019). Organic Syntheses.
- This compound | 1127-85-1. (n.d.). ChemicalBook.
- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. (n.d.). Benchchem.
Sources
- 1. This compound | 1127-85-1 [chemicalbook.com]
- 2. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Byproduct Analysis in 2,4-Dichloroquinazoline Reactions
Welcome to the technical support center for byproduct analysis in reactions involving 2,4-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the formation and identification of byproducts in the chemical synthesis of quinazoline derivatives.
Introduction
2,4-Dichloroquinazoline is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Its reactivity is dominated by nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. While these reactions are generally regioselective, the formation of byproducts can significantly impact reaction yield, purity of the final product, and downstream applications. This guide provides in-depth technical assistance to help you identify, minimize, and troubleshoot common byproducts encountered during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Unexpected Precipitation or Low Yield of the Desired 4-Substituted Product with a More Polar Byproduct
Scenario: You are performing a nucleophilic substitution at the C4 position of 2,4-dichloroquinazoline with an amine or alcohol nucleophile in a polar solvent like THF or ethanol. You observe a lower than expected yield of your desired 2-chloro-4-substituted quinazoline and the formation of a significant amount of a more polar byproduct, which may precipitate from the reaction mixture.
Possible Cause: Hydrolysis of 2,4-dichloroquinazoline or the C4-substituted intermediate to form quinazolinone derivatives.
Troubleshooting Workflow:
Experimental Protocol: Byproduct Identification
-
Isolation:
-
If the byproduct has precipitated, filter the reaction mixture and wash the solid with a small amount of cold solvent.
-
If the byproduct is soluble, perform a column chromatography to separate it from the desired product and starting material.
-
-
LC-MS Analysis:
-
Dissolve a small sample of the isolated byproduct in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an LC-MS system.
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the hydrolyzed product. For instance, the hydrolysis of 2,4-dichloroquinazoline would yield 4-chloro-2-quinazolone or 2-chloro-4-quinazolone, both with a molecular weight of approximately 180.6 g/mol .
-
-
NMR Spectroscopy:
-
Acquire a 1H NMR spectrum of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d6).
-
Expected Result: The presence of a broad singlet corresponding to an N-H proton, which is absent in the starting 2,4-dichloroquinazoline, is a strong indicator of a quinazolinone structure.
-
Corrective Actions to Minimize Hydrolysis:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Employing techniques such as distilling solvents over a drying agent or using commercially available anhydrous solvents is crucial.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]
-
Temperature Control: In some cases, running the reaction at a lower temperature can disfavor the hydrolysis side reaction.
Issue 2: Formation of a Disubstituted Byproduct in a Monosubstitution Reaction
Scenario: You are aiming to synthesize a monosubstituted 2-chloro-4-aminoquinazoline, but you observe the formation of a significant amount of a less polar byproduct, which you suspect is the 2,4-diaminoquinazoline.
Possible Cause: The reaction conditions are too harsh, or the reaction time is too long, leading to the substitution of the second chlorine atom. The reactivity of the second chlorine at the C2 position is generally lower than at C4, but substitution can occur under more forcing conditions.[4][5]
Troubleshooting Steps:
-
Reaction Monitoring:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS at regular intervals. This will help you determine the optimal time to quench the reaction before significant disubstitution occurs.
-
-
Temperature Optimization:
-
The substitution at the C4 position is often facile and can occur at room temperature or slightly elevated temperatures.[6] The substitution at the C2 position typically requires higher temperatures.[5] Therefore, lowering the reaction temperature can significantly improve the selectivity for monosubstitution.
-
-
Stoichiometry Control:
-
Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile. Using a large excess of the nucleophile will drive the reaction towards disubstitution.
-
Table 1: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloroquinazoline
| Position | Relative Reactivity | Typical Reaction Conditions for Monosubstitution |
| C4 | More reactive | Room temperature to mild heating (e.g., 40-60 °C)[4][7] |
| C2 | Less reactive | Higher temperatures (e.g., reflux) or longer reaction times[4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloroquinazoline generally more reactive towards nucleophiles than the C2 position?
The higher reactivity of the C4 position is a well-documented phenomenon and can be explained by electronic factors.[7][8] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[7][8] This results in a lower activation energy for the nucleophilic attack at C4 compared to C2, leading to the observed regioselectivity.[7]
Q2: What are some common byproducts from the synthesis of 2,4-dichloroquinazoline itself?
The synthesis of 2,4-dichloroquinazoline typically involves the chlorination of quinazoline-2,4-dione with reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[9][10] Incomplete chlorination can lead to the presence of 2-chloro-4-hydroxyquinazoline or 4-chloro-2-hydroxyquinazoline as impurities in the starting material. These impurities can then react with nucleophiles in subsequent steps, leading to undesired byproducts.
Q3: How can I best analyze my reaction mixture for potential byproducts?
A combination of chromatographic and spectroscopic techniques is generally the most effective approach.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent technique for monitoring the progress of the reaction and quantifying the relative amounts of starting material, product, and byproducts.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of byproducts by providing molecular weight information.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are powerful tools for the unambiguous structural elucidation of isolated byproducts.[7]
Q4: Can the choice of solvent influence byproduct formation?
Absolutely. The solvent can play a critical role in the reaction outcome.
-
Polar Protic Solvents (e.g., ethanol, water): While often used for their solvating power, they can also act as nucleophiles, leading to solvolysis byproducts (e.g., alkoxy or hydroxy derivatives).[14][15]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are generally good choices for SNAr reactions as they can solvate the intermediates and often lead to cleaner reactions.[14][16] However, they must be anhydrous to prevent hydrolysis.
-
Non-Polar Solvents (e.g., toluene, dioxane): These can also be used, particularly for reactions with less polar nucleophiles.[5][14]
References
- Benchchem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
- Benchchem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
- StackExchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- RSC Publishing. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Google Patents. (2009). CN101475537A - Preparation of 2,4-dichloroquinazoline.
- PMC. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC - NIH.
- ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline.
- StackExchange. (2024).
- ACS. (2025). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025.
- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1)
- ChemicalBook. 2,4-Dichloroquinazoline synthesis. ChemicalBook.
- Benchchem.
- PMC. (2020).
- PubMed. (1984).
- Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal.
- ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
- ResearchGate. Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)....
- Google Patents. (2012). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
- PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
- ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives.
- ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- ResearchGate. Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
- PubChem. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886. PubChem.
- Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity.
- Wiley-VCH. (2020). Recent Achievements in Organic Reactions in Alcohols. Wiley-VCH.
- ChemicalBook. (2025). 2,4-Dichloroquinazoline | 607-68-1. ChemicalBook.
- ChemScene. 607-68-1 | 2,4-Dichloroquinazoline. ChemScene.
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- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Regioselectivity in Dichloroquinazoline Reactions
Welcome to the technical support center for handling regioselectivity in dichloroquinazoline reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing the quinazoline scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution on 2,4-dichloroquinazoline preferentially occur at the C4 position under mild conditions?
This pronounced regioselectivity is a well-documented phenomenon rooted in the electronic properties of the quinazoline ring system.[1][2][3] The carbon atom at the C4 position is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4]
Causality Explained:
-
Electronic Factors: Density Functional Theory (DFT) calculations have revealed that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][2] This indicates that the C4 position is the more favorable site for interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile. This orbital-driven reactivity is a key determinant of the regioselectivity.
-
Activation Energy: The activation energy required for a nucleophile to attack the C4 position is calculated to be lower than that for the C2 position.[1][2] This lower kinetic barrier means the reaction proceeds much faster at C4.
-
Resonance Stabilization: The intermediate formed during nucleophilic attack at C4 (a Meisenheimer complex) is effectively stabilized through resonance, involving the adjacent nitrogen atom (N3). This stabilization of the transition state further favors the C4 substitution pathway.[5]
While the C2 carbon is situated between two electron-withdrawing nitrogen atoms, which would suggest high electrophilicity, the frontier orbital influence and lower activation energy make the C4 position the kinetically favored site for the first substitution.[3]
Q2: I am trying to synthesize a 2-substituted-4-chloroquinazoline, but I am consistently getting the 4-substituted product. What am I doing wrong?
This is a classic challenge in quinazoline chemistry. Achieving selective substitution at the C2 position requires overcoming the intrinsic reactivity preference for C4. Direct C2 substitution in the presence of a C4 chlorine is difficult and often requires more forcing conditions.
Troubleshooting Steps & Key Considerations:
-
Reaction Conditions are Crucial: Selective C2 substitution typically requires harsher reaction conditions compared to C4 substitution. This includes higher temperatures (often above 100 °C), longer reaction times, and sometimes microwave irradiation to provide the necessary activation energy.[2][6]
-
Protecting/Blocking the C4 Position: A more reliable strategy is to first substitute the C4 position with a group that can be removed later or a group that deactivates it sufficiently to allow for C2 substitution. A more advanced technique involves a "sulfonyl group dance," where a sulfonyl group is first introduced at C4, which then facilitates a subsequent C2 substitution.[7][8]
-
Solvent Choice: The choice of solvent can influence reactivity. For C2 substitution, less nucleophilic amines have shown selectivity in acetonitrile (MeCN).[7] In some cases, non-polar solvents like chloroform (CHCl₃) have been used to achieve C2 selectivity when the C4 position is occupied by a suitable group.[7][8]
-
Nature of the Nucleophile: Less reactive or sterically hindered nucleophiles might show a different selectivity profile, but generally, the electronic preference of the quinazoline ring dominates.
Q3: What are the typical reaction conditions for achieving selective C4 substitution?
Achieving selective C4 substitution is generally straightforward due to the inherent reactivity of the 2,4-dichloroquinazoline scaffold.[1][2][3]
General Protocol for C4-Selective Amination:
-
Nucleophiles: A wide range of primary and secondary amines (aliphatic, benzylic, anilines) can be used.[3]
-
Solvents: Polar protic solvents like ethanol or 2-propanol are common. Polar aprotic solvents such as acetonitrile, THF, DMF, and DMSO are also effective.[1][9]
-
Temperature: Reactions are often run at room temperature or slightly elevated temperatures (e.g., 80-82 °C).[1] With highly reactive nucleophiles, cooling to 0-5 °C can be used to control the reaction.[5]
-
Base: Often, an excess of the amine nucleophile is used to act as both the reactant and a base to neutralize the HCl byproduct.[2] Alternatively, a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be added.
The table below summarizes typical conditions for selective C4 substitution.
| Parameter | Condition | Rationale | Reference |
| Solvent | Ethanol, 2-Propanol, Acetonitrile | Good solubility for reactants, facilitates reaction. | [1] |
| Temperature | 0 °C to 82 °C | Mild conditions are sufficient for C4 substitution. | [1][5] |
| Base | Excess Amine or NEt₃ | Neutralizes HCl byproduct. | [2] |
| Reaction Time | 2 to 24 hours | Dependent on nucleophile reactivity and temperature. | [1][5] |
Troubleshooting Guide
Issue 1: Low Yield of the Desired Monosubstituted Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | * Monitor the reaction closely using TLC. An incomplete reaction is a common issue.[10] * Increase the reaction temperature. If the reaction is sluggish at room temperature, gently heat the mixture. * Extend the reaction time. Some less reactive nucleophiles may require longer times. |
| Formation of Disubstituted Product | * Control stoichiometry. Use only a slight excess (e.g., 1.1 equivalents) of the nucleophile. * Lower the reaction temperature. This will further favor the kinetically preferred C4 monosubstitution. * Slow addition of the nucleophile. Adding the nucleophile dropwise can help prevent localized high concentrations that might lead to disubstitution. |
| Poor Reactant Solubility | * Change the solvent. If your starting material or nucleophile is not fully dissolved, the reaction will be slow.[9] Consider switching to a solvent like DMF or DMSO for better solubility.[9] |
| Product Lost During Workup | * Check the aqueous layer. Your product might have some water solubility.[11] * Ensure proper pH during extraction. The protonated form of an aminoquinazoline will be water-soluble. Make sure your aqueous layer is basic before extracting with an organic solvent. |
Issue 2: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Chloroquinazoline | * Ensure anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). Water can act as a nucleophile, leading to the formation of quinazolinone byproducts. |
| Reaction with Solvent | * Choose an inert solvent. Solvents like methanol or ethanol can potentially act as nucleophiles at higher temperatures. If this is suspected, switch to an aprotic solvent like THF, DMF, or acetonitrile. |
| Decomposition of Starting Material or Product | * Avoid excessively high temperatures. If you are attempting a C2 substitution with high heat, be aware that decomposition can occur.[10] Monitor the reaction for the appearance of baseline material or spots on the TLC plate that do not correspond to the starting material or product. |
Experimental Protocols & Workflows
Protocol 1: Selective Synthesis of a 4-Amino-2-chloroquinazoline
This protocol details a general method for the selective substitution at the C4 position.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent (e.g., 2-propanol, 10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a base such as triethylamine (1.5 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-amino-2-chloroquinazoline derivative.
Workflow for Achieving C2 Selectivity
Achieving C2 selectivity often requires a multi-step approach or carefully controlled conditions. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for C2-selective substitution.
Mechanism of Regioselective SNAr on 2,4-Dichloroquinazoline
The following diagram illustrates the mechanistic preference for C4 substitution.
Caption: Energetic preference for C4 vs. C2 nucleophilic attack.
References
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). [Link]
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). National Institutes of Health (NIH). [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health (NIH). [Link]
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). MDPI. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]
- Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journals. [Link]
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2012).
- Synthesis of 4-chloroquinazoline. PrepChem.com. [Link]
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2014).
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2012).
- Predicting Regioselectivity in Nucleophilic Arom
- How to Troubleshoot a Reaction. University of Rochester. [Link]
- How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]
- SN2 nucleophilic substitution reaction push and pull transition state. (2024). Chemistry Stack Exchange. [Link]
- How To: Troubleshoot a Reaction. University of Rochester. [Link]
- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. [Link]
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- 11. How To [chem.rochester.edu]
Technical Support Center: Monitoring the Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline by Thin-Layer Chromatography (TLC)
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. Our focus is to provide practical, in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC). As a rapid, cost-effective, and powerful analytical tool, mastering TLC is essential for optimizing reaction conditions and ensuring product purity.
The Reaction at a Glance: Synthesis of this compound
The target compound, this compound, is commonly synthesized from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃)[1]. This reaction involves the conversion of the dione starting material into the dichlorinated product. Monitoring the disappearance of the starting material and the appearance of the product is crucial for determining the reaction's endpoint.
Caption: Decision tree for troubleshooting common TLC problems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase for my reaction?
A1: Selecting the mobile phase (eluent) is crucial for good separation. [2]A common starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. [3] Step-by-Step Guide to Mobile Phase Selection:
-
Start with a mid-polarity mixture: A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. [3]2. Spot your starting material: On a TLC plate, spot your starting material, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.
-
Develop the plate: Place the plate in a chamber with your chosen solvent system.
-
Analyze the result:
-
If the spot remains at the baseline, your solvent system is not polar enough. Increase the amount of ethyl acetate.
-
If the spot moves to the top of the plate with the solvent front, your system is too polar. Increase the amount of hexane.
-
-
Optimize for an Rf of 0.2-0.4: Adjust the solvent ratio until your starting material has an Rf value between 0.2 and 0.4. This range typically provides the best separation for reaction monitoring.
Q2: How do I use TLC to know when my reaction is complete?
A2: TLC is an excellent tool for tracking the progress of your reaction. The key is to compare the starting material, the reaction mixture, and a "co-spot" on the same plate. [4] Protocol for Reaction Monitoring:
-
Prepare your TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture). [3][4]2. Spot the plate:
-
In the "SM" lane, spot a dilute solution of your starting material.
-
In the "Rxn" lane, spot a sample taken directly from your reaction mixture.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. [4]3. Develop and visualize: Run the TLC in your optimized mobile phase and visualize the spots.
-
-
Interpret the results:
-
As the reaction proceeds, you should see the spot for the starting material in the "Rxn" lane decrease in intensity.
-
A new spot, corresponding to your product (this compound), will appear and intensify. Since the product is generally less polar than the dione starting material, it should have a higher Rf value.
-
The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane. [3]The co-spot helps to confirm this, as you can clearly distinguish the starting material from the product.
-
Caption: Workflow for monitoring a reaction with TLC.
Q3: My starting material and product spots are very close together. How can I improve the separation?
A3: Poor resolution between spots can be challenging. Here are some strategies to improve separation:
-
Fine-tune the mobile phase: Small adjustments to the solvent ratio can have a significant impact on separation. Try varying the polarity in small increments.
-
Try a different solvent system: If hexane/ethyl acetate doesn't provide adequate separation, consider other solvent systems. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity. [5]* Use a different stationary phase: While most TLC is done on silica gel, other stationary phases are available, such as alumina or reverse-phase plates. [5]For your specific compounds, alumina might offer different selectivity.
Q4: What are the best methods for visualizing the spots?
A4: Since quinazoline derivatives often have conjugated systems, they are typically UV-active.
-
UV Light: This is the most common and non-destructive method. Commercial TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm). [6]A UV-active compound will quench this fluorescence and appear as a dark spot. [6][7]* Iodine Chamber: A simple and effective method is to place the dried TLC plate in a sealed chamber with a few crystals of iodine. [6]Organic compounds will absorb the iodine vapor and appear as brown spots. [8]These spots will fade over time, so it's important to circle them with a pencil. [8]* Potassium Permanganate (KMnO₄) Stain: This is a destructive method, but it is very sensitive for compounds that can be oxidized. Prepare a solution of KMnO₄ in water. Dip the dried TLC plate into the stain, and the spots will appear as yellow-brown spots on a purple background. Gentle heating can sometimes accelerate the staining process.
| Method | Principle | Appearance | Pros | Cons |
| UV Light (254 nm) | Fluorescence quenching | Dark spots on a green background | Non-destructive, fast | Not all compounds are UV-active |
| Iodine Chamber | Complex formation | Brown spots on a light-brown background | General purpose, semi-destructive | Spots are not permanent, low contrast |
| KMnO₄ Stain | Oxidation of the compound | Yellow/brown spots on a purple background | Highly sensitive for oxidizable groups | Destructive, requires chemical preparation |
References
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- ChemBAM. TLC troubleshooting.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- National Center for Biotechnology Information. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst.
- National Center for Biotechnology Information. Facile Preparation of 4-Substituted Quinazoline Derivatives.
- ResearchGate. New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
- ChemSynthesis. 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide.
- Royal Society of Chemistry. Thin layer chromatography as a tool for reaction optimisation in microwave assisted synthesis.
- National Center for Biotechnology Information. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.
- National Center for Biotechnology Information. A rapid and systematic approach for the optimization of radio-TLC resolution.
- LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
- Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4).
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube.
- ChemSynthesis. 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride.
- NetLims. 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
- Wikipedia. Quinazoline.
- Oakwood Chemical. 2, 4-Dichloro-5, 6, 7, 8-tetrahydroquinazoline, min 96%, 10 grams.
- MySkinRecipes. This compound.
- PubChem. This compound.
- Organic Chemistry Portal. Quinazoline synthesis.
- National Center for Biotechnology Information. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Omics Online. Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
- ResearchGate. (PDF) Quinazoline derivatives: Synthesis and bioactivities.
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Technical Support Center: Synthesis of Complex Quinazoline Derivatives
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals. Quinazolines and their fused-ring analogues, quinazolinones, are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their synthesis can present numerous challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work, grounding all recommendations in established chemical principles.
Part I: Troubleshooting Guide
This section addresses the most common practical challenges encountered during the synthesis of complex quinazoline derivatives.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of the desired quinazoline product. What are the most likely causes and how can I fix it?
A: Low yields are a frequent issue stemming from several potential factors related to reaction conditions and reactant properties. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
-
Poor Reactant Solubility: If starting materials are not fully dissolved, the reaction rate will be severely limited.[3]
-
Solution: Switch to a solvent with better solubilizing properties. Polar aprotic solvents like DMF or DMSO are often effective for a wide range of reactants used in quinazoline synthesis.[3] For certain reactions, polar protic solvents like ethanol may also be suitable.[3] Gentle heating can also improve solubility, but must be balanced against potential side reactions.
-
-
Inappropriate Reaction Conditions (Solvent, Base, Temperature):
-
Solvent Polarity: The polarity of the solvent can fundamentally alter the reaction pathway.[3] In some cases, non-polar solvents may favor the formation of benzimidazole side products over the desired quinazoline.[3] A switch to a more polar solvent can redirect the cyclization pathway correctly.
-
Base Strength: Many quinazoline syntheses require a base to facilitate deprotonation and subsequent intramolecular cyclization.[3] If the chosen base is too weak, the reaction may not proceed to completion. For example, if sodium carbonate (Na₂CO₃) is ineffective, switching to a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.[3]
-
Insufficient Temperature: Classic methods like the Niementowski reaction often require high temperatures (e.g., 120-150 °C) to drive the condensation and cyclization steps.[4][5] If your yield is low, consider a gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) for product formation and any signs of decomposition. Alternatively, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by enabling rapid, uniform heating to high temperatures.[6][7][8]
-
-
Catalyst Inactivity (for Metal-Catalyzed Reactions): Transition metal-catalyzed reactions are powerful but sensitive to the catalyst's state.[9]
-
Solution: Ensure the catalyst has not degraded. Use freshly opened or properly stored catalyst. For reactions sensitive to air or moisture, employ rigorous inert atmosphere techniques (e.g., using Schlenk lines or a glovebox). The choice of ligand can also be critical; in some ruthenium-catalyzed systems, for example, specific catechol ligands are required for high activity.[10]
-
Caption: A decision tree for troubleshooting low yields.
Problem 2: Formation of Unwanted Side Products
Q: My reaction is producing significant side products, complicating purification. What are these products and how can I suppress their formation?
A: Side product formation is often a result of competing reaction pathways. Identifying the side product is the first step to mitigating its formation.
Common Side Products & Solutions:
-
Benzimidazole Derivatives:
-
Causality: In reactions involving amidines, a competing C(sp³)-C(sp²) bond formation can lead to benzimidazoles, especially in non-polar solvents.[3] The desired quinazoline synthesis proceeds via a C(sp²)-N bond formation.
-
Solution: The choice of solvent is critical. Switching from a non-polar solvent (like toluene) to a polar solvent (like DMSO or ethanol) can strongly favor the C(sp²)-N cyclization pathway required for quinazoline formation.[3]
-
-
Incompletely Cyclized Intermediates:
-
Causality: The reaction may stall before the final ring-closing step, often due to insufficient reaction time or temperature. For example, in syntheses starting from anthranilic acid, the initial acylated intermediate (an N-acylanthranilic acid) may be isolated if cyclization fails.
-
Solution: Increase the reaction time and/or temperature. Monitor the disappearance of the intermediate by TLC. Microwave irradiation is particularly effective at driving these reactions to completion.[7]
-
-
Mixtures of N-1 and N-3 Oxides:
-
Causality: Direct oxidation of a substituted quinazoline nucleus to form a quinazoline-N-oxide can lack selectivity, leading to a mixture of N-1 and N-3 oxides, along with quinazolinone byproducts from over-oxidation.[11]
-
Solution: Instead of direct oxidation, employ a synthetic route that builds the N-oxide functionality in a controlled manner. A common strategy is the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes, which reliably produces the desired quinazoline 3-oxides.[11]
-
Problem 3: Difficulties in Product Purification
Q: I am struggling to purify my crude quinazoline derivative. What are the best practices?
A: Purification challenges often arise from residual catalyst, closely related side products, or highly polar starting materials.
Purification Strategies:
-
Removal of Metal Catalysts:
-
Solution: After reaction completion, pass the crude mixture through a short plug of silica gel or celite to adsorb a significant portion of the metal catalyst before concentrating the solution. For stubborn residues, a workup involving an aqueous solution of a chelating agent (like EDTA) or a reagent that forms insoluble metal sulfides (like sodium sulfide) can be effective.
-
-
Separation from Side Products:
-
Solution: Flash column chromatography is the most common method.[12] A careful selection of the eluent system is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. If separation is poor, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization is an excellent technique for obtaining highly pure crystalline solids if a suitable solvent can be found.[13]
-
Problem 4: Poor Regioselectivity in Substitutions
Q: I am performing a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline. How can I control which chlorine is replaced?
A: This is a common and important question for functionalizing the quinazoline core. Fortunately, the electronics of the quinazoline ring system provide a strong inherent bias.
Controlling Regioselectivity:
-
Inherent Reactivity: The C4 position of the quinazoline ring is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity is well-documented and highly reliable for a wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines.[14]
-
Experimental Outcome: When reacting a 2,4-dichloroquinazoline with one equivalent of a nucleophile under standard SNAr conditions (e.g., in ethanol or THF, often with a non-nucleophilic base like DIPEA), you can expect to form the 2-chloro-4-aminoquinazoline derivative as the major product with high selectivity.[14] To achieve di-substitution, harsher conditions and an excess of the nucleophile are typically required.
Caption: Preferential nucleophilic attack at the C4 position.
Part II: Frequently Asked Questions (FAQs)
Q1: What is the best choice of starting material for my synthesis?
A: The optimal starting material depends on the desired substitution pattern and the synthetic methodology you plan to use.
-
Anthranilic Acid: This is the classic precursor for the Niementowski reaction to form quinazolin-4(3H)-ones.[4][15] It's cost-effective but often requires high reaction temperatures.
-
Isatoic Anhydride: A versatile alternative to anthranilic acid, it can react with various amines and other reagents to form quinazolinones, often under milder conditions.[4][8]
-
2-Aminobenzonitriles / 2-Aminobenzophenones: These are common starting points for modern, often metal-catalyzed, multicomponent reactions that can build highly substituted quinazolines in a single step.[9][16]
Q2: When should I use a metal-catalyzed vs. a metal-free synthetic approach?
A:
-
Metal-Catalyzed Synthesis: Methods using palladium, copper, ruthenium, or iron catalysts offer high efficiency, excellent functional group tolerance, and access to novel bond formations like C-H activation and dehydrogenative coupling.[9][10] They are ideal for constructing complex derivatives with high atom economy.[16] However, they can be expensive and require careful removal of metal residues from the final product.[9]
-
Metal-Free Synthesis: These approaches, which may use catalysts like iodine or simply be promoted by a base or microwave irradiation, are gaining popularity.[16][17] They avoid the cost and potential toxicity of transition metals, making them attractive for green chemistry and pharmaceutical applications.[17] However, they may have a more limited substrate scope or require harsher conditions than their metal-catalyzed counterparts.
Q3: How do modern synthetic methods like microwave-assisted synthesis and multicomponent reactions improve upon classical methods?
A:
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions rapidly and uniformly. For many quinazoline syntheses, this leads to dramatic reductions in reaction time (from hours to minutes) and significant increases in yield compared to conventional heating.[6][8][18] It is particularly useful for overcoming high activation barriers in reactions like the Niementowski synthesis.[7][8]
-
Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the final product, where most or all atoms of the starting materials are incorporated. This approach is highly efficient, reduces waste, and allows for the rapid generation of diverse libraries of quinazoline derivatives.[17][19]
Caption: Overview of major synthetic routes.
Part III: Key Experimental Protocols
Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol is adapted from modern, efficient methods for synthesizing 2-substituted quinazolines via a one-pot, three-component reaction.[19] It demonstrates a robust method with broad functional group tolerance.
Reaction: (2-Aminophenyl)methanol + Aldehyde + Ammonium Source --[Cu Catalyst]--> 2-Substituted Quinazoline
Materials:
-
(2-Aminophenyl)methanol derivative (1.0 mmol)
-
Aldehyde derivative (1.2 mmol)
-
Copper(I) Chloride (CuCl) (0.1 mmol, 10 mol%)
-
Ceric Ammonium Nitrate (CAN) (as nitrogen source/oxidant) (2.0 mmol)
-
Cesium Hydroxide (CsOH) (as base) (1.5 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the (2-aminophenyl)methanol (1.0 mmol), CuCl (10 mol%), CsOH (1.5 mmol), and CAN (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add dry acetonitrile (5 mL) followed by the aldehyde (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 2-substituted quinazoline product.
Part IV: Data Summary Tables
Table 1: Common Solvents and Bases in Quinazoline Synthesis
| Category | Type | Examples | Rationale & Typical Use Case |
| Solvents | Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent solubility for many reactants; promotes desired C-N bond formation and avoids benzimidazole side products.[3] |
| Polar Protic | Ethanol, Water | Used in SNAr reactions and some metal-free syntheses; often more environmentally benign.[3][14] | |
| Non-Polar | Toluene, THF | Generally less effective and can promote side reactions; may be used in specific metal-catalyzed cross-couplings.[3] | |
| Bases | Inorganic (Weak) | Na₂CO₃, K₂CO₃ | Common in SNAr and some cyclization reactions; cost-effective. |
| Inorganic (Strong) | Cs₂CO₃, CsOH, K-t-BuOK | Used when a stronger base is needed to deprotonate less acidic precursors or accelerate slow reactions.[9][19] | |
| Organic (Non-Nuc.) | DIPEA, DBU, DABCO | Used in SNAr to scavenge acid without competing as a nucleophile; soluble in organic solvents.[3][14] |
Table 2: Quick Troubleshooting Reference
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor reactant solubility | Switch to a polar aprotic solvent like DMSO.[3] |
| Insufficient temperature | Increase temperature or use microwave irradiation.[5][8] | |
| Side Product | Benzimidazole formation | Change from a non-polar to a polar solvent.[3] |
| Purification Issue | Residual metal catalyst | Filter through a celite/silica plug before concentration. |
| Regioselectivity | Substitution at C2 instead of C4 | This is electronically disfavored; confirm product structure. C4 is the highly preferred site for SNAr.[14] |
References
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
- Kaur, R., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785132. [Link]
- Deng, H., et al. (2016). Quinazoline derivatives: Synthesis and bioactivities. Chemistry Central Journal, 10, 33. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
- Khanye, S. D., et al. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(18), 3290. [Link]
- Hassan, M., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1037318. [Link]
- Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Abdel-rahman, A. A. H., et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 8. [Link]
- AACR. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. [Link]
- Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]
- JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53702. [Link]
- Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- National Center for Biotechnology Information. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]
- Rojas-Le-Fort, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
- Sharma, A., et al. (2022).
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
- International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. [Link]
- Al-Suhaimi, K. S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(3), 359. [Link]
- Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]
- Abdel-rahman, A. A. H., et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 8. [Link]
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(10), 3643-3647. [Link]
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]
- National Center for Biotechnology Information. (n.d.). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]
- Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2758. [Link]
- Taylor & Francis Online. (2023).
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Technical Support Center: Strategies for Enhancing the Solubility of Tetrahydroquinazoline Compounds in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with tetrahydroquinazoline compounds during in vitro and in vivo assays. As a Senior Application Scientist, I've frequently seen promising compounds sidelined by poor aqueous solubility. This document synthesizes field-proven strategies and explains the scientific principles behind them to help you overcome these hurdles and obtain reliable, reproducible data.
Introduction: The Solubility Challenge with Tetrahydroquinazolines
Tetrahydroquinazoline derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. However, their often rigid, fused-ring structure and lipophilic nature can lead to high crystal lattice energy and poor aqueous solubility.[1] This frequently classifies them as Biopharmaceutics Classification System (BCS) Class II or IV compounds—possessing high membrane permeability but low solubility, which becomes the rate-limiting step for absorption and a major challenge in developing predictive in vitro assays.[1][2]
Poor solubility can manifest in several ways during your experiments:
-
Compound precipitation upon dilution of a DMSO stock into aqueous assay buffer.[1][3]
-
High variability and poor reproducibility in assay results.[4][5]
-
Inaccurate Structure-Activity Relationship (SAR) data.[4][5]
This guide provides a systematic approach to troubleshooting and resolving these common issues.
Troubleshooting Guide: From Problem to Solution
This section addresses specific problems you may encounter in the lab, offering step-by-step protocols and the rationale behind each strategy.
Issue 1: My compound won't fully dissolve, even in 100% DMSO.
Probable Cause: This can be due to insufficient solvent volume for the amount of compound, the use of low-quality or hydrated DMSO which reduces its solvating power, or the compound having intrinsically low solubility even in DMSO.[1][4]
Step-by-Step Solution:
-
Verify DMSO Quality: Always use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb atmospheric water, which will decrease its ability to solubilize hydrophobic compounds.[5]
-
Increase Solvent Volume: The most straightforward first step is to increase the volume of DMSO to create a less concentrated stock solution.
-
Apply Gentle Heat and Sonication: Warming the solution in a water bath (37-60°C) can help overcome the activation energy required for dissolution.[1][6] Follow this with ultrasonication to break apart compound aggregates.[1][6]
-
Alternative Organic Solvents: If DMSO fails, consider other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), depending on their compatibility with your assay system.[4][7]
Issue 2: My compound dissolves in DMSO but precipitates immediately upon dilution into my aqueous assay buffer.
This is a very common problem known as "precipitation upon dilution" or "crashing out."[1][3] It occurs because the aqueous buffer creates a high-polarity environment where the hydrophobic compound is no longer soluble.[3]
Below is a workflow to systematically address this issue.
Caption: Decision workflow for addressing compound precipitation.
Strategy 1: pH Adjustment
Causality: The tetrahydroquinazoline scaffold contains basic nitrogen atoms.[1] Consequently, their solubility is often pH-dependent. In acidic conditions (lower pH), these nitrogens can become protonated, increasing the polarity and aqueous solubility of the molecule.[8][9][10][11]
Experimental Protocol:
-
Determine pKa: If not known, determine the pKa of your compound series. This will indicate the pH range where solubility is likely to change.
-
Prepare Buffers: Prepare a range of assay buffers with different pH values (e.g., from pH 5.5 to 7.4).
-
Test Solubility: Add your DMSO stock solution to each buffer and visually inspect for precipitation. Use nephelometry for a quantitative assessment if available.
-
Validate Assay Integrity: Crucially, confirm that the optimal pH for solubility does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Run control experiments at the selected pH.
Strategy 2: Incorporate a Co-solvent
Causality: Adding a water-miscible organic co-solvent reduces the overall polarity of the aqueous buffer, making it a more favorable environment for your lipophilic compound.[12]
Experimental Protocol:
-
Select a Co-solvent: Common choices compatible with biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG 200 or 400).[1][12]
-
Determine Tolerable Concentration: Before testing with your compound, determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the results (e.g., 1%, 2%, 5% v/v).
-
Prepare Co-solvent Buffer: Add the selected co-solvent directly to your main assay buffer stock.
-
Test Dilution: Dilute your DMSO stock into the co-solvent-containing buffer and check for precipitation.
Strategy 3: Use Surfactants for Micellar Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][14] The hydrophobic core of these micelles can encapsulate your poorly soluble tetrahydroquinazoline compound, effectively keeping it dispersed in the aqueous solution.[14][15]
Experimental Protocol:
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), or Pluronic® F-68 are generally well-tolerated in biological assays.[1][16]
-
Prepare Surfactant Solution: Prepare your assay buffer containing the surfactant at a concentration above its CMC.
-
Solubilize Compound: Add the DMSO stock to the surfactant-containing buffer. Gentle vortexing can aid in micellar encapsulation.
-
Run Vehicle Controls: Always include a vehicle control with the surfactant at the final assay concentration to ensure it does not interfere with your measurements.[17]
| Surfactant | Typical Concentration Range in Assays | Key Considerations |
| Tween® 80 | 0.01% - 0.1% (v/v) | Widely used, can sometimes interfere with assays involving lipases. |
| Tween® 20 | 0.01% - 0.05% (v/v) | Common in ELISAs and other immunoassays. |
| Pluronic® F-68 | 0.02% - 0.1% (w/v) | Often used in cell culture for its shear-protective properties. |
Strategy 4: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form an "inclusion complex" with your compound, where the lipophilic part of the molecule is shielded within the cavity, dramatically increasing its apparent water solubility.[1][12]
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[1][12]
-
Prepare the Complex (Kneading Method): [12] a. Determine a suitable molar ratio (e.g., 1:1) of your compound to HP-β-CD. b. Thoroughly mix the accurately weighed powders in a glass mortar. c. Add a small volume of a 50:50 (v/v) water-ethanol solution dropwise and knead the mixture into a paste for 45-60 minutes. d. Dry the paste completely in an oven at a controlled temperature (e.g., 50-60°C). e. Pulverize the dried complex and pass it through a sieve to get a uniform powder.
-
Dissolve the Complex: The resulting powder should now be directly soluble in your aqueous assay buffer.
-
Confirm Efficacy: Run appropriate controls to ensure the cyclodextrin itself or the complexation process does not alter the compound's intrinsic activity.
Frequently Asked Questions (FAQs)
Q1: What is the absolute first step I should take when a new tetrahydroquinazoline compound shows poor solubility in my assay buffer? A: The very first step is to prepare a concentrated stock solution in a high-quality, anhydrous water-miscible organic solvent, with DMSO being the most common choice.[1] Attempting to dissolve the compound directly in aqueous buffer is rarely successful for this chemical class. Subsequent steps should focus on strategies to keep it in solution upon dilution.[1]
Q2: How much DMSO is acceptable in a typical cell-based assay? A: This is highly dependent on the cell line and assay duration.[3] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] However, sensitive cell lines may be affected by concentrations as low as 0.1%.[3] It is imperative to perform a DMSO tolerance control experiment for your specific system to determine the maximum allowable concentration.
Q3: Can I combine different solubilization methods? A: Yes, and this is often a powerful strategy. For example, you might find that a low concentration of a co-solvent combined with a surfactant is more effective than a high concentration of either one alone.[17] Similarly, adjusting the pH of a buffer that also contains a cyclodextrin can have a synergistic effect. When combining methods, it is critical to run comprehensive vehicle controls containing all excipients to rule out assay artifacts.[17]
Q4: My stock solution in DMSO is clear at room temperature but forms precipitates when stored at -20°C. What should I do? A: This indicates the compound's solubility in DMSO is temperature-dependent and may have exceeded its limit at lower temperatures.[1] The best practice is to store the stock solution at room temperature, protected from light and moisture. If long-term storage requires freezing, you may need to prepare a less concentrated stock solution. Before each use, ensure you bring the stock to room temperature and vortex or sonicate to re-dissolve any precipitate.[6]
Q5: Could the observed precipitation be something other than my compound? A: While less common, it's possible. If your buffer contains high concentrations of salts (e.g., phosphate), adding a DMSO stock can sometimes cause the salts themselves to precipitate, especially at low temperatures. This is often referred to as "salting out." If you suspect this, try preparing your compound in a buffer with a different, or lower, salt concentration to see if the issue persists.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Khan Academy. (n.d.). pH and solubility.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR, 16(12), 19-21.
- PharmaTutor. (2013, November 13). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
- Lee, S. H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
- Jarzębski, M., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
Sources
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- 6. selleckchem.com [selleckchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Khan Academy [khanacademy.org]
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- 15. asianpharmtech.com [asianpharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Welcome to the technical support guide for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate throughout its handling, storage, and experimental use. As a key building block in the synthesis of pharmaceutical compounds, particularly for central nervous system and cardiovascular drugs, maintaining its purity is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common initial questions regarding the proper management of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[2] The storage area must be dry and well-ventilated, protected from environmental extremes.[3] It is critical to keep the container away from direct sunlight and other heat sources to prevent thermal and photodegradation.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Store in a dry area | The compound is susceptible to hydrolysis; moisture can initiate degradation.[2][5] |
| Light | Protect from light | The compound gradually yellows and decomposes upon exposure to light.[6] |
| Container | Tightly sealed original container | Prevents exposure to moisture, air (oxidation), and contaminants.[3][4] |
Q2: My compound has developed a yellow tint. What does this mean and is it still usable?
A2: A yellow discoloration is a primary indicator of degradation, most commonly caused by exposure to light.[6] The yellowing suggests the formation of chromophoric byproducts. While slight discoloration may not render the compound entirely unusable for all applications, it signifies a loss of purity. We strongly recommend re-analyzing the material's purity via HPLC or GC-MS before use. For sensitive downstream applications, using a fresh, non-discolored lot is advised to ensure reaction specificity and yield.
Q3: What solvents are recommended for dissolving this compound?
A3: The compound is slightly soluble in water but readily soluble in most organic solvents.[6] For reaction purposes, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally suitable. When preparing solutions for storage or analysis, it is crucial to use anhydrous-grade solvents to minimize the risk of hydrolysis. Avoid prolonged storage in protic solvents (e.g., methanol, ethanol) or aqueous solutions, especially at non-neutral pH, as this can accelerate degradation.
Q4: What are the essential safety precautions for handling this compound?
A4: this compound is a chemical that must be handled with caution.[6] Always handle it in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2][4] Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection : Wear chemical safety goggles and a face shield.[2]
-
Hand Protection : Wear chemically resistant gloves; inspect them before use and use proper removal techniques.[2]
-
Skin Protection : Use a lab coat or other protective clothing to prevent skin contact.[2]
Avoid all personal contact, including inhalation and ingestion.[3][6] In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.[2]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-solving framework for specific issues that may arise during experimentation.
Q5: I'm seeing an unexpected loss of starting material and the appearance of new, more polar peaks in my LC-MS analysis. What's happening?
A5: This pattern is highly characteristic of hydrolysis. The two chlorine atoms on the quinazoline ring are electrophilic sites susceptible to nucleophilic attack by water. The C4 position is generally more reactive than the C2 position.[7] Hydrolysis replaces a chlorine atom with a hydroxyl group, resulting in a more polar monochloro-hydroxy or dihydroxy derivative, which would elute earlier on a reverse-phase HPLC column.
-
Immediate Action : Check the pH of your reaction mixture. Hydrolysis is often catalyzed by acidic or basic conditions.[8] Ensure all your solvents and reagents are anhydrous.
-
Preventative Measures : If aqueous conditions are unavoidable, run the reaction at a lower temperature and for the shortest possible time. Use a buffered system to maintain a neutral pH (6-7), which is generally ideal for the stability of similar compounds.[9]
Q6: My reaction yield is inconsistent, and I suspect the purity of my starting material has declined over time. How can I confirm this?
A6: Purity decline during storage is a common issue if conditions are not optimal. To confirm, you must perform a quantitative purity analysis.
-
Analytical Method : A stability-indicating HPLC-UV method is the gold standard. This involves developing a method that can separate the parent compound from its potential degradation products.
-
Reference Standard : Use a freshly opened vial or a lot with a known high purity as a reference standard.
-
Quantification : Compare the peak area of the main compound in your suspect sample against the reference standard. A significant decrease in the main peak area, coupled with the appearance of new peaks, confirms degradation.
See Part 4 for a detailed protocol on setting up an analytical method for degradation monitoring.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues related to compound stability.
Caption: Troubleshooting workflow for diagnosing degradation issues.
Part 3: Understanding the Degradation Pathways
A proactive approach to preventing degradation starts with understanding the chemical mechanisms involved. For this compound, the primary risks are photodegradation and hydrolysis.
1. Photodegradation
Chlorinated aromatic and heterocyclic compounds are known to be susceptible to photodegradation, particularly by UV light.[10][11] The energy from photons can excite the molecule, leading to the homolytic cleavage of the carbon-chlorine bond. This generates a radical intermediate that can then react with solvents or other molecules to form a variety of degradation products. This process is consistent with the observed yellowing and decomposition upon exposure to light.[6]
2. Hydrolysis
The two chlorine atoms render the C2 and C4 positions of the quinazoline ring electrophilic. They are susceptible to nucleophilic substitution reactions. Water, although a weak nucleophile, can attack these positions, especially under acidic or basic catalysis, leading to the step-wise replacement of chlorine with hydroxyl groups.
-
Mechanism : The reaction proceeds via a nucleophilic addition-elimination pathway. The C4 position is typically more reactive to nucleophiles than the C2 position in 2,4-dichloroquinazoline systems.[7]
-
Products : The primary hydrolysis products would be 2-chloro-5,6,7,8-tetrahydroquinazolin-4-ol and 4-chloro-5,6,7,8-tetrahydroquinazolin-2-ol, followed by the dihydroxy species 5,6,7,8-tetrahydroquinazoline-2,4-diol. These hydroxylated products are significantly more polar than the parent compound.
Degradation Pathway Diagram
Caption: Key degradation pathways for the target compound.
Part 4: Protocols for Stability Assessment & Monitoring
To ensure the reliability of your experimental results, you may need to perform stability testing or routine quality control.
Protocol 1: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.
Objective: To determine the stability of the compound under heat, light, acidic, basic, and oxidative stress.
Methodology:
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Sample Preparation (in triplicate for each condition) :
-
Control : Dilute stock solution with 50:50 ACN:Water.
-
Acid Hydrolysis : Dilute stock with 0.1 M HCl.
-
Base Hydrolysis : Dilute stock with 0.1 M NaOH.
-
Oxidative : Dilute stock with 3% H₂O₂.
-
Thermal : Place a sealed vial of the control sample in an oven at 60°C.
-
Photolytic : Place a sealed quartz vial of the control sample in a photostability chamber (ICH Q1B guidelines).
-
-
Incubation : Store all samples for a defined period (e.g., 24, 48, 72 hours). For acid/base hydrolysis, samples can be heated to 60°C to accelerate degradation.
-
Analysis : At each time point, take an aliquot, neutralize if necessary (for acid/base samples), and analyze by LC-MS.
-
Data Evaluation : Calculate the percentage of degradation by comparing the parent peak area to the control at T=0. Identify major degradation products by their mass-to-charge ratio (m/z).
Protocol 2: Routine Purity Monitoring by HPLC-UV
Objective: To quickly assess the purity of a stored sample before use.
Methodology:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection (UV) | 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of solid in 10 mL of ACN. |
Analysis:
-
Run a sample from a new, trusted batch to establish the retention time of the main peak.
-
Analyze your test sample. Purity can be estimated by the area percent of the main peak relative to all other peaks. A purity of >98% is generally acceptable for most synthetic applications.
References
- Vertex AI Search Result 1. This compound(CAS#1127-85-1).
- Angene Chemical. (2021).
- Szabo-Scandic.
- Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 87-91.
- Key Organics. (2017).
- Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Chen, F., Pehkonen, S. O., & Ray, M. B. (2002). Kinetics and Mechanisms of UV-photodegradation of Chlorinated Organics in the Gas Phase.
- MySkinRecipes. This compound Product Description.
- Atticus LLC.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Chemtrade Logistics Inc.
- Fisher Scientific. (2021).
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- 6. China this compound(CAS#1127-85-1) Manufacturer and Supplier | Xinchem [xinchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. atticusllc.com [atticusllc.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloroquinazoline and 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinazoline scaffolds are privileged structures due to their wide-ranging biological activities and applications.[1][2] The functionalization of these scaffolds, often beginning with halogenated precursors, is a critical step in the development of novel compounds. This guide provides an in-depth comparison of the reactivity of two key building blocks: the aromatic 2,4-dichloroquinazoline and its saturated analogue, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline . Understanding the nuances of their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is paramount for designing efficient and selective synthetic routes.
At a Glance: Structural and Electronic Differences
The core difference between these two molecules lies in the nature of the six-membered ring fused to the pyrimidine core. In 2,4-dichloroquinazoline, this is an aromatic benzene ring, which imparts planarity and a delocalized π-system to the entire molecule. In contrast, this compound possesses a saturated cyclohexane ring, introducing conformational flexibility and altering the electronic landscape of the heterocyclic system.
| Feature | 2,4-Dichloroquinazoline | This compound |
| Structure | Planar, aromatic | Non-planar, saturated carbocycle |
| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₈Cl₂N₂ |
| Molecular Weight | 199.04 g/mol | 203.07 g/mol |
| Key Reactive Sites | C2 and C4 positions | C2 and C4 positions |
The Decisive Factor: Aromaticity vs. Alkyl Substitution
The reactivity of these compounds in SNAr reactions is fundamentally governed by the electron density at the C2 and C4 positions of the pyrimidine ring. The more electron-deficient these carbons are, the more susceptible they are to nucleophilic attack.
2,4-Dichloroquinazoline: An Electron-Deficient Aromatic System
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. In 2,4-dichloroquinazoline, this effect is amplified by the fused benzene ring, which withdraws electron density from the pyrimidine moiety. This electron deficiency is not uniform across the reactive centers.
Numerous studies have conclusively shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position under mild conditions.[1][3] This regioselectivity is a cornerstone of quinazoline chemistry. For instance, treatment of 2,4-dichloroquinazoline with amines or hydrazine hydrate at low to ambient temperatures results in selective substitution at the C4 position, leaving the C2-chloro group intact.[3] Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[3]
This pronounced difference in reactivity is explained by both theoretical and experimental findings:
-
Resonance Stabilization: The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer-like complex) is better stabilized by resonance, with the negative charge being delocalized over the electronegative nitrogen atoms and the fused aromatic ring.[3]
-
DFT Calculations: Density Functional Theory (DFT) calculations have revealed that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it a more favorable site for nucleophilic attack.[1][4] These calculations also show a lower activation energy for the substitution at C4 compared to C2.[4]
This compound: The Influence of the Saturated Ring
In this compound, the fused cyclohexane ring introduces alkyl substituents at positions 5 and 8 of the core quinazoline structure. Traditionally, alkyl groups are considered to be electron-donating through an inductive effect. This would suggest that the pyrimidine ring in the tetrahydro-derivative is more electron-rich than in its aromatic counterpart. Consequently, a general decrease in reactivity towards nucleophiles can be anticipated for the tetrahydro-derivative.
While direct comparative kinetic studies are scarce in the literature, the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives for biological evaluation confirms that the dichloro precursor is indeed reactive towards nucleophiles.[5]
The regioselectivity of nucleophilic attack on this compound is expected to mirror that of the aromatic version, with the C4 position remaining the more reactive site . This is because the fundamental electronic properties of the 2,4-dichloropyrimidine core, which dictate the preferential attack at C4, are largely preserved. The alkyl groups of the saturated ring primarily exert their electronic influence on the adjacent carbons of the pyrimidine ring, but the inherent electrophilicity of C4, positioned between a chlorine atom and a nitrogen atom, remains dominant.
However, the saturated ring also introduces steric hindrance , which can influence the accessibility of the reactive sites.[6] The flexible nature of the cyclohexane ring can lead to conformations that may partially shield the C4 and C5a positions. This steric factor, combined with the predicted decrease in electrophilicity, likely necessitates slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the aromatic analogue.
Experimental Protocols: A Comparative Nucleophilic Substitution
The following protocols outline a typical SNAr reaction with a primary amine for both substrates, highlighting the expected differences in reaction conditions.
Protocol 1: Selective Amination of 2,4-Dichloroquinazoline at the C4-Position
This protocol is adapted from established literature procedures for the regioselective synthesis of 2-chloro-4-aminoquinazolines.[1]
Workflow Diagram:
Caption: Workflow for the selective C4-amination of 2,4-dichloroquinazoline.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.[1]
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq) at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-chloro-4-aminoquinazoline.
Protocol 2: Postulated Amination of this compound
This protocol is a proposed methodology based on the expected reactivity of the tetrahydro-derivative.
Workflow Diagram:
Caption: Proposed workflow for the C4-amination of the tetrahydro-derivative.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) and an inorganic base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the progress by TLC. The elevated temperature is proposed to overcome the potentially lower reactivity.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product or facilitate extraction. Extract with an organic solvent like ethyl acetate.
-
Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Summary of Reactivity Comparison
| Parameter | 2,4-Dichloroquinazoline | This compound | Causality |
| Overall Reactivity | High | Moderate (Predicted) | The electron-withdrawing nature of the fused aromatic ring in 2,4-dichloroquinazoline makes it more electrophilic. The alkyl substituents in the tetrahydro-derivative are electron-donating, reducing electrophilicity. |
| Regioselectivity | C4 > C2 | C4 > C2 (Predicted) | The inherent electronic properties of the 2,4-dichloropyrimidine core strongly favor nucleophilic attack at the C4 position in both cases. |
| Reaction Conditions | Mild (e.g., room temp.) | More Forcing (e.g., elevated temp.) | Lower electrophilicity and potential steric hindrance from the saturated ring in the tetrahydro-derivative may require more energy to drive the reaction to completion. |
Conclusion
While both 2,4-dichloroquinazoline and this compound serve as valuable precursors for the synthesis of functionalized quinazoline derivatives, their reactivity profiles exhibit important distinctions. 2,4-Dichloroquinazoline is the more reactive species, undergoing highly regioselective SNAr reactions at the C4 position under mild conditions. Its tetrahydro-analogue is predicted to be less reactive due to the electronic and steric effects of the saturated ring, likely requiring more stringent conditions to achieve similar transformations. For medicinal chemists and process scientists, a clear understanding of these differences is crucial for the strategic design of synthetic pathways, enabling the efficient and selective production of target molecules. The well-established C4-selectivity in the aromatic system provides a reliable handle for sequential functionalization, a strategy that can likely be extended to the tetrahydro-series with appropriate adjustments to the reaction conditions.
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Comparative Guide to the Biological Activity of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Quinazoline Scaffold
In the landscape of medicinal chemistry, the quinazoline nucleus stands out as a "privileged scaffold." Its versatile structure is a cornerstone in the development of numerous therapeutic agents, including several FDA-approved drugs.[1][2][3] This guide focuses on a specific, highly adaptable starting material: 2,4-dichloro-5,6,7,8-tetrahydroquinazoline . This compound serves as a critical intermediate, a molecular blank canvas from which a diverse array of biologically active analogs can be synthesized.[4][5] The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, enabling chemists to perform sequential nucleophilic substitutions and generate extensive libraries of novel compounds.
This guide provides an objective comparison of the biological activities of various analogs derived from this tetrahydroquinazoline core. We will delve into their performance as potent kinase inhibitors, supported by experimental data, and explore the underlying structure-activity relationships (SAR) that govern their efficacy. Our focus will be primarily on their application in oncology, particularly as inhibitors of key signaling pathways that drive tumor growth and angiogenesis.
Core Directive: From a Versatile Intermediate to Potent Inhibitors
The journey from the starting block, this compound, to a targeted therapeutic agent is a tale of strategic chemical modification. The core itself is typically synthesized from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.[4] The real value, however, lies in its potential for derivatization.
General Synthesis Workflow
The creation of analog libraries from the dichlorinated core follows a logical and adaptable synthetic workflow. The differential reactivity of the C4 and C2 positions allows for a controlled, stepwise introduction of various functional groups, most commonly anilines and other amines, to build molecules with tailored biological activities.
Caption: General workflow for synthesizing 2,4-disubstituted tetrahydroquinazoline analogs.
Comparative Analysis I: Analogs as Epidermal Growth Factor Receptor (EGFR) Inhibitors
Causality Behind Experimental Choice: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Its dysregulation, often through mutation or overexpression, is a well-established driver of various cancers, most notably non-small cell lung cancer (NSCLC).[6][7] Consequently, EGFR has become one of the most critical targets in oncology. A major challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, which diminishes the efficacy of first-generation inhibitors.[1][8] Therefore, the development of novel quinazoline analogs is often focused on achieving potent inhibition of both wild-type and mutant forms of EGFR.
Structure-Activity Relationship (SAR) Insights
For EGFR inhibition, the most critical modification to the quinazoline scaffold is the introduction of a substituted aniline at the C4 position, creating the classic "anilinoquinazoline" structure.[6] This aniline moiety anchors the inhibitor within the ATP-binding pocket of the EGFR kinase domain. Further modifications at the C6 and C7 positions of the quinazoline ring with small, alkoxy groups can enhance binding affinity.
Performance Comparison of EGFR-Targeting Analogs
The following table summarizes the cytotoxic activity (IC₅₀) of representative quinazoline derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Gefitinib | EGFR-dependent NSCLC | ~0.027 | 4-Anilinoquinazoline | [8] |
| Afatinib | EGFR Kinase | ~0.0005 | Covalent Inhibitor | [8] |
| Analog 45a | EGFR Kinase | 0.13 | Quinazoline-based | [7] |
| Analog 14d | A549 (Lung) | Nanomolar range | Semicarbazone moiety | [8] |
| Analog 19b | A549 (Lung) | Nanomolar range | Semicarbazone moiety | [8] |
| Analog 8a | HCT-116 (Colon) | 5.33 (72h) | Triazole-acetamide moiety | [9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a self-validating system to assess the effect of synthesized analogs on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (analogs) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.[9]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[9][10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by quinazoline-based analogs.
Comparative Analysis II: Analogs as VEGFR-2 Inhibitors
Causality Behind Experimental Choice: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[3][12] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process.[12] Inhibiting VEGFR-2 is a cornerstone of anti-angiogenic therapy. Furthermore, developing dual inhibitors that target both EGFR and VEGFR-2 is an attractive strategy to combat tumor growth and potential drug resistance simultaneously.[13]
Structure-Activity Relationship (SAR) Insights
Similar to EGFR inhibitors, the 4-anilinoquinazoline scaffold is a common feature in VEGFR-2 inhibitors. However, the specific substitutions on the aniline ring and the quinazoline core determine the selectivity and potency for VEGFR-2. For instance, some derivatives are designed to interact with key amino acid residues like Asp1044 and Glu883 in the VEGFR-2 active site.[14]
Performance Comparison of VEGFR-2-Targeting Analogs
The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative quinazoline analogs against VEGFR-2 kinase.
| Compound ID | Target | IC₅₀ (µM) | Key Structural Features | Reference |
| Vandetanib | VEGFR-2 Kinase | Multi-targeted | FDA-approved quinazoline | [3] |
| Compound 11d | VEGFR-2 Kinase | 5.49 | 2,4-disubstituted quinazoline | [12] |
| Compound SQ2 | VEGFR-2 Kinase | 0.014 | Cyclopropane-1,1-dicarboxamide | [14] |
| Cabozantinib | VEGFR-2 Kinase | 0.0045 | Reference Drug | [14] |
| Analog 45a | VEGFR-2 Kinase | 0.56 | Quinazoline-based | [7] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to directly measure the inhibitory effect of compounds on VEGFR-2 enzymatic activity.
-
Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This is often done using an ELISA-based method with a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by quinazoline-based analogs.[12]
Diversification of Biological Activity: Beyond Kinase Inhibition
While the primary focus has been on anticancer activity via kinase inhibition, the tetrahydroquinazoline scaffold is a versatile platform for targeting other biological systems. Notably, 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been investigated as potent inhibitors of dihydrofolate reductase (DHFR) .[15][16]
Rationale: DHFR is an essential enzyme in the folate synthesis pathway, critical for the production of nucleotides and amino acids. Inhibiting DHFR is a proven strategy for antimicrobial and antiprotozoal therapies.
Key Findings:
-
A series of 2,4-diamino-6-substituted tetrahydroquinazolines were evaluated as inhibitors of DHFR from Toxoplasma gondii and Pneumocystis carinii.[15]
-
One analog, 2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazoline, showed exceptionally high inhibitory activity against the growth of T. gondii cells in culture with an IC₅₀ of 5.4 x 10⁻⁸ M.[15]
-
Other 2,4-diaminoquinazoline derivatives have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[16]
This demonstrates that by modifying the substituents at the C2, C4, and C6 positions, the therapeutic application of the core scaffold can be pivoted from oncology to infectious diseases.
Conclusion and Future Perspectives
The this compound core is unequivocally a powerful and versatile starting point for the development of potent, biologically active compounds. The strategic substitution at the C2 and C4 positions allows for the fine-tuning of inhibitory activity against critical oncology targets like EGFR and VEGFR-2. The data clearly show that modifications incorporating semicarbazone, triazole, or specific aniline moieties can yield analogs with nanomolar potency.
The future of drug design with this scaffold lies in several exciting directions:
-
Multi-Targeted Inhibitors: Further development of single molecules that can potently inhibit multiple key kinases (e.g., EGFR, VEGFR-2, and others) to provide a broader and more robust antitumor effect.[17]
-
Overcoming Resistance: A continued focus on designing analogs that are effective against clinically relevant resistance mutations in kinases like EGFR.
-
Scaffold Diversification: Exploring the scaffold's potential against a wider range of biological targets, as demonstrated by the success of DHFR inhibitors, to address needs in infectious disease and other therapeutic areas.
By leveraging the principles of structure-activity relationships and robust experimental validation, the this compound scaffold will continue to be a highly valuable asset in the drug discovery pipeline.
References
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- Clinically approved quinazoline scaffolds as EGFR inhibitors.
- Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2021).
- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. [Link]
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022).
- Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay.
- Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022).
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- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
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- Chemical structures of the clinically approved VEGFR2 inhibitors and the distinctive structural features of the compounds in correlation with occupied regions of the catalytic cleft.
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A Comparative Guide to the Synthesis of Tetrahydroquinazolines: From Classical Cyclizations to Modern Catalytic Strategies
Tetrahydroquinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their synthesis has been a subject of intense research, leading to a diverse array of synthetic methodologies. This guide provides an in-depth comparison of key synthetic routes to tetrahydroquinazolines, offering insights into their mechanisms, experimental protocols, and relative advantages to aid researchers in selecting the optimal strategy for their specific applications.
Asymmetric [4+2] Cycloaddition Reactions: A Modern Approach to Chiral Tetrahydroquinazolines
The enantioselective synthesis of tetrahydroquinazolines is of paramount importance in drug discovery. Asymmetric [4+2] cycloaddition reactions have emerged as a powerful tool to access these chiral scaffolds with high efficiency and stereocontrol. Two notable examples involve iridium and copper catalysis.
Iridium-Catalyzed Asymmetric [4+2] Cycloaddition
This method provides a direct route to chiral tetrahydroquinazolines from 2-(1-hydroxyallyl)anilines and 1,3,5-triazinanes, which serve as formaldehyde equivalents.[1][2] The reaction is catalyzed by a chiral iridium complex, typically formed in situ from [Ir(COD)Cl]₂ and a chiral phosphoramidite ligand.
Mechanism: The proposed mechanism involves the formation of an iridium(III) π-allyl intermediate from the 2-(1-hydroxyallyl)aniline.[1] The 1,3,5-triazinane provides an in situ source of an imine, which then undergoes a [4+2] cycloaddition with the iridium-bound diene. Subsequent reductive elimination yields the desired tetrahydroquinazoline and regenerates the active iridium catalyst.
Figure 1: Proposed mechanism for the Iridium-catalyzed asymmetric [4+2] cycloaddition.
Experimental Protocol:
-
To a dried Schlenk tube under an argon atmosphere, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) and stir the mixture at room temperature for 30 minutes.
-
Add the 2-(1-hydroxyallyl)aniline (1.0 equiv.) and the 1,3,5-triazinane (1.2 equiv.).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched tetrahydroquinazoline.
Copper-Catalyzed Asymmetric [4+2] Cycloaddition
An alternative approach utilizes a copper-catalyzed asymmetric formal [4+2] cycloaddition of in situ generated copper-allenylidenes with hexahydro-1,3,5-triazines.[3][4] This method provides access to a different substitution pattern on the tetrahydroquinazoline ring.
Mechanism: The reaction is believed to proceed through the formation of a copper-allenylidene intermediate from a terminal alkyne precursor. This intermediate then reacts with an imine, generated from the hexahydro-1,3,5-triazine, in a formal [4+2] cycloaddition manner. The chiral ligand, typically a Pybox derivative, controls the stereochemical outcome of the reaction.
Figure 2: Proposed mechanism for the Copper-catalyzed asymmetric [4+2] cycloaddition.
Experimental Protocol:
-
In a glovebox, to a flame-dried Schlenk tube, add the Cu(I) salt (e.g., CuBr, 5 mol%) and the chiral Pybox ligand (6 mol%).
-
Add anhydrous solvent (e.g., toluene) and stir the mixture for 30 minutes at room temperature.
-
Add the terminal alkyne (1.0 equiv.) and the hexahydro-1,3,5-triazine (1.5 equiv.).
-
Stir the reaction at the designated temperature (e.g., 60 °C) for the specified time (typically 24-48 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
One-Pot Double [3+2] Dipolar Cycloaddition Followed by [5+1] Annulation
For the synthesis of complex, fused tetrahydroquinazoline scaffolds, a one-pot multicomponent reaction involving a double [3+2] dipolar cycloaddition followed by a [5+1] annulation offers a highly efficient and stereoselective route.[5][6][7] This strategy allows for the rapid construction of molecular complexity from simple starting materials.
Mechanism: The reaction sequence is initiated by a [3+2] cycloaddition of an azomethine ylide (generated in situ from an amino acid and an aldehyde) with a maleimide.[5] A subsequent [3+2] cycloaddition of an azide with a second maleimide forms a triazole intermediate, which undergoes denitrogenation to yield a 1,5-diamino compound.[8] This intermediate then undergoes a [5+1] annulation with formaldehyde to construct the tetrahydroquinazoline ring.[5][6]
Figure 3: Workflow for the one-pot synthesis of fused tetrahydroquinazolines.
Experimental Protocol:
-
To a solution of the amino acid (1.2 equiv.), aldehyde (1.1 equiv.), and the first maleimide (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add a base (e.g., triethylamine, 2.0 equiv.).
-
Stir the mixture at room temperature for a short period (e.g., 10 minutes) and then heat under microwave irradiation (e.g., 120 °C for 20 minutes).
-
Add the second maleimide (1.0 equiv.) and the azide (1.1 equiv.) to the reaction mixture and continue heating under microwave irradiation (e.g., 140 °C for 30 minutes).
-
After cooling, add formaldehyde (3.0 equiv.) and a suitable solvent for the annulation (e.g., 1,4-dioxane).
-
Heat the mixture at a higher temperature (e.g., 110 °C) for several hours (e.g., 3 hours).
-
Monitor the final step by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by preparative HPLC.
Manganese-Catalyzed Borrowing Hydrogen Methodology
In the realm of green chemistry, the "borrowing hydrogen" strategy offers an atom-economical and environmentally benign approach to C-N bond formation.[9][10] While primarily demonstrated for the synthesis of tetrahydroquinolines, this manganese-catalyzed one-pot cascade reaction of 2-aminobenzyl alcohols and secondary alcohols is highly adaptable for the synthesis of tetrahydroquinazolines.[9][11][12]
Mechanism: The catalytic cycle begins with the manganese catalyst, activated by a base, dehydrogenating the alcohol to an aldehyde or ketone.[11] This carbonyl compound then undergoes condensation with the 2-aminobenzylamine (formed in situ or used as a starting material) to form an imine. The manganese hydride species, formed during the initial dehydrogenation, then reduces the imine to the corresponding amine, regenerating the active catalyst and forming the tetrahydroquinazoline ring. Water is the only byproduct of this process.
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A Comparative Guide to the Characterization of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its hydrogenated counterpart, the 5,6,7,8-tetrahydroquinazoline system, offers a three-dimensional architecture that is increasingly exploited in the design of novel inhibitors for various biological targets, including dihydrofolate reductase (DHFR) and protein kinases. This guide provides an in-depth characterization of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, a key intermediate, and its derivatives, offering a comparative analysis with the analogous tetrahydroquinoline scaffold to inform rational drug design.
The Strategic Importance of the Tetrahydroquinazoline Core
The strategic value of the 5,6,7,8-tetrahydroquinazoline core lies in its synthetic versatility and biological relevance. The chlorine atoms at the 2- and 4-positions of this compound serve as reactive handles, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This enables the rapid generation of diverse chemical libraries for screening against a multitude of biological targets. Furthermore, the saturated cyclohexene ring imparts a distinct conformational profile compared to the flat aromatic quinazoline system, which can be advantageous for achieving specific and high-affinity interactions within the binding pockets of target proteins.
Synthesis and Characterization: A Comparative Perspective
The synthesis of 2,4-disubstituted-5,6,7,8-tetrahydroquinazolines is a critical aspect of their development. A common and effective method for the synthesis of the parent this compound involves the chlorination of the corresponding 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step methodology for a key experimental workflow is provided below:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The causality behind using POCl₃ with a DMF catalyst lies in the in-situ formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride), which is a more potent chlorinating agent than POCl₃ alone.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
This self-validating protocol includes monitoring by TLC and purification by column chromatography to ensure the identity and purity of the final product.
Spectroscopic Characterization
| Spectroscopic Data | This compound (Expected) | 4,7-Dichloro-6-nitroquinazoline (Reported) [2] | Tetrahydroquinoline Analogue (Representative) |
| ¹H NMR (CDCl₃, δ ppm) | Signals for the eight protons of the tetrahydrocyclohexene ring, likely in the range of 1.8-3.0 ppm. | 9.15 (s, 1H), 8.85 (s, 1H), 8.01 (s, 1H) | Aromatic protons (6.5-8.0 ppm), aliphatic protons of the saturated ring (1.5-3.5 ppm). |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the eight carbon atoms, including two C-Cl carbons at lower field and six aliphatic carbons at higher field. | 155.0, 153.9, 151.8, 145.5, 128.9, 125.7, 122.4, 118.9 | Aromatic and aliphatic carbon signals. |
| FT-IR (KBr, cm⁻¹) | C-Cl stretching vibrations (around 600-800 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-H stretching of the aliphatic ring (around 2800-3000 cm⁻¹). | 1616 (C=N), 1541 (NO₂), 875 (C-Cl) | N-H stretching (if present, ~3300-3500 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. | [M+H]⁺ at 243.9 | Molecular ion peak corresponding to its molecular weight. |
Diagram of the General Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Comparative Biological Activity: Tetrahydroquinazolines vs. Tetrahydroquinolines
The true measure of a scaffold's utility lies in the biological activity of its derivatives. Both tetrahydroquinazoline and tetrahydroquinoline derivatives have demonstrated significant potential as inhibitors of various enzymes implicated in disease.
Dihydrofolate Reductase (DHFR) Inhibition
A series of 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines have been synthesized and evaluated as inhibitors of DHFR, a key enzyme in nucleotide synthesis and a validated target for anticancer and antimicrobial agents.[3] These compounds have shown potent and selective inhibition of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii.[3]
In a comparative context, novel tetrahydroisoquinoline derivatives have also been investigated as DHFR inhibitors. For instance, certain synthesized tetrahydroisoquinolines have demonstrated significant DHFR inhibitory activity, with IC₅₀ values in the sub-micromolar range, comparable to the well-known DHFR inhibitor methotrexate.[4][5][6]
| Compound Class | Target | Key Findings | IC₅₀ Values (Representative) |
| 2,4-Diamino-5,6,7,8-tetrahydroquinazolines[3] | T. gondii DHFR | Potent and selective inhibition. | 7-330 x 10⁻⁹ M |
| Tetrahydroisoquinoline Derivatives[4][5][6] | DHFR | Significant inhibitory activity. | 0.199 µM |
Kinase Inhibition
The tetrahydroquinoline scaffold has been extensively explored for the development of kinase inhibitors. For example, novel tetrahydroquinolinone derivatives have been shown to exhibit in vitro antiproliferative activity by inducing oxidative stress and modulating the PI3K/AKT/mTOR signaling pathway.[7][8]
While there is a wealth of information on quinazolines as kinase inhibitors, the exploration of the 5,6,7,8-tetrahydroquinazoline scaffold in this area is an emerging field with significant potential. The three-dimensional nature of the tetrahydroquinazoline core could offer advantages in targeting the ATP-binding pocket of kinases with high specificity.
Signaling Pathway Illustration:
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable building block in drug discovery. Its facile synthesis and the reactivity of the chloro substituents allow for the creation of diverse libraries of compounds for biological screening. A comparative analysis with the more extensively studied tetrahydroquinoline scaffold reveals that both systems offer significant opportunities for the development of potent enzyme inhibitors.
Future research should focus on a more detailed and direct comparison of the physicochemical and pharmacological properties of analogous tetrahydroquinazoline and tetrahydroquinoline derivatives. The exploration of the tetrahydroquinazoline core as a scaffold for kinase inhibitors is a particularly promising avenue for the development of novel therapeutics. The insights provided in this guide, grounded in experimental data and established scientific principles, are intended to empower researchers in their quest for the next generation of innovative medicines.
References
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A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinazoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinazoline scaffold, a partially saturated derivative of quinazoline, represents a privileged heterocyclic system in medicinal chemistry. Its three-dimensional structure offers a versatile framework for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of tetrahydroquinazoline derivatives, with a focus on their anticancer and antimicrobial properties. By synthesizing technical data and field-proven insights, this document aims to equip researchers with the knowledge to navigate the complexities of designing and optimizing tetrahydroquinazoline-based drug candidates.
The Tetrahydroquinazoline Core: A Foundation for Diverse Bioactivity
The therapeutic potential of quinazoline-based compounds is well-established, with several derivatives approved as anticancer drugs.[1] The partial saturation in the pyrimidine ring of the tetrahydroquinazoline nucleus introduces conformational flexibility, allowing for more nuanced interactions with biological targets compared to its planar aromatic counterpart. This structural feature is a key determinant of the diverse pharmacological profiles observed in this class of compounds.
This guide will explore how substitutions at various positions of the tetrahydroquinazoline ring system influence biological activity, drawing comparisons with related heterocyclic systems where direct data on tetrahydroquinazolines is limited.
Anticancer Activity: Targeting the Proliferative Machinery
Tetrahydroquinazoline derivatives have emerged as a promising class of anticancer agents, with research indicating their ability to inhibit key pathways in cancer progression. The SAR of these compounds is intricately linked to the nature and position of substituents on the scaffold.
Substitutions at the N-1 and N-3 Positions
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are critical for modulating the physicochemical properties and biological activity of tetrahydroquinazoline derivatives. While comprehensive SAR studies specifically on N-substituted tetrahydroquinazolines are still emerging, insights can be drawn from related quinazoline and dihydroquinazolinone structures. For instance, in a series of dihydroquinazolinone analogs, substitutions at the N-3 position with bulky aromatic groups were found to be crucial for their antimicrobial activity.
The Role of Substituents at C-2 and C-4
The C-2 and C-4 positions of the tetrahydroquinazoline ring offer strategic points for modification to enhance anticancer potency and selectivity.
-
Aryl Substituents at C-2: The introduction of aryl groups at the C-2 position has been a common strategy in the design of anticancer quinazolines. For 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, the nature of the substituent on the aryl ring significantly impacts activity. For example, compounds with specific substitutions on the 2-aryl ring have shown enhanced anticancer effects on the A549 cell line.[2]
-
Substitutions at C-4: The C-4 position is another key site for modification. In a study of 1-phenyl-1-(quinazolin-4-yl)ethanols, substitutions at the 4-position of the quinazoline core were explored, leading to the discovery of potent anticancer agents.[3]
Modifications on the Benzene Ring (C-5 to C-8)
Substitutions on the fused benzene ring of the tetrahydroquinazoline scaffold can influence lipophilicity, electronic properties, and steric interactions, all of which can affect anticancer activity. While specific SAR data for this region in tetrahydroquinazolines is limited, studies on related quinoline and quinazoline derivatives have shown that substitutions at positions C-5, C-6, C-7, and C-8 can significantly modulate biological activity.
Table 1: Comparative Anticancer Activity (IC50) of Selected Tetrahydroquinoline and Related Derivatives
| Compound ID | Scaffold | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Quinazoline | H | 1-hydroxy-1-phenylethyl | H | A549 (Lung) | 0.27 | [3] |
| 17 | Quinazoline | Cl | 1-hydroxy-1-phenylethyl | H | A549 (Lung) | 0.027 | [3] |
| THQ-1 | Tetrahydroquinoline | H | Acylamino | H | HeLa (Cervical) | 13.15 | [3] |
| Q-13 | Quinoline | H | 2-(3,4-methylenedioxyphenyl) | H | HeLa (Cervical) | 8.3 | [3] |
| 3c | 2,3-Dihydroquinazolin-4(1H)-one | H | 2-Aryl | H | A549 (Lung) | N/A (74.22% inhibition) | [2] |
| 3e | 2,3-Dihydroquinazolin-4(1H)-one | H | 2-Aryl | H | A549 (Lung) | N/A (73.45% inhibition) | [2] |
Note: This table is illustrative and combines data from different, but related, quinazoline-based scaffolds to highlight general SAR trends due to the limited availability of comprehensive data specifically for a series of tetrahydroquinazoline derivatives.
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Tetrahydroquinazoline derivatives have shown promise in this area, with their activity being highly dependent on their structural features.
Key Structural Features for Antimicrobial Potency
Based on studies of related quinazolinone derivatives, several structural elements are considered important for antimicrobial activity:
-
Substitutions at C-2 and N-3: The presence of substituted aromatic rings at the N-3 position and various functional groups at the C-2 position are often essential for potent antimicrobial effects.[4]
-
Halogenation: The introduction of halogen atoms at positions C-6 and C-8 of the quinazolinone ring has been shown to enhance antimicrobial activity.[4]
-
Amine Substitutions at C-4: The presence of an amine or substituted amine at the C-4 position can also contribute to increased antimicrobial potency.[4]
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Tetrahydroquinazoline and Related Derivatives
| Compound ID | Scaffold | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | - | - | - | P. mirabilis | 1875 | [5] |
| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | - | - | - | E. coli | 3750 | [5] |
| 6r | Quinazoline | Urea/Thiourea derivatives | - | - | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 100 | [6] |
| 4a/4b | Quinoline-thiazolidinone | - | - | - | Various Bacteria | Potent | [7] |
Note: This table provides examples of antimicrobial activity from related quinazoline and quinoline scaffolds to infer potential SAR for tetrahydroquinazolines, given the limited direct data.
Experimental Protocols
General Synthesis of Tetrahydroquinazoline Derivatives
The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. A common approach involves the multi-component reaction of an aldehyde, a β-ketoester, and an amine source, often catalyzed by an acid or a Lewis acid.
Step-by-Step Synthesis of a Tetrahydroquinazoline Analog:
-
Reaction Setup: To a solution of dimedone (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL), add ammonium acetate (1.5 mmol).
-
Reflux: Stir the reaction mixture at reflux temperature for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure tetrahydroquinazoline derivative.
Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of tetrahydroquinazoline derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinazoline derivatives and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the tetrahydroquinazoline derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Screening Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of tetrahydroquinazoline derivatives.
Structure-Activity Relationship Summary and Future Directions
The exploration of the structure-activity relationships of tetrahydroquinazoline derivatives reveals several key insights for the design of future therapeutic agents.
Key SAR Insights:
Caption: Key structural features influencing the biological activity of tetrahydroquinazoline derivatives.
While the current body of literature provides a foundational understanding of the SAR of tetrahydroquinazolines, further research is needed to establish more comprehensive and quantitative relationships. Future studies should focus on the systematic synthesis and biological evaluation of a wider range of derivatives with diverse substitution patterns. The exploration of different stereoisomers is also crucial, as the three-dimensional nature of the tetrahydroquinazoline scaffold suggests that chirality may play a significant role in biological activity.
By leveraging the insights presented in this guide, researchers can more effectively design and optimize novel tetrahydroquinazoline-based compounds with improved therapeutic potential for the treatment of cancer and infectious diseases.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,4-Dichloroquinazoline Derivatives
Introduction: The Quinazoline Scaffold - A Double-Edged Sword in Drug Discovery
The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry. Its bicyclic structure provides a rigid and versatile framework for engaging with biological targets, particularly the ATP-binding pocket of protein kinases.[1][2] The 2,4-dichloroquinazoline derivative, specifically, is a highly valuable starting point for chemical synthesis. The differential reactivity of the chlorine atoms at the C4 and C2 positions allows for sequential and regioselective nucleophilic substitution, enabling the rapid generation of diverse compound libraries.[3] While this synthetic tractability is a significant advantage for optimizing on-target potency, it also presents a critical challenge: ensuring target selectivity.
The very features that make the quinazoline core an effective hinge-binding motif for one kinase can lead to unintended interactions with dozens of others across the human kinome, due to the conserved nature of the ATP-binding site.[4][5] This "polypharmacology" can sometimes be beneficial, but unintended off-target activity is a primary driver of toxicity and adverse effects in drug development.[4][6] Therefore, a rigorous and intelligently designed cross-reactivity study is not merely a regulatory checkbox but a fundamental necessity for validating a compound's mechanism of action and predicting its safety profile. This guide provides a framework for designing, executing, and interpreting such studies for novel 2,4-dichloroquinazoline derivatives.
Strategic Design of a Cross-Reactivity Study
A robust cross-reactivity assessment is a tiered process. The goal is to move from a broad, low-resolution survey to a high-resolution characterization of specific, concerning interactions. The causality behind this tiered approach is resource optimization; we use a wide, cost-effective net to catch all potential issues and then zoom in with more complex, expensive assays only where necessary.
Tier 1: Broad Kinome Screening at a Single High Concentration
The logical first step is to screen the derivative against a large, representative panel of kinases at a single, high concentration (typically 1-10 µM).[7] This concentration is significantly above the expected on-target IC₅₀ and is chosen to reveal even weak but potentially problematic off-target binders.
-
Why this choice? A potent on-target inhibitor (e.g., IC₅₀ < 10 nM) should ideally show minimal inhibition (<50%) at a 1 µM screening concentration against other kinases. Any kinase showing significant inhibition in this assay is flagged as a potential off-target hit and requires further investigation.
-
Available Platforms: Commercial services like Reaction Biology's HotSpot™ or Eurofins' KINOMEscan® offer panels covering the majority of the human kinome, providing a comprehensive view of selectivity.[8][9]
Tier 2: Dose-Response (IC₅₀) Determination for Flagged Hits
Any off-target kinases identified in Tier 1 must be evaluated in a full dose-response assay to determine their IC₅₀ values. This quantitative measurement is essential for calculating a selectivity ratio.
-
The Selectivity Ratio: This is the ratio of the off-target IC₅₀ to the on-target IC₅₀. A higher ratio indicates greater selectivity. While there is no universal threshold, a selectivity ratio of >100-fold is often considered a benchmark for a selective inhibitor.[4]
Tier 3: Orthogonal and Cellular Assays
Biochemical IC₅₀ values do not always translate directly to cellular activity. It is crucial to validate key off-target interactions using orthogonal methods and, ultimately, in a cellular context.
-
Orthogonal Biochemical Assays: If the primary screen was an enzymatic assay, a binding assay (e.g., competitive displacement) can confirm a direct interaction between the inhibitor and the off-target kinase.[10] This helps eliminate artifacts from the primary assay format.
-
Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure whether the compound engages the off-target kinase inside a living cell, providing a more physiologically relevant measure of cross-reactivity.
Below is a diagram illustrating this logical workflow.
Caption: Tiered workflow for assessing quinazoline derivative selectivity.
Data Presentation & Comparative Analysis
To illustrate the output of such a study, consider the following hypothetical data for three 2,4-dichloroquinazoline derivatives designed to target the Epidermal Growth Factor Receptor (EGFR) kinase.
Table 1: Comparative Cross-Reactivity Profile of DQC Derivatives
| Kinase Target | DQC-A (IC₅₀, nM) | DQC-B (IC₅₀, nM) | DQC-C (IC₅₀, nM) |
| EGFR (On-Target) | 5 | 8 | 15 |
| SRC | 250 | 95 | >10,000 |
| KDR (VEGFR2) | 1,500 | 250 | >10,000 |
| ABL1 | 800 | >10,000 | >10,000 |
| p38α (MAPK14) | 4,500 | 3,200 | >10,000 |
| Selectivity Score (S₁₀) ¹ | 0.012 (5/410) | 0.009 (4/410) | 0.002 (1/410) |
¹Selectivity Score (S₁₀) is the number of kinases with an IC₅₀ < 1 µM divided by the total number of kinases tested (410 in this panel). A lower score indicates higher selectivity.[7]
Interpretation of Results:
-
DQC-A: While potent against EGFR, it shows significant off-target activity against SRC and ABL1. The 50-fold selectivity against SRC (250 nM / 5 nM) could be a cause for concern, as SRC inhibition can have profound physiological effects.
-
DQC-B: Shows improved selectivity against ABL1 compared to DQC-A but has more potent off-target activity against SRC and KDR. The inhibition of KDR, a key mediator of angiogenesis, could lead to specific toxicities.
-
DQC-C: Is the least potent on-target inhibitor but demonstrates an outstanding selectivity profile, with no significant off-target activity observed against any of the 410 kinases tested. From a cross-reactivity standpoint, DQC-C is the superior candidate for further development, despite its lower on-target potency. This highlights that selectivity, not just potency, is a critical determinant of a compound's quality.
The potential impact of off-target activity is best visualized in the context of cellular signaling. Poor selectivity can lead to the drug affecting unintended pathways.
Caption: Impact of polypharmacology on cellular signaling pathways.
Experimental Protocol: [³³P]-ATP Radiometric Kinase Assay
This protocol describes a standard, robust method for determining the IC₅₀ value of an inhibitor against a specific protein kinase. It is a gold-standard biochemical assay widely used in drug discovery.[4]
Principle: This assay measures the transfer of a radiolabeled phosphate ([³³P]-γ-ATP) from ATP to a specific peptide substrate by the kinase. The amount of incorporated radioactivity is directly proportional to kinase activity. An inhibitor will reduce the amount of radiolabeled phosphate transferred to the peptide.
Materials:
-
Kinase of interest (e.g., purified, recombinant EGFR)
-
Specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[³³P]-γ-ATP (10 mCi/mL)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 75 mM Orthophosphoric acid
-
Test Compound (DQC derivative) serially diluted in 100% DMSO
-
96-well assay plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Microplate scintillation counter
Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the DQC test compound in 100% DMSO, starting from a 1000X top concentration (e.g., 10 mM for a 10 µM final top concentration).
-
Dispense 100 nL of each dilution into a 96-well assay plate. Include DMSO-only wells for the "100% activity" control and a known potent inhibitor (e.g., Staurosporine) for the "0% activity" control.
-
Causality: Using a high starting concentration and serial dilutions allows for the determination of a full dose-response curve and accurate IC₅₀ calculation. The DMSO controls are essential for data normalization and quality control.
-
-
Kinase Reaction Preparation:
-
Prepare a 2X Kinase Solution in Assay Buffer. The final concentration should be optimized to ensure the reaction is linear with respect to time and that less than 20% of the ATP is consumed.
-
Prepare a 2X Substrate/ATP Solution in Assay Buffer. The concentration of the peptide substrate should be at or near its Kₘ. The concentration of unlabeled ATP should be set to the Kₘ of the specific kinase for ATP.[6]
-
Causality: Running the assay at the Kₘ for ATP ensures that the measured IC₅₀ value is a close approximation of the inhibitor's true binding affinity (Kᵢ), making the data comparable across different kinases.[4]
-
-
Initiation and Incubation:
-
Add 5 µL of the 2X Kinase Solution to each well of the compound plate.
-
Allow the plate to incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate/ATP Solution (spiked with [³³P]-γ-ATP) to each well. The final reaction volume is 10 µL.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
Reaction Termination and Filtration:
-
Stop the reaction by adding 20 µL of Stop Solution to each well.
-
Transfer the entire 30 µL volume from each well to a phosphocellulose filter plate.
-
Causality: The phosphocellulose membrane has a strong positive charge and will bind the negatively charged phosphorylated peptide substrate. Unreacted, negatively charged [³³P]-γ-ATP will flow through.
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound radiolabel.
-
-
Detection and Data Analysis:
-
Dry the filter plate completely.
-
Add 30 µL of scintillant to each well and count the plate on a microplate scintillation counter to measure the radioactivity (in Counts Per Minute, CPM).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [CPM_test - CPM_min] / [CPM_max - CPM_min]).
-
Plot the % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The 2,4-dichloroquinazoline scaffold is a powerful tool for drug discovery, but its potential for off-target interactions necessitates a rigorous and systematic evaluation of cross-reactivity. By employing a tiered screening strategy—progressing from broad panel screening to quantitative IC₅₀ determination and finally to cellular validation—researchers can build a comprehensive selectivity profile. This data-driven approach is essential for identifying compounds with the highest potential for efficacy and the lowest risk of toxicity. As demonstrated, the most potent compound is not always the best; a clean cross-reactivity profile is an equally critical attribute for a successful clinical candidate.
References
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- Kaur, R., Chaudhary, S., Kumar, K., & Gupta, M. K. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6694. [Link]
- Asif, M. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 12(7), 5312-5345. [Link]
- van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE, 6(7), e21469. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 117. [Link]
- Gao, Y., Chang, L., & Liu, X. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
- Sharma, P. C., & Kumar, A. (2024). Novel quinazoline derivatives: key pharmacological activities. Ayurveda evam Samanvit Vigyan, 3(2), 1-10. [Link]
- Asadi, A., & Rostamizadeh, S. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(4), 267. [Link]
- Lin, H., & Chen, L. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Matyus, P. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
- Plé, P. A., Green, T. P., Hennequin, L. F., Curwen, J., Fennell, M., Allen, J., ... & Costello, G. (2004). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry, 47(4), 871-887. [Link]
- NIH Molecular Libraries Program. (2013). Probe Report for Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4).
- Krasavin, M., & Dar'in, D. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Organic & Biomolecular Chemistry, 22(12), 2361-2373. [Link]
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A Comparative Guide to Quinazoline Synthesis: Benchmarking Classical and Modern Methodologies
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of numerous therapeutic agents. Its prevalence demands a deep understanding of the available synthetic routes, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of three distinct and representative methods for quinazoline synthesis: the classical Niementowski reaction, a modern iron-catalyzed approach, and a green, efficiency-focused microwave-assisted synthesis. By presenting detailed experimental protocols, comparative performance data, and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.
The Enduring Relevance of Quinazolines
The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The continuous exploration of new therapeutic applications for quinazoline-based compounds necessitates the development and optimization of synthetic methodologies that are not only efficient and high-yielding but also adaptable to the generation of diverse molecular libraries.
A Head-to-Head Comparison of Synthetic Strategies
To provide a clear and objective benchmark, we will focus on the synthesis of a common structural motif, 2-phenyl-4(3H)-quinazolinone or its close analog, 2-phenylquinazoline. This allows for a direct comparison of key performance indicators across the different methodologies.
| Parameter | Niementowski Reaction (Classical) | Iron-Catalyzed Synthesis (Modern) | Microwave-Assisted Synthesis (Green/Efficient) |
| Starting Materials | Anthranilic acid, Benzamide | 2-Aminobenzyl alcohol, Benzylamine | 2-Aminobenzamide, Benzyl alcohol |
| Catalyst/Reagent | None (thermal) | FeBr₂ | CuI |
| Solvent | None (neat) or high-boiling solvent | Chlorobenzene | None (solvent-free) |
| Temperature | 130-150°C[1] | 110°C[2] | 130°C[3] |
| Reaction Time | Several hours (e.g., 6-10 hours) | 24 hours[2] | 15 minutes - 2 hours[3] |
| Typical Yield | Moderate to good | Good to excellent (up to 94%)[2] | Moderate to high (up to 92%)[3] |
| Key Advantages | Simplicity, readily available starting materials | Broad substrate scope, high functional group tolerance | Rapid reaction times, often improved yields, energy efficient |
| Key Disadvantages | High temperatures, long reaction times, sometimes harsh conditions | Longer reaction times compared to microwave, use of a transition metal catalyst | Requires specialized microwave equipment |
Delving into the Mechanisms: The "Why" Behind the Synthesis
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges. Below are the proposed mechanisms for each of the benchmarked methods.
The Niementowski Reaction: A Classical Condensation Pathway
The Niementowski synthesis is a thermal condensation reaction.[1] The generally accepted mechanism involves the initial acylation of the amino group of anthranilic acid by benzamide to form an N-benzoyl-2-aminobenzamide intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the final 2-phenyl-4(3H)-quinazolinone.[1]
Caption: Proposed mechanism of the Niementowski reaction.
Iron-Catalyzed Synthesis: A Modern Approach to C-N Bond Formation
The iron-catalyzed synthesis of 2-phenylquinazoline from 2-aminobenzyl alcohol and benzylamine proceeds through a cascade of reactions.[2] The proposed mechanism involves the initial iron-catalyzed aerobic oxidation of benzylamine to form an imine intermediate. This is followed by transimination with 2-aminobenzyl alcohol. Subsequent intramolecular cyclization and oxidative aromatization, with the trapping of ammonia, leads to the final product.
Caption: Proposed mechanism of the iron-catalyzed synthesis.
Microwave-Assisted Synthesis: Accelerating the Path to Quinazolinones
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[3] In the copper-catalyzed synthesis of 2-phenyl-4(3H)-quinazolinone, the proposed mechanism begins with the copper-catalyzed oxidation of benzyl alcohol to benzaldehyde. This is followed by the condensation of benzaldehyde with 2-aminobenzamide to form an imine intermediate. Subsequent intramolecular cyclization and oxidation yield the final product. The microwave irradiation accelerates these steps.[3]
Caption: Proposed mechanism of the microwave-assisted synthesis.
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental protocols for the synthesis of 2-phenyl-4(3H)-quinazolinone or a closely related analog. These protocols are provided for illustrative purposes and may require optimization based on specific laboratory conditions and substrate scope.
Protocol 1: Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone
Causality Behind Experimental Choices: This classical method relies on high thermal energy to drive the condensation and cyclization reactions. The absence of a solvent simplifies the workup, though it can sometimes lead to charring. The large excess of one reagent can be used to drive the reaction to completion.
Materials:
-
Anthranilic acid
-
Benzamide
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and benzamide (3 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated in an oil bath at 140-150°C for 6-8 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., ethanol or aqueous sodium bicarbonate) to remove unreacted starting materials.
-
The crude product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Iron-Catalyzed Synthesis of 2-Phenylquinazoline
Causality Behind Experimental Choices: This method utilizes an earth-abundant and inexpensive iron catalyst to facilitate the oxidative cascade reaction. Chlorobenzene is used as a high-boiling solvent to maintain the required reaction temperature. The aerobic conditions provide the necessary oxidant for the dehydrogenation steps.
Materials:
-
2-Aminobenzyl alcohol
-
Benzylamine
-
FeBr₂
-
Chlorobenzene
Procedure:
-
To a solution of 2-aminobenzyl alcohol (1 equivalent) in chlorobenzene, add benzylamine (1.2 equivalents) and FeBr₂ (10 mol%).
-
The reaction mixture is stirred at 110°C under an air atmosphere for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylquinazoline.[2]
Protocol 3: Microwave-Assisted Synthesis of 2-Phenyl-4(3H)-quinazolinone
Causality Behind Experimental Choices: This protocol leverages the efficiency of microwave heating to dramatically reduce reaction times. The use of a copper catalyst facilitates the key oxidation and cyclization steps. A solvent-free approach is often possible, aligning with the principles of green chemistry.
Materials:
-
2-Aminobenzamide
-
Benzyl alcohol
-
CuI
-
Cs₂CO₃
Procedure:
-
In a microwave reactor vial, a mixture of 2-aminobenzamide (1 equivalent), benzyl alcohol (1.5 equivalents), CuI (10 mol%), and Cs₂CO₃ (1.5 equivalents) is prepared.
-
The vial is sealed and subjected to microwave irradiation at 130°C for 15-30 minutes.[3]
-
After the reaction is complete, the vial is cooled to room temperature.
-
The reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic method for quinazolines is a critical decision that depends on several factors, including the desired substitution pattern, available starting materials and equipment, and the scale of the synthesis.
-
The Niementowski reaction , while classical and straightforward, is often limited by its harsh conditions and long reaction times. It remains a valuable tool for specific applications where its simplicity is an advantage.
-
The iron-catalyzed synthesis represents a significant advancement, offering a broader substrate scope and milder conditions compared to classical methods. Its use of an inexpensive and environmentally benign catalyst makes it an attractive option for sustainable synthesis.
-
Microwave-assisted synthesis provides a rapid and efficient alternative, often leading to higher yields in a fraction of the time required for conventional heating methods. This approach is particularly well-suited for high-throughput synthesis and library generation in drug discovery.
By understanding the nuances of each method, researchers can strategically select the most appropriate synthetic route to access the diverse and medicinally important class of quinazoline compounds.
References
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- Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances.
- Niementowski quinoline synthesis. Wikipedia.
- One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc.
- Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate.
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- Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate.
- Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances.
- Microwave-Assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science.
- FeBr2‐catalyzed reaction of 2‐aminobenzyl alcohol with benzylamines. ResearchGate.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
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- CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. Google Patents.
- Iron‐Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho‐Nitrobenzyl Alcohols. ResearchGate.
- Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: Synthesis of quinazolines by trapping of ammonia. ResearchGate.
- Synthesis involving 2‐phenylquinoline (90) from 2‐aminobenzyl alcohol (88). ResearchGate.
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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Tetrahydroquinazoline Analogs in Cellular Assays
Introduction: The Therapeutic Promise of Tetrahydroquinazolines
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and FDA-approved drugs.[1][2] Its derivatives, particularly tetrahydroquinazolines (THQs) and related quinazolinones, have garnered significant attention for their broad spectrum of biological activities, most notably as potent anticancer agents.[3][4] These compounds often exert their effects by targeting fundamental cellular processes such as cell division and survival signaling pathways.[4][5]
For drug development professionals, the critical task is not just to synthesize novel analogs but to rigorously characterize their biological effects in a cellular context. A minor structural modification can drastically alter a compound's potency, mechanism of action, and off-target effects. Therefore, a systematic head-to-head comparison using a suite of cellular assays is paramount for identifying lead candidates and elucidating structure-activity relationships (SAR).[1]
This guide provides a comprehensive framework for comparing novel tetrahydroquinazoline analogs, using a case study of two hypothetical compounds, TQ-A (the parent molecule) and TQ-B (a rationally designed derivative). We will detail the experimental logic, provide step-by-step protocols for key assays, and demonstrate how to interpret the resulting data to build a compelling preclinical data package.
The Analogs: A Comparative Case Study
For our guide, we will consider two hypothetical analogs:
-
TQ-A: A novel tetrahydroquinazoline core structure identified from an initial screen, showing moderate anticancer activity. Its mechanism is presumed to involve disruption of microtubule dynamics.
-
TQ-B: An analog of TQ-A featuring a sulfamate moiety, a modification designed to enhance tubulin binding and improve oral bioavailability, inspired by similar strategies in other anticancer agents.[5]
Our goal is to determine if the structural changes in TQ-B translate to improved potency and a more desirable cellular phenotype compared to TQ-A.
Experimental Design: A Multi-Faceted Approach
A robust comparison relies on a logical progression from broad phenotypic effects to more specific mechanistic insights. Our workflow begins with a primary assessment of cytotoxicity to determine overall potency, followed by secondary assays to dissect the underlying mechanisms of cell death and proliferation arrest.
Caption: A logical workflow for the comparative evaluation of novel compounds.
Part 1: Primary Screening — Assessing Cytotoxicity
The first crucial step is to quantify and compare the cytotoxic potency of TQ-A and TQ-B across a panel of relevant cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison, representing the concentration of a compound required to inhibit cell growth by 50%.[7]
Featured Assay: WST-1 Cell Proliferation Assay
We select the WST-1 assay for its high sensitivity, simple one-step procedure, and water-soluble formazan product, which eliminates the need for the solubilization step required by older assays like MTT.[8][9] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the WST-1 tetrazolium salt to a colored formazan dye.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Detailed Experimental Protocol: WST-1 Assay
-
Cell Seeding: Culture selected cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of TQ-A and TQ-B in DMSO (e.g., 10 mM). Create a series of 2-fold serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the metabolic activity of the cell line and should be determined empirically.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength greater than 600 nm.
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log-transformed compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[6]
-
Data Presentation: Comparative IC50 Values
| Compound | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. MCF-7 (Breast) |
| TQ-A | 8.5 | 12.3 | 15.1 |
| TQ-B | 0.75 | 1.2 | 2.5 |
| Doxorubicin | 0.45 | 0.6 | 0.9 |
Interpretation: The data clearly indicates that TQ-B is significantly more potent than the parent compound TQ-A across all tested cell lines, with IC50 values in the sub-micromolar to low micromolar range. The structural modification was successful in enhancing general cytotoxicity.
Part 2: Mechanistic Insights — How Do The Analogs Inhibit Growth?
With potency established, the next critical step is to investigate how these compounds exert their effects. Anticancer agents often function by inducing cell cycle arrest, apoptosis (programmed cell death), or a combination of both.[3][10]
A. Cell Cycle Analysis
Many cytotoxic drugs, especially those targeting the cytoskeleton like tubulin inhibitors, force cells to halt progression through the cell cycle, often at the G2/M (Gap 2/Mitosis) transition phase.[11] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of cell cycle distribution based on DNA content.[12]
Caption: The cell cycle and the hypothetical G2/M arrest point for TQ analogs.
Detailed Experimental Protocol: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Seed A549 cells in 6-well plates and grow until they reach ~60-70% confluency. Treat the cells with TQ-A and TQ-B at concentrations equivalent to their 1x and 2x IC50 values for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to prevent staining of double-stranded RNA.[13]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission at ~617 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Effect on Cell Cycle Distribution in A549 Cells
| Treatment (24h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65.2 | 15.5 | 19.3 |
| TQ-A (8.5 µM) | 30.1 | 12.8 | 57.1 |
| TQ-B (0.75 µM) | 20.5 | 9.7 | 69.8 |
Interpretation: Both analogs induce a significant accumulation of cells in the G2/M phase, consistent with the mechanism of a microtubule-destabilizing agent.[3] Notably, TQ-B induces a more profound G2/M arrest at a much lower concentration, suggesting it is a more efficient disruptor of mitotic progression.
B. Apoptosis Induction
Prolonged cell cycle arrest often leads to apoptosis, a clean and regulated form of cell death crucial for eliminating damaged cells.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when fluorescently labeled (e.g., with FITC), it can be used to identify early apoptotic cells. Co-staining with a viability dye like PI, which can only enter cells with compromised membranes (late apoptotic/necrotic cells), allows for the differentiation of various cell populations.[14][15]
Detailed Experimental Protocol: Annexin V & PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells as described in the cell cycle protocol, typically for 48 hours to allow for the apoptotic program to execute following cell cycle arrest.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC-negative / PI-negative: Live cells
-
FITC-positive / PI-negative: Early apoptotic cells
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells
-
To confirm the involvement of the caspase cascade, a key enzymatic pathway in apoptosis, a follow-up assay measuring the activity of effector caspases like Caspase-3 can be performed.[3][15][16]
Caption: Key events in apoptosis and the assays used to measure them.
Data Presentation: Apoptosis Profile in A549 Cells
| Treatment (48h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 94.1 | 3.2 | 2.7 |
| TQ-A (8.5 µM) | 55.8 | 25.3 | 18.9 |
| TQ-B (0.75 µM) | 38.4 | 41.7 | 19.9 |
Interpretation: TQ-B is a more potent inducer of apoptosis than TQ-A. At its IC50 concentration, it shifts a significantly larger population of cells into the early apoptotic quadrant compared to TQ-A at its respective IC50. This confirms that the enhanced cytotoxicity of TQ-B is mediated, at least in part, by a more efficient induction of programmed cell death.
Synthesis and Conclusion: A Clear Winner Emerges
By systematically applying a series of standard cellular assays, we can construct a clear, data-driven narrative comparing our two analogs.
| Parameter | TQ-A (Parent) | TQ-B (Derivative) | Conclusion |
| Cytotoxicity (IC50, A549) | 8.5 µM | 0.75 µM | TQ-B is >10-fold more potent. |
| Cell Cycle Arrest | G2/M Arrest (57.1%) | Stronger G2/M Arrest (69.8%) | TQ-B is a more efficient mitotic blocker. |
| Apoptosis Induction | Moderate (25.3% Early) | Strong (41.7% Early) | TQ-B is a more potent apoptosis inducer. |
References
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A Researcher's Guide to the Spectroscopic Differentiation of Quinazoline Isomers
For researchers, scientists, and professionals in the field of drug development, the unambiguous identification of quinazoline isomers is a critical step in ensuring the efficacy and safety of novel therapeutics. The constitutional isomerism of the quinazoline scaffold can lead to vastly different pharmacological profiles. This guide provides a comprehensive comparison of key spectroscopic techniques for the differentiation of quinazoline isomers, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices to provide a deeper understanding of how to leverage these techniques for robust structural elucidation.
The Challenge of Quinazoline Isomerism
Quinazoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Its isomers, such as quinoxaline, cinnoline, and phthalazine, share the same molecular formula (C₈H₆N₂) but differ in the arrangement of their nitrogen atoms.[1] This seemingly subtle difference profoundly impacts the electronic distribution within the molecules, leading to distinct spectroscopic signatures. Furthermore, positional isomerism of substituents on the quinazoline ring system (e.g., 2-substituted vs. 4-substituted) is a common challenge in synthetic chemistry that requires careful characterization.
At a Glance: The Isomeric Landscape of Diazanaphthalenes
Before delving into the spectroscopic details, it is essential to visualize the structural differences between quinazoline and its isomers.
Caption: Structures of Quinazoline and its Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers due to its high sensitivity to the local electronic environment of each nucleus.[1][2]
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer. The electron-withdrawing nature of the nitrogen atoms deshields adjacent protons, causing them to resonate at a higher frequency (downfield).
Comparative ¹H NMR Data for Quinazoline and its Isomers
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
| Quinazoline | 9.85 (s) | - | 9.45 (s) | 8.20 (d) | 7.80 (t) | 7.95 (t) | 8.05 (d) |
| Quinoxaline | 8.85 (s) | 8.85 (s) | - | 8.10 (dd) | 7.75 (m) | 7.75 (m) | 8.10 (dd) |
| Cinnoline | - | 9.29 (d) | 7.75 (dd) | 7.85 (d) | 7.70 (t) | 7.90 (t) | 8.35 (d) |
| Phthalazine | 9.50 (s) | - | 9.50 (s) | 8.10 (dd) | 7.80 (m) | 7.80 (m) | 8.10 (dd) |
| Data synthesized from multiple sources. Chemical shifts (δ) are in ppm. |
Expertise in Action: Differentiating 2- and 4-Substituted Quinazolines
Consider the case of 2-phenylquinazoline versus 4-phenylquinazoline. In 2-phenylquinazoline, the protons on the quinazoline core will exhibit a pattern similar to the parent compound, with H-4 being a downfield singlet. For 4-phenylquinazoline, the H-2 proton will be the downfield singlet. The integration of the aromatic region will also differ, with the 2-phenyl derivative showing an additional 5 protons from the phenyl substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, particularly for quaternary carbons and carbons directly bonded to nitrogen.
Comparative ¹³C NMR Data for Quinazoline and its Isomers
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| Quinazoline | 161.0 | - | 155.0 | 128.0 | 127.5 | 128.5 | 134.0 | 129.0 | 150.0 |
| Quinoxaline | 145.2 | 145.2 | - | 142.0 | 129.5 | 129.0 | 129.0 | 129.5 | 142.0 |
| Cinnoline | - | 146.0 | 127.0 | 126.5 | 130.0 | 128.0 | 132.0 | 125.0 | 151.0 |
| Phthalazine | 152.0 | - | 152.0 | 127.0 | 127.5 | 128.5 | 128.5 | 127.5 | 133.0 |
| Data synthesized from multiple sources. Chemical shifts (δ) are in ppm. |
2D NMR Techniques: HMBC and HSQC for Unambiguous Assignments
For complex substituted quinazolines, 1D NMR spectra may be insufficient for complete assignment. 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
-
HSQC correlates proton signals with their directly attached carbon atoms.
-
HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary carbons.
Workflow for Differentiating 2- vs. 4-Phenylquinazoline using 2D NMR
Caption: HMBC-based differentiation of phenylquinazoline isomers.
In 2-phenylquinazoline, the H-4 proton will show an HMBC correlation to the carbon of the phenyl substituent (C-2), whereas in 4-phenylquinazoline, the H-2 proton will show a correlation to the phenyl-substituted carbon (C-4).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinazoline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Employ a standard single-pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds for qualitative analysis. For quantitative analysis, a 90° pulse and a relaxation delay of at least 5 times the longest T₁ of the protons of interest are necessary.[3]
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A relaxation delay of 2 seconds is generally sufficient.
-
A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (HSQC/HMBC):
-
Utilize standard gradient-selected pulse sequences.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.
-
For HMBC, the long-range coupling constant is typically set to 8-10 Hz to observe correlations over 2-3 bonds.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to differentiate isomers.
Under electron ionization (EI), quinazoline and its isomers typically exhibit a strong molecular ion peak (M⁺˙) at m/z 130. However, their fragmentation patterns can differ.[1] A key fragmentation pathway for many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).[1]
Key Mass Spectrometry Fragmentation Data for Quinazoline Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| Quinazoline | 130 | 103 (M - HCN), 76 (C₆H₄) |
| Quinoxaline | 130 | 103 (M - HCN), 76 (C₆H₄) |
| Cinnoline | 130 | 102 (M - N₂), 76 (C₆H₄) |
| Phthalazine | 130 | 102 (M - N₂), 76 (C₆H₄) |
Expertise in Action: The loss of a neutral nitrogen molecule (N₂) is characteristic of cinnoline and phthalazine, where the two nitrogen atoms are adjacent. This provides a clear distinction from quinazoline and quinoxaline.[1] For substituted isomers, the fragmentation patterns will be influenced by the nature and position of the substituent.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
-
Data Analysis: Compare the fragmentation patterns of the unknown isomer with known spectra or predict fragmentation based on established principles.
Vibrational and Electronic Spectroscopy: Complementary Techniques
While NMR and MS are often the primary tools for isomer differentiation, Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy can provide valuable complementary information.
FTIR Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. The C-H, C=C, and C=N stretching and bending vibrations in the fingerprint region (1600-600 cm⁻¹) can differ subtly between isomers.
Characteristic IR Absorption Regions for Quinazoline Isomers
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 |
| C=N Stretch | 1620-1500 |
| Aromatic C=C Stretch | 1600-1450 |
| C-H Out-of-Plane Bending | 900-675 |
While the spectra may be broadly similar, minor shifts in peak positions and intensities can be used for differentiation, especially when comparing with reference spectra.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The π-systems of the aromatic rings in quinazoline and its isomers give rise to characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity) of these bands are sensitive to the electronic structure and can vary between isomers.
Experimental Protocols for FTIR and UV-Vis
-
FTIR:
-
Prepare the sample as a KBr pellet or by depositing a thin film on a salt plate.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the fingerprint region with reference spectra.
-
-
UV-Vis:
-
Prepare a dilute solution (10⁻⁴ to 10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum over a range of 200-400 nm.
-
Compare the λ_max values and spectral shape to those of known isomers.
-
Conclusion
The differentiation of quinazoline isomers is a critical task that can be confidently achieved through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR, complemented by 2D methods like HSQC and HMBC, provide the most definitive structural information. Mass spectrometry offers valuable insights into molecular weight and fragmentation patterns that can distinguish between certain classes of isomers. FTIR and UV-Vis spectroscopy serve as useful complementary techniques. By understanding the principles behind each method and following robust experimental protocols, researchers can ensure the accurate characterization of their quinazoline-based compounds, a crucial step in the journey of drug discovery and development.
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An Investigational Guide to the In Vivo Efficacy of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Derivatives: A Preclinical Roadmap
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the in vivo therapeutic potential of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline derivatives. While direct in vivo efficacy studies on this specific chemical scaffold are not yet prevalent in published literature, the broader family of quinazoline and tetrahydroquinazoline derivatives has demonstrated significant promise in preclinical and clinical settings, particularly in oncology and inflammatory diseases.[1][2][3] This guide will, therefore, extrapolate from the established knowledge of these related compounds to build a strong rationale for the investigation of this compound derivatives and will provide detailed, actionable protocols for their preclinical evaluation.
The this compound Scaffold: A Promising Starting Point
The quinazoline core is a well-established pharmacophore, forming the backbone of numerous FDA-approved drugs.[2][4] The 2,4-disubstituted pattern is particularly significant, with many derivatives targeting key signaling molecules like protein kinases.[4][5][6] The tetrahydro- nature of the quinazoline ring in the compounds of interest introduces a three-dimensional character that can be exploited for enhanced target binding and improved pharmacokinetic properties. The dichloro substitutions at the 2 and 4 positions offer reactive sites for further chemical modification, allowing for the generation of diverse compound libraries for screening.
Extrapolating Therapeutic Potential: Lessons from Related Compounds
The therapeutic potential of this compound derivatives can be inferred from the demonstrated in vivo efficacy of structurally analogous compounds.
Anticancer Potential
Quinazoline derivatives are renowned for their anticancer properties, often acting as inhibitors of protein kinases involved in cell proliferation, survival, and angiogenesis.[1][2][6] For instance, gefitinib, a quinazoline-based drug, targets the epidermal growth factor receptor (EGFR) tyrosine kinase. Several novel quinazoline derivatives have shown potent antitumor activity in various preclinical models.[5][6][7] One study highlighted a quinazoline derivative that significantly enhanced the mean survival time of tumor-bearing mice at a dose of 20 mg/kg.[7] Another quinazoline compound, AZD0530, a dual c-Src/Abl kinase inhibitor, demonstrated potent tumor growth inhibition in a xenograft model and increased survival in an orthotopic pancreatic cancer model.[8]
The anticancer potential of novel quinazoline derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[1][9] Given this extensive body of evidence, it is highly probable that derivatives of this compound could be developed into potent anticancer agents.
Anti-inflammatory Potential
The tetrahydroquinoline scaffold, closely related to the tetrahydroquinazoline core, has been associated with significant in vivo anti-inflammatory activity.[3] Studies on certain 5,6,7,8-tetrahydroquinolines have demonstrated their efficacy in rat models of carrageenan-induced paw edema and developing adjuvant arthritis.[3] The anti-inflammatory effects of some quinazoline derivatives are mediated through the inhibition of inflammatory mediators like PGE-2, TNF-α, and IL-6.[10] This suggests that this compound derivatives warrant investigation for their potential to treat inflammatory disorders.
A Proposed Preclinical Roadmap for Efficacy Evaluation
The following sections outline a structured approach to assess the in vivo efficacy of novel this compound derivatives.
Part 1: In Vivo Anticancer Efficacy Assessment
A standard preclinical workflow to evaluate the anticancer potential would involve a xenograft mouse model.
Experimental Workflow: Xenograft Mouse Model
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Grouping and Pre-treatment:
-
Use adult rats (e.g., Wistar or Sprague-Dawley) and divide them into groups.
-
Administer the test compound or vehicle orally one hour before the induction of inflammation. A positive control like indomethacin should be included.
-
-
Induction of Inflammation:
-
Inject a 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: [ (1 - (ΔV_treated / ΔV_control)) x 100 ], where ΔV is the change in paw volume.
-
Data Presentation: Comparative Efficacy of a Hypothetical Derivative
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | - |
| Compound Y | 10 | 25.5 ± 3.1 |
| Compound Y | 25 | 48.2 ± 4.5 |
| Compound Y | 50 | 65.8 ± 5.2 |
| Indomethacin | 10 | 70.1 ± 4.8 |
Key Signaling Pathways for Consideration
Based on the known mechanisms of quinazoline derivatives, the following signaling pathway is a prime candidate for modulation by this compound derivatives in an anticancer context.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and potential inhibition.
Conclusion and Future Directions
While the in vivo efficacy of this compound derivatives remains to be elucidated, the extensive research on related quinazoline and tetrahydroquinazoline compounds provides a strong impetus for their investigation. The proposed preclinical roadmap offers a robust framework for systematically evaluating their potential as novel anticancer and anti-inflammatory agents. Future work should focus on synthesizing a library of derivatives with diverse substitutions at the 2 and 4 positions to establish clear structure-activity relationships. Subsequent pharmacokinetic and toxicology studies will be crucial for identifying lead candidates for further development. The exploration of this chemical space holds considerable promise for the discovery of new and effective therapeutics.
References
- In vivo anti-tumour activity of novel Quinazoline derivatives. (2012). Journal of Pharmacy and Pharmacology.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). PubMed.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Source not specified.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed.
- Nonclassical 2,4-diamino-6-(aminomethyl)
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Source not specified.
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed.
- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel
- Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. (n.d.). PubMed.
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A Senior Application Scientist's Guide to Assessing the Novelty of Newly Synthesized Quinazoline Compounds
Introduction: Beyond the Scaffold - Defining True Novelty in Quinazoline Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its rigid, bicyclic structure, composed of fused benzene and pyrimidine rings, provides an ideal framework for designing targeted inhibitors.[3] Marketed drugs like Gefitinib (Iressa) and Erlotinib (Tarceva), both epidermal growth factor receptor (EGFR) kinase inhibitors, stand as testaments to the scaffold's therapeutic potential.[4]
However, the very success of this scaffold presents a formidable challenge to the modern medicinal chemist: how does one demonstrate genuine novelty in a field populated by thousands of analogues? Novelty is not merely the synthesis of a previously unreported molecule. True innovation lies in demonstrating a superior or unique functional profile. This guide provides a comprehensive, field-proven framework for assessing the novelty of newly synthesized quinazoline derivatives. We will move beyond simple characterization to an integrated analysis of physicochemical properties, biological activity, and comparative performance, equipping researchers to identify compounds with true translational potential.
Part I: The Foundation of Novelty - Unambiguous Structural and Purity Verification
Our workflow for structural verification is a self-validating system, where each technique provides a piece of the puzzle, culminating in a high-confidence structural assignment and purity assessment.
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Safety Operating Guide
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring that safety and compliance are built into your laboratory workflow.
Immediate Safety and Hazard Profile
This compound (CAS No. 1127-85-1) is a halogenated heterocyclic compound that requires careful handling due to its specific hazard profile.[1][2][3] Understanding these hazards is the foundation of its safe management and disposal. The compound is classified with the GHS07 pictogram, indicating it is an irritant and has acute toxicity.[2][4]
Core Hazards:
Due to these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment, such as a chemical fume hood, to minimize exposure risk.[5]
| Hazard Summary: this compound | |
| GHS Pictogram | GHS07: Harmful/Irritant[2][4] |
| Signal Word | Warning[2][4] |
| Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H319 (Causes serious eye irritation)[2][4] |
| CAS Number | 1127-85-1[6] |
| Appearance | Solid[2] |
The Core Directive: Professional Hazardous Waste Disposal
The primary and unequivocally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][7] As a chlorinated organic compound, it falls into the category of halogenated waste, which has specific and stringent disposal requirements under regulations like the Resource Conservation and Recovery Act (RCRA).[8][9]
Causality: Halogenated compounds require high-temperature incineration in specialized, permitted facilities to ensure their complete destruction and prevent the formation of highly toxic byproducts (e.g., phosgene or dioxins) that can result from incomplete combustion.[10] Disposing of this chemical down the drain or in regular trash is strictly prohibited as it can lead to persistent environmental contamination.[5][7]
On-Site Waste Management: A Step-by-Step Protocol
This protocol covers the lifecycle of the chemical waste from the point of generation to its final handover for professional disposal.
Step 1: Ensure Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and/or a face shield.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[5]
-
Body Protection: A properly fitted laboratory coat and closed-toe shoes.[8]
-
Respiratory Protection: When handling the solid powder outside of a fume hood, respiratory protection is necessary. All waste handling should ideally occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
Step 2: Waste Segregation and Identification
Proper segregation is the most critical step in a compliant waste management system.
-
Designate as Halogenated Waste: All waste containing this compound must be classified as "Halogenated Organic Waste."[5][8]
-
Isolate from Other Streams: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and especially from incompatible materials like strong oxidizing agents, acids, and bases to prevent unintended and hazardous reactions.[7][12]
-
Identify All Contaminated Materials: Every item that has come into contact with the compound is now hazardous waste. This includes:
Step 3: Containerization and Labeling
The waste container serves as the primary barrier against release and is a key communication tool.
-
Use a Designated Container: Collect all solid and liquid waste in a dedicated, leak-proof container compatible with chlorinated compounds.
-
Label Clearly and Completely: The container must be clearly labeled as soon as the first piece of waste is added. The label must include:
Step 4: Arrange for Professional Disposal
Final disposal must be conducted by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[1][7]
-
Provide Accurate Documentation: Maintain a log of the waste generated and provide a complete and accurate description to the disposal contractor.[7]
-
Secure for Handover: Ensure all containers are securely sealed and properly labeled before handing them over.[7]
Disposal Workflow Visualization
The following diagram outlines the logical workflow for the proper management and disposal of this compound.
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Personal protective equipment for handling 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Comprehensive Safety & Handling Guide: 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical expertise to ensure a safe and efficient laboratory environment. Our commitment is to empower you with knowledge that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Hazard Analysis & Risk Assessment: A Contradictory Profile
An unusual discrepancy exists in the reported hazard classifications for this compound. A Safety Data Sheet (SDS) from one supplier indicates that the compound is not a hazardous substance or mixture under OSHA Hazard Communication Standards[1]. However, other suppliers present a different assessment, classifying it as harmful. For instance, some sources state it is "Harmful if swallowed" (H302) and "Harmful if inhaled" (H332)[2], while another indicates it is "Harmful if swallowed" (R22) and "Irritating to the eyes" (R36)[3].
This lack of consensus necessitates a cautious approach. In the face of conflicting data, it is imperative to adopt the more stringent safety precautions. Therefore, this guide is predicated on the assumption that this compound is a potentially hazardous compound, requiring meticulous handling to mitigate risks of inhalation, ingestion, and contact with skin and eyes.
Mandatory Personal Protective Equipment (PPE)
Given the potential for harm, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, along with the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles with a complete seal or a full-face shield. | To protect against dust particles, splashes, and potential eye irritation[3][4]. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (inspect for integrity before each use). | To prevent skin contact. Given the lack of specific chemical resistance data, nitrile gloves offer a robust initial barrier. Hands should be washed thoroughly after handling, even when gloves are worn[4]. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | To protect skin and clothing from contamination[4]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particle filter is recommended, especially when handling the solid form where dust generation is possible[2]. | To prevent the inhalation of harmful dust or vapors, aligning with the "Harmful if inhaled" classification[2]. |
Operational Workflow: From Receipt to Disposal
The following workflow is designed to minimize exposure and ensure procedural consistency.
Caption: Step-by-step workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is donned correctly. Prepare all necessary equipment and reagents in advance to minimize time spent handling the compound.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control the potential release of dust[4]. Use a spatula for transfers and handle the compound gently to avoid creating airborne particles.
-
Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing[4].
-
Reaction: Carry out all reactions within a well-ventilated area, with a chemical fume hood being the preferred location[3].
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention[1][5]. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1][5]. Wash the skin with soap and water. Seek medical attention if irritation persists[4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][5]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[1][5]. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
For a small spill, and while wearing appropriate PPE, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Managing Halogenated Waste
As a chlorinated heterocyclic compound, this compound is classified as a halogenated waste. Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Logical flow for the disposal of halogenated waste.
Disposal Protocol:
-
Waste Collection: All waste containing this compound, including contaminated consumables and solutions, must be collected in a clearly labeled, sealed container[4].
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams. Mixing these wastes can significantly increase disposal costs and create complex waste treatment challenges[6].
-
Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Incineration at high temperatures (around 1200 K) is a common and effective method for the safe disposal of halogenated compounds[7]. Do not discharge this chemical into drains or the environment.
By adhering to these protocols, you contribute to a safer research environment and ensure the integrity of your scientific work.
References
- Amerigo Scientific. This compound.
- NLC44596. 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline.
- Oakwood Chemical. 2, 4-Dichloro-5, 6, 7, 8-tetrahydroquinazoline, min 96%, 10 grams.
- El-Naas, M. H., & Al-Zuhair, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
- American Elements. This compound.
- The Chlorine Institute. Webinar | Chlorine Personal Protective Equipment (PPE).
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Chembase.cn. This compound(CAS#1127-85-1).
- PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
- Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
